Technical Documentation Center

Methyl 3-fluoro-5-iodo-4-methylbenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3-fluoro-5-iodo-4-methylbenzoate
  • CAS: 861905-21-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-fluoro-5-iodo-4-methylbenzoate

Abstract Methyl 3-fluoro-5-iodo-4-methylbenzoate is a halogenated aromatic ester with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of fluoro, i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-fluoro-5-iodo-4-methylbenzoate is a halogenated aromatic ester with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of fluoro, iodo, and methyl groups on the benzoate core offers multiple reaction sites for further molecular elaboration. This guide provides a comprehensive overview of a reliable synthetic pathway to this compound, detailed experimental protocols, and a thorough discussion of the analytical techniques required for its structural confirmation and purity assessment. This document is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of Fluorinated and Iodinated Aromatics

Halogenated organic compounds are of paramount importance in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The incorporation of a fluorine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] On the other hand, the iodine atom serves as an excellent handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2][3]

Methyl 3-fluoro-5-iodo-4-methylbenzoate combines these features, making it a highly valuable intermediate for the synthesis of complex molecular architectures. The methyl ester provides a readily modifiable functional group, while the specific substitution pattern on the aromatic ring allows for regioselective transformations.

Proposed Synthetic Pathway

A logical and efficient synthetic route to Methyl 3-fluoro-5-iodo-4-methylbenzoate commences from a commercially available starting material, 3-fluoro-4-methylbenzoic acid. The proposed multi-step synthesis is outlined below. This pathway is designed to be robust and scalable, employing well-established chemical transformations.

Synthetic_Pathway A 3-Fluoro-4-methylbenzoic acid B 3-Fluoro-5-iodo-4-methylbenzoic acid A->B Iodination C Methyl 3-fluoro-5-iodo-4-methylbenzoate B->C Esterification

Caption: Proposed two-step synthesis of Methyl 3-fluoro-5-iodo-4-methylbenzoate.

Experimental Protocols

Step 1: Iodination of 3-Fluoro-4-methylbenzoic acid

Causality: Direct iodination of the aromatic ring is a key step. The choice of an iodinating agent and an oxidizing agent is crucial for achieving high regioselectivity and yield. The use of sodium iodate in the presence of sulfuric acid provides an effective electrophilic iodine source.[4]

Protocol:

  • To a stirred solution of 3-fluoro-4-methylbenzoic acid (1.0 eq) in a suitable solvent such as acetic acid, add sodium iodate (NaIO₃, 0.5 eq) and iodine (I₂, 0.5 eq).

  • Slowly add concentrated sulfuric acid (H₂SO₄) to the mixture while maintaining the temperature below 10 °C using an ice bath.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with a cold solution of sodium thiosulfate to remove excess iodine, and then with cold water.

  • Dry the crude 3-fluoro-5-iodo-4-methylbenzoic acid under vacuum. The product can be further purified by recrystallization if necessary.

Step 2: Esterification of 3-Fluoro-5-iodo-4-methylbenzoic acid

Causality: Fischer esterification is a classic and reliable method for converting carboxylic acids to esters.[5][6] Using an excess of methanol as both the solvent and reactant, with a catalytic amount of strong acid, drives the equilibrium towards the product.[5]

Protocol:

  • Dissolve 3-fluoro-5-iodo-4-methylbenzoic acid (1.0 eq) in methanol (10-15 vol).[7]

  • Carefully add concentrated sulfuric acid (0.375 vol) to the solution at room temperature.[7]

  • Heat the reaction mixture to 50 °C and stir for 15 hours.[7]

  • Monitor the reaction by TLC.

  • After completion, cool the solution to room temperature.[7]

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3-fluoro-5-iodo-4-methylbenzoate.

  • The product can be purified by column chromatography on silica gel.

Characterization of Methyl 3-fluoro-5-iodo-4-methylbenzoate

A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are recommended:

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) IR Infrared (IR) Spectroscopy MS Mass Spectrometry (MS) TLC Thin Layer Chromatography (TLC) HPLC High-Performance Liquid Chromatography (HPLC) Final_Product Synthesized Compound Final_Product->NMR Structural Elucidation Final_Product->IR Structural Elucidation Final_Product->MS Structural Elucidation Final_Product->TLC Purity Assessment Final_Product->HPLC Purity Assessment

Caption: Workflow for the comprehensive characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

¹H NMR Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic-H~7.5 - 8.0Doublet1HH ortho to COOCH₃
Aromatic-H~7.8 - 8.3Doublet1HH ortho to Iodo
-OCH₃~3.9Singlet3HEster methyl
Ar-CH₃~2.3Singlet3HAromatic methyl
¹³C NMR Expected Chemical Shift (δ, ppm) Assignment
C=O~165Ester carbonyl
Aromatic C-F~158-162 (with C-F coupling)Carbon attached to Fluorine
Aromatic C-I~90-95Carbon attached to Iodine
Other Aromatic C~125-145
-OCH₃~52Ester methyl
Ar-CH₃~18-22Aromatic methyl
¹⁹F NMR Expected Chemical Shift (δ, ppm) Reference
Ar-F~ -110 to -130CFCl₃

Rationale: The chemical shifts are predicted based on the electronic environment of the nuclei. The fluorine and iodine atoms will have a significant influence on the chemical shifts of the adjacent aromatic protons and carbons.[8][9] ¹⁹F NMR is particularly useful for confirming the presence and electronic environment of the fluorine atom.[10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional Group Expected Absorption (cm⁻¹) Intensity
C=O (Aromatic Ester)1715-1730Strong
C-O (Ester)1250-1310 and 1100-1130Strong
C-F (Aromatic)1100-1400Strong
Aromatic C=C~1450-1600Medium to Weak
C-H (Aromatic & Aliphatic)~2850-3100Medium to Weak

Rationale: The strong absorption band around 1720 cm⁻¹ is characteristic of the carbonyl stretch in an aromatic ester.[12][13][14] The C-O stretches and the C-F stretch will also give rise to strong, characteristic signals.[12][15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Parameter Expected Value
Molecular FormulaC₉H₈FIO₂
Molecular Weight294.06 g/mol
[M]⁺m/z 294
[M+1]⁺m/z 295 (due to ¹³C isotope)

Rationale: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy. The fragmentation pattern in the mass spectrum can also provide further structural information.[16][17][18] The presence of iodine will result in a characteristic isotopic pattern.

Purity Assessment

Thin Layer Chromatography (TLC)

TLC is a quick and convenient method for monitoring reaction progress and assessing the purity of the final product. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation of the product from any starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC)

For a more quantitative assessment of purity, HPLC is the method of choice. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid) is typically a good starting point. The purity can be determined by the area percentage of the product peak in the chromatogram.

Safety Considerations

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • Reagent Handling: Concentrated acids like sulfuric acid are highly corrosive and should be handled with extreme care. Iodine and its compounds can be harmful if inhaled or ingested.

  • Diazonium Salts (if applicable in alternative syntheses): It's important to note that while not used in the primary proposed synthesis, alternative routes might involve diazonium salts. Solid diazonium salts can be explosive and should be kept in solution at low temperatures.[2]

Conclusion

This technical guide has outlined a robust and well-documented approach for the synthesis and characterization of Methyl 3-fluoro-5-iodo-4-methylbenzoate. By following the detailed protocols and utilizing the described analytical techniques, researchers can confidently prepare and validate this valuable chemical intermediate for its use in further synthetic endeavors. The causality-driven explanations for the experimental choices aim to provide a deeper understanding of the underlying chemical principles.

References

  • Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

  • Spectroscopy Online. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

  • Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test. Retrieved from [Link]

  • Allen. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Retrieved from [Link]

  • YouTube. (2019, January 3). converting anilines to diazoniums ions. Retrieved from [Link]

  • Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The diazotization process. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]

  • YouTube. (2025, November 29). Balz Schiemann Reaction Trick | Aromatic Fluorination Made Easy | NEET JEE Chemistry Hack. Retrieved from [Link]

  • NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]

  • ACS Publications. (2018, August 23). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Retrieved from [Link]

  • Química Organica.org. (n.d.). IR Spectrum: Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • YouTube. (2012, October 10). An Introduction to IR Spectroscopy - Esters. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-iodo-4-methylbenzoic acid. Retrieved from [Link]

  • NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Organic Synthesis with 3-Fluoro-4-iodobenzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
  • ACS Catalysis. (n.d.). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. Retrieved from [Link]

  • Arkivoc. (2022, October 12). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Retrieved from [Link]

  • RSC Publishing. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • NIH. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

  • NIH. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Fluoro-4-methylbenzoic acid. Retrieved from [Link]

  • RSC Publishing. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2024, February 1). Ortho-iodination of aromatic carboxylic acids in aqueous media. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-4-methylbenzoic acid. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2024, June 30). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-fluoro-5-iodo-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction Methyl 3-fluoro-5-iodo-4-methylbenzoate is a halogenated aromatic ester of significant interest...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

Methyl 3-fluoro-5-iodo-4-methylbenzoate is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on the benzoate core, presents a versatile scaffold for the synthesis of complex molecular architectures. The presence of both fluorine and iodine offers distinct advantages: fluorine can enhance metabolic stability and binding affinity, while the iodo group serves as a valuable handle for further functionalization through cross-coupling reactions. This guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for its characterization, empowering researchers to effectively utilize this important building block in their synthetic endeavors.

Molecular Structure and Identification

The structural integrity and identity of Methyl 3-fluoro-5-iodo-4-methylbenzoate are foundational to its application. The following diagram illustrates the logical workflow for its structural verification.

Figure 1. Structural Verification Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Structural Characterization Start 3-Fluoro-5-iodo-4-methylbenzoic acid Reagents Methanol (Solvent) Sulfuric Acid (Catalyst) Start->Reagents Dissolve Reaction Esterification Reagents->Reaction Initiate Product Methyl 3-fluoro-5-iodo-4-methylbenzoate Reaction->Product Yields Workup Aqueous Workup Product->Workup Purify Column Chromatography (if necessary) Workup->Purify NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purify->NMR MS Mass Spectrometry Purify->MS IR IR Spectroscopy Purify->IR Final_Confirmation Confirmed Structure NMR->Final_Confirmation MS->Final_Confirmation IR->Final_Confirmation

Caption: Workflow for the synthesis and structural confirmation of Methyl 3-fluoro-5-iodo-4-methylbenzoate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and formulation. While extensive experimental data for Methyl 3-fluoro-5-iodo-4-methylbenzoate is not widely available in the public domain, this section summarizes the known information and provides protocols for the determination of key parameters.

PropertyValue/DescriptionSource
CAS Number 861905-21-7
Molecular Formula C₉H₈FIO₂
Molecular Weight 294.06 g/mol
Physical Form Light Yellow Solid
Purity Typically ≥97%
Storage Temperature 0-5°C
Melting Point Not reported. See Protocol 1 for determination.
Boiling Point Not reported. Likely high due to molecular weight and polarity.
Density Not reported. See Protocol 2 for determination.
Solubility Not reported. Expected to be soluble in common organic solvents. See Protocol 3 for determination.
Experimental Protocols for Physicochemical Characterization

The melting point is a critical indicator of purity. For a crystalline solid like Methyl 3-fluoro-5-iodo-4-methylbenzoate, a sharp melting range is expected for a pure sample.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement:

    • A preliminary rapid heating run can be performed to determine an approximate melting range.

    • For an accurate measurement, a fresh sample is heated at a rate of 1-2°C per minute, starting from approximately 10-15°C below the estimated melting point.

    • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is molten.

While less commonly determined for synthetic intermediates, density can be a useful parameter.

Methodology (Gas Pycnometry):

  • Instrumentation: A gas pycnometer is utilized, which measures the volume of the solid by the displacement of an inert gas (e.g., helium).

  • Procedure:

    • A known weight of the sample is placed in the sample chamber.

    • The instrument is purged with the analysis gas.

    • The gas is introduced into a reference chamber of known volume and then expanded into the sample chamber.

    • The resulting pressure drop is used to calculate the volume of the sample, and thus its density.

Understanding the solubility profile is crucial for reaction setup, purification, and formulation.

Methodology (Shake-Flask Method):

  • Solvent Selection: A range of common laboratory solvents should be tested (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, dimethyl sulfoxide).

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

    • The mixture is agitated (e.g., on a shaker or with a magnetic stirrer) at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • The suspension is then filtered or centrifuged to remove the undissolved solid.

    • The concentration of the compound in the clear supernatant is determined by a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

    • Solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Two signals in the aromatic region (typically δ 7.0-8.5 ppm), likely appearing as doublets or doublet of doublets due to coupling with the fluorine atom.

  • Methyl Ester Protons: A singlet corresponding to the three protons of the -OCH₃ group, typically in the range of δ 3.5-4.0 ppm.

  • Methyl Protons: A singlet for the three protons of the aromatic methyl group, likely in the region of δ 2.0-2.5 ppm.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal for the ester carbonyl carbon, typically in the range of δ 160-170 ppm.

  • Aromatic Carbons: Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the iodine will be at a lower field, while the carbon attached to fluorine will show a characteristic C-F coupling.

  • Methyl Ester Carbon: A signal for the -OCH₃ carbon, typically around δ 50-55 ppm.

  • Methyl Carbon: A signal for the aromatic methyl carbon, typically around δ 15-25 ppm.

Experimental Protocol for NMR Analysis

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: Standard ¹H and ¹³C{¹H} spectra are acquired. Additional experiments such as DEPT, COSY, HSQC, and HMBC can be performed for complete structural assignment. A ¹⁹F NMR spectrum should also be acquired to confirm the presence and environment of the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • C=O Stretch (Ester): A strong absorption band in the region of 1720-1740 cm⁻¹.

  • C-O Stretch (Ester): An absorption band in the region of 1100-1300 cm⁻¹.

  • Aromatic C=C Stretch: Multiple bands in the region of 1450-1600 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Bands above and below 3000 cm⁻¹, respectively.

  • C-F Stretch: An absorption band in the region of 1000-1400 cm⁻¹.

  • C-I Stretch: A weak absorption band at lower wavenumbers, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (294.06 g/mol ). The isotopic pattern will be characteristic of a molecule containing one iodine atom.

  • Fragmentation Peaks: Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO).

Synthesis and Reactivity

Methyl 3-fluoro-5-iodo-4-methylbenzoate is typically synthesized from its corresponding carboxylic acid precursor.

Synthesis Protocol: Fischer Esterification

Figure 2. Synthesis via Fischer Esterification Start 3-Fluoro-5-iodo-4-methylbenzoic acid Reagents Methanol (excess) Concentrated H₂SO₄ (catalyst) Start->Reagents Combine Reaction Reflux Reagents->Reaction Heat Workup 1. Cool to RT 2. Neutralize with NaHCO₃(aq) 3. Extract with organic solvent Reaction->Workup Purification Dry over Na₂SO₄ Evaporate solvent Workup->Purification Product Methyl 3-fluoro-5-iodo-4-methylbenzoate Purification->Product

Caption: General workflow for the synthesis of Methyl 3-fluoro-5-iodo-4-methylbenzoate.

Detailed Methodology:

  • 3-Fluoro-5-iodo-4-methylbenzoic acid is dissolved in an excess of methanol.[1]

  • A catalytic amount of concentrated sulfuric acid is carefully added.[1]

  • The reaction mixture is heated to reflux and stirred for several hours (the reaction progress can be monitored by TLC).[1]

  • After completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • If necessary, the product can be further purified by column chromatography on silica gel.

Safety and Handling

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Store the compound in a tightly sealed container in a cool, dry place.

Applications in Research and Development

The trifunctionalized nature of Methyl 3-fluoro-5-iodo-4-methylbenzoate makes it a valuable intermediate in several areas of chemical research:

  • Medicinal Chemistry: The iodo group can be readily converted to other functional groups via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the synthesis of diverse libraries of compounds for biological screening.

  • Agrochemicals: The unique combination of halogens and a methyl group can be exploited to develop new pesticides and herbicides with improved efficacy and metabolic profiles.

  • Materials Science: This compound can serve as a monomer or precursor for the synthesis of specialty polymers and other materials with tailored electronic and physical properties.

Conclusion

Methyl 3-fluoro-5-iodo-4-methylbenzoate is a strategically important building block for synthetic chemistry. While a comprehensive public dataset of its physicochemical properties is currently lacking, this guide provides the available information and, crucially, the experimental framework for its full characterization. By following the detailed protocols outlined herein, researchers can confidently and safely utilize this versatile compound to advance their research and development objectives.

References

Sources

Foundational

An In-depth Technical Guide to Methyl 3-fluoro-5-iodo-4-methylbenzoate (CAS 861905-21-7)

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 3-fluoro-5-iodo-4-methylbenzoate, identified by CAS number 861905-21-7, is a halogenated aromatic ester that serves as a critical building b...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-fluoro-5-iodo-4-methylbenzoate, identified by CAS number 861905-21-7, is a halogenated aromatic ester that serves as a critical building block in synthetic organic and medicinal chemistry. Its unique substitution pattern, featuring both a fluorine and an iodine atom, provides medicinal chemists with a versatile scaffold for the development of novel therapeutic agents and other bioactive molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and, most importantly, the strategic applications of this compound in contemporary drug discovery and development. We will explore its role as a key intermediate, the rationale behind its use in constructing complex molecular architectures, and the potential therapeutic areas where its derivatives may have a significant impact.

Introduction: The Strategic Value of Halogenated Intermediates in Drug Discovery

The introduction of halogen atoms, particularly fluorine, into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine substitution can profoundly influence a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The presence of an iodine atom on an aromatic ring is also of significant strategic importance, as it provides a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki and Sonogashira cross-coupling reactions.

Methyl 3-fluoro-5-iodo-4-methylbenzoate (Figure 1) is a prime example of a chemical intermediate that leverages the synergistic benefits of both fluorine and iodine substitution. This guide will delve into the technical details of this compound, providing researchers with the foundational knowledge required to effectively utilize it in their synthetic endeavors.

Figure 1: Chemical Structure of Methyl 3-fluoro-5-iodo-4-methylbenzoate

Caption: 2D representation of Methyl 3-fluoro-5-iodo-4-methylbenzoate.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a starting material is paramount for its successful application in synthesis. The key properties of Methyl 3-fluoro-5-iodo-4-methylbenzoate are summarized in Table 1.

Table 1: Physicochemical Properties of Methyl 3-fluoro-5-iodo-4-methylbenzoate

PropertyValueSource
CAS Number 861905-21-7[2]
Molecular Formula C9H8FIO2[2]
Molecular Weight 294.06 g/mol [2]
Appearance Light yellow solid
Purity ≥95%[3]
Storage Temperature 4°C, protect from light[3]

Synthesis and Manufacturing

The reliable and scalable synthesis of key intermediates is a critical aspect of drug development. Methyl 3-fluoro-5-iodo-4-methylbenzoate is typically synthesized from its corresponding carboxylic acid precursor, 3-fluoro-5-iodo-4-methylbenzoic acid.

Synthetic Protocol: Esterification of 3-Fluoro-5-iodo-4-methylbenzoic acid

A common and straightforward method for the preparation of Methyl 3-fluoro-5-iodo-4-methylbenzoate is the Fischer esterification of 3-fluoro-5-iodo-4-methylbenzoic acid.

Reaction Scheme:

G reactant1 3-Fluoro-5-iodo-4-methylbenzoic acid product Methyl 3-fluoro-5-iodo-4-methylbenzoate reactant1->product reactant2 Methanol reactant2->product catalyst H2SO4 catalyst->product

Caption: Synthesis of Methyl 3-fluoro-5-iodo-4-methylbenzoate.

Experimental Protocol:

  • In a suitable reaction vessel, dissolve 3-fluoro-5-iodo-4-methylbenzoic acid (1 equivalent) in methanol (approximately 6.6 volumes).

  • Carefully add concentrated sulfuric acid (98%, approximately 0.375 volumes) to the solution at room temperature (20°C).

  • Heat the reaction mixture to 50°C and maintain this temperature with stirring for 15 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated and purified using standard laboratory techniques such as extraction and crystallization.

This protocol provides a reliable method for obtaining the target compound in good yield.[2]

Applications in Medicinal Chemistry and Drug Discovery

The true value of Methyl 3-fluoro-5-iodo-4-methylbenzoate lies in its application as a versatile building block for the synthesis of more complex and biologically active molecules. The presence of both a fluorine and an iodine atom allows for a dual strategic approach in molecular design.

The Role of Fluorine in Modulating Biological Activity

The introduction of fluorine into a drug candidate can have several beneficial effects:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can affect drug-receptor interactions.

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially leading to a better fit with its biological target.

The Utility of the Iodine Atom in Cross-Coupling Reactions

The iodine atom serves as a versatile handle for the construction of complex molecular architectures through various transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, enabling extensive structure-activity relationship (SAR) studies.

Figure 2: Versatility of Methyl 3-fluoro-5-iodo-4-methylbenzoate in Synthesis

G start Methyl 3-fluoro-5-iodo-4-methylbenzoate suzuki Suzuki Coupling (Ar-B(OH)2) start->suzuki sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira buchwald Buchwald-Hartwig Amination (R2NH) start->buchwald heck Heck Reaction (Alkene) start->heck product_suzuki Aryl-substituted derivative suzuki->product_suzuki product_sonogashira Alkynyl-substituted derivative sonogashira->product_sonogashira product_buchwald Amino-substituted derivative buchwald->product_buchwald product_heck Alkene-substituted derivative heck->product_heck

Caption: Key cross-coupling reactions utilizing the iodine handle.

Potential Therapeutic Applications of Derivatives

While specific biological data for Methyl 3-fluoro-5-iodo-4-methylbenzoate itself is not extensively reported, its structural motifs are found in various classes of bioactive molecules, including:

  • Kinase Inhibitors: The development of small molecule kinase inhibitors is a major focus in oncology and immunology. The scaffold of this compound can be elaborated to target the ATP-binding site of various kinases. For example, Bruton's tyrosine kinase (BTK) inhibitors have shown significant promise in the treatment of autoimmune diseases.[4]

  • Enzyme Inhibitors: The unique electronic properties conferred by the fluorine and iodine atoms can be exploited to design potent and selective enzyme inhibitors for a range of therapeutic targets.

  • Agrochemicals: The principles of medicinal chemistry are also applicable to the design of new herbicides and pesticides, where enhanced efficacy and metabolic stability are desirable.

The strategic use of this intermediate allows for the rapid generation of compound libraries for high-throughput screening, accelerating the discovery of new lead compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Methyl 3-fluoro-5-iodo-4-methylbenzoate. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards and handling procedures. The precursor, 3-fluoro-5-iodo-4-methylbenzoic acid, is known to cause skin and eye irritation and may cause respiratory irritation.[5]

Conclusion

Methyl 3-fluoro-5-iodo-4-methylbenzoate is a valuable and versatile chemical intermediate for researchers and scientists in the field of drug discovery and development. Its unique combination of a fluorine atom and an iodine atom on a benzene ring provides a powerful platform for the synthesis of novel and complex molecules with a wide range of potential therapeutic applications. A thorough understanding of its properties, synthesis, and strategic applications, as outlined in this guide, will enable researchers to fully exploit its potential in the quest for new and improved medicines.

References

  • MySkinRecipes. (n.d.). Methyl 3-fluoro-5-iodo-2-methylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-iodo-4-methylbenzoic acid. Retrieved from [Link]

  • Watterson, S. H., et al. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry, 59(19), 9173–9200. [Link]

  • MDPI. (n.d.). The Development of FAK Inhibitors: A Five-Year Update. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. PubMed. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis. Retrieved from [Link]

Sources

Exploratory

Methyl 3-fluoro-5-iodo-4-methylbenzoate: A Versatile Building Block for Advanced Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern medicinal chemistry and material science, the strategic incorporation of fluorine and a reac...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry and material science, the strategic incorporation of fluorine and a reactive handle for cross-coupling reactions is a cornerstone of molecular design.[1][2] Methyl 3-fluoro-5-iodo-4-methylbenzoate (CAS No. 861905-21-7) has emerged as a highly valuable synthetic intermediate, offering a unique combination of substituents that enable precise and versatile molecular elaboration. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and reactivity, with a focus on its application in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions. We will explore the causality behind its utility and provide robust, field-proven protocols for its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, establishing it as a key building block for accessing complex molecular architectures.

Core Molecular Profile and Synthesis

Methyl 3-fluoro-5-iodo-4-methylbenzoate is a polysubstituted aromatic ester. Its structure is distinguished by the presence of a fluorine atom and an iodine atom meta to each other, a methyl group ortho to the iodine, and a methyl ester group. This specific arrangement of functionalities dictates its chemical behavior and renders it a powerful tool in synthetic chemistry.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 861905-21-7[3][4][5]
Molecular Formula C₉H₈FIO₂[3][5][6]
Molecular Weight 294.06 g/mol [3][6]
Appearance Light Yellow Solid[3]
Purity Typically ≥97%[3]
Storage Temperature 0-5°C, protect from light[3][6]
InChI Key ADMOODHDOJVFMC-UHFFFAOYSA-N[3]
Synthesis Pathway: Fischer Esterification

The most direct and common synthesis of the title compound is through the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 3-fluoro-5-iodo-4-methylbenzoic acid.[7] This reaction, a classic Fischer esterification, is reliable and scalable.

Reaction Scheme: 3-Fluoro-5-iodo-4-methylbenzoic acid + Methanol --(H₂SO₄)--> Methyl 3-fluoro-5-iodo-4-methylbenzoate

Experimental Protocol: Synthesis of Methyl 3-fluoro-5-iodo-4-methylbenzoate [7]

  • Reaction Setup: To a solution of 3-fluoro-5-iodo-4-methylbenzoic acid (1.0 eq) in methanol (approx. 6.6 volumes), add concentrated sulfuric acid (98%, 0.375 vol) dropwise at room temperature (20°C).

  • Heating: Heat the resulting solution to 50°C and maintain stirring for 15 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to 20°C. Carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Product: Purify the crude material by flash column chromatography or recrystallization to afford Methyl 3-fluoro-5-iodo-4-methylbenzoate as a light yellow solid.

Reactivity Analysis and Strategic Application

The synthetic power of Methyl 3-fluoro-5-iodo-4-methylbenzoate stems from the distinct roles of its substituents. The iodine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, while the electron-withdrawing fluorine atom modulates the electronic properties of the aromatic ring, often enhancing metabolic stability or binding affinity in the final molecule.[1][2][8]

Caption: Reactivity map of Methyl 3-fluoro-5-iodo-4-methylbenzoate.

This strategic placement of substituents makes the molecule an ideal substrate for a variety of powerful synthetic transformations, primarily palladium-catalyzed cross-coupling reactions that are fundamental to modern drug discovery.[9][10]

Key Synthetic Transformations: Cross-Coupling Protocols

The carbon-iodine bond is the primary reactive center for building molecular complexity. Below are representative, self-validating protocols for three of the most impactful cross-coupling reactions.

Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures, which are prevalent in pharmaceuticals and functional materials.[11] The reaction couples the aryl iodide with a boronic acid or ester.[12]

Representative Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk flask, combine Methyl 3-fluoro-5-iodo-4-methylbenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).[12]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of Toluene/Ethanol/Water or Dioxane/Water.

  • Heating: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography.

Sonogashira Coupling: C(sp²)–C(sp) Bond Formation

The Sonogashira coupling is the premier method for synthesizing aryl alkynes by reacting an aryl halide with a terminal alkyne.[13] This transformation is invaluable for creating rigid scaffolds and linkers in complex molecules.[14][15]

Representative Protocol: Sonogashira Coupling

  • Reaction Setup: To a degassed solution of Methyl 3-fluoro-5-iodo-4-methylbenzoate (1.0 eq) and the terminal alkyne (1.1 eq) in a suitable solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%).[15]

  • Base Addition: Add a degassed amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60°C) under an inert atmosphere until completion.

  • Work-up and Purification: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the residue by column chromatography to isolate the desired aryl alkyne product.

Buchwald-Hartwig Amination: C(sp²)–N Bond Formation

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a critical step in the synthesis of countless pharmaceuticals containing aryl amine moieties.[10][16] The reaction couples the aryl iodide with a primary or secondary amine.[17]

Representative Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., X-Phos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq).

  • Reagent Addition: Add Methyl 3-fluoro-5-iodo-4-methylbenzoate (1.0 eq) and the desired amine (1.2 eq).

  • Solvent and Heating: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) and heat the mixture to 80-110°C until the reaction is complete.

  • Work-up and Purification: Cool the mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic phase, concentrate, and purify by column chromatography to obtain the N-aryl product.

Caption: Synthetic pathways from the core building block.

Conclusion: A Strategically Designed Synthetic Tool

Methyl 3-fluoro-5-iodo-4-methylbenzoate is more than just an intermediate; it is a strategically designed building block that provides a reliable entry point into diverse and complex chemical spaces. Its utility is rooted in the predictable reactivity of the carbon-iodine bond in cornerstone cross-coupling reactions, while the fluorine substituent imparts desirable properties crucial for pharmaceutical and material science applications.[2][9] The protocols outlined in this guide serve as a robust foundation for researchers and drug development professionals to leverage this versatile molecule, accelerating the discovery and synthesis of next-generation functional compounds.

References

  • MySkinRecipes. Methyl 3-fluoro-5-iodo-2-methylbenzoate. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PubChem. 3-Fluoro-5-iodo-4-methylbenzoic acid. [Link]

  • PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]

  • PMC. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis. [Link]

  • Organic Syntheses. Synthesis of Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. [Link]

  • ResearchGate. Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. [Link]

  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • PubMed. Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. [Link]

  • ResearchGate. Synthesis of the ortho/meta/para Isomers of Relevant Pharmaceutical Compounds by Coupling a Sonogashira Reaction with a Regioselective Hydration. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Structural Analysis of Methyl 3-fluoro-5-iodo-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of Multi-Functionalized Aromatic Scaffolds In the landscape of modern med...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Multi-Functionalized Aromatic Scaffolds

In the landscape of modern medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic ring is paramount to tailoring molecular properties. Methyl 3-fluoro-5-iodo-4-methylbenzoate (CAS No. 861905-21-7) stands as a quintessential example of a strategically substituted benzene derivative, offering a trifecta of functionalities that make it a valuable synthetic intermediate.[1] The presence of a fluorine atom, an iodine atom, and a methyl group, in addition to the methyl ester, provides a rich platform for diverse chemical transformations. This guide provides a comprehensive structural analysis of this compound, delving into the spectroscopic and analytical techniques that underpin its characterization, thereby empowering researchers to leverage its full potential in drug discovery and the development of novel materials.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1] Concurrently, the carbon-iodine bond serves as a versatile synthetic handle, particularly for the construction of complex molecular architectures through transition-metal-catalyzed cross-coupling reactions.[2] Therefore, a thorough understanding of the structural nuances of Methyl 3-fluoro-5-iodo-4-methylbenzoate is crucial for its effective utilization as a building block in the synthesis of bioactive molecules and advanced materials.

Molecular Structure and Physicochemical Properties

Methyl 3-fluoro-5-iodo-4-methylbenzoate possesses the molecular formula C₉H₈FIO₂ and a molecular weight of 294.06 g/mol .[2] The molecule features a central benzene ring substituted with four different groups, leading to a specific substitution pattern that dictates its reactivity and spectroscopic signature.

PropertyValueSource
CAS Number 861905-21-7[1]
Molecular Formula C₉H₈FIO₂[2]
Molecular Weight 294.06 g/mol [2]
Physical Form Light Yellow Solid
Storage Temperature 0-5°C

Spectroscopic Characterization: Elucidating the Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the methyl ester protons.

  • Aromatic Protons: Two signals are anticipated in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, these protons will appear as doublets, with their chemical shifts influenced by the electronic effects of the adjacent fluorine, iodine, and methyl ester groups. The proton ortho to the iodine and meta to the fluorine and methyl ester will likely be the most downfield.

  • Methyl Ester Protons (-OCH₃): A singlet integrating to three protons is expected, typically in the range of δ 3.8-4.0 ppm.

  • Methyl Protons (-CH₃): A singlet integrating to three protons will appear further upfield, likely in the δ 2.2-2.5 ppm range, characteristic of a methyl group attached to an aromatic ring.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon will be the most downfield signal, typically appearing around δ 165-170 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the electronegative fluorine and iodine atoms will exhibit characteristic chemical shifts and, in the case of the fluorine-bound carbon, will show coupling (¹JC-F). The chemical shifts will be influenced by the combined electronic effects of all substituents.

  • Methyl Ester Carbon (-OCH₃): This carbon will resonate in the δ 50-55 ppm region.

  • Methyl Carbon (-CH₃): The methyl carbon attached to the aromatic ring will appear at a higher field, typically around δ 15-20 ppm.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3-fluoro-5-iodo-4-methylbenzoate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling patterns, and coupling constants to assign the signals to the specific protons and carbons in the molecule. Two-dimensional NMR experiments, such as COSY and HSQC, can be employed to confirm assignments.

Diagram of NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_anal Spectral Analysis & Structure Elucidation Prep Dissolve Sample in Deuterated Solvent Acq_1H Acquire ¹H Spectrum Prep->Acq_1H Acq_13C Acquire ¹³C Spectrum Prep->Acq_13C Proc Fourier Transform, Phase & Baseline Correction Acq_1H->Proc Acq_13C->Proc Acq_2D Acquire 2D Spectra (COSY, HSQC) Acq_2D->Proc Anal_1H Analyze ¹H: Chemical Shift, Integration, Splitting Proc->Anal_1H Anal_13C Analyze ¹³C: Chemical Shift Proc->Anal_13C Anal_2D Correlate Signals using 2D NMR Proc->Anal_2D Structure Final Structure Confirmation Anal_1H->Structure Anal_13C->Structure Anal_2D->Structure

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorptions:

  • C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹.

  • C-O Stretch (Ester): Two distinct C-O stretching vibrations are anticipated, one for the C(=O)-O bond and another for the O-CH₃ bond, typically appearing in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

  • Aromatic C=C Stretches: Several medium to weak absorption bands will be present in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

  • C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methyl ester groups will be observed just below 3000 cm⁻¹.

  • C-F Stretch: A strong absorption band for the C-F bond is expected in the 1000-1400 cm⁻¹ range.

  • C-I Stretch: The C-I stretching vibration will appear at a lower wavenumber, typically in the 500-600 cm⁻¹ region.

Experimental Protocol for FTIR Spectroscopy:

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr powder and pressed into a thin pellet. For ATR, a small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification.

Predicted Mass Spectrum:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak at m/z = 294, corresponding to the molecular weight of the compound.

  • Isotope Peaks: Due to the presence of iodine (¹²⁷I is the only stable isotope), a significant M+1 peak from the natural abundance of ¹³C is expected.

  • Fragmentation Pattern: Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a peak at m/z = 263, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a peak at m/z = 235. The presence of the halogen atoms will also influence the fragmentation, and ions corresponding to the loss of fluorine or iodine may be observed.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule, which will induce fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to emphasize the molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Crystallographic Analysis: The Solid-State Architecture

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the crystalline state. While a crystal structure for Methyl 3-fluoro-5-iodo-4-methylbenzoate is not publicly available, analysis of a closely related compound, Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, reveals insights into the expected solid-state conformation.[3] It is anticipated that the benzene ring will be essentially planar, with the substituents extending from it. Intermolecular interactions, such as halogen bonding involving the iodine atom and dipole-dipole interactions, are likely to play a significant role in the crystal packing.

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of suitable size and quality from an appropriate solvent system. This often involves techniques like slow evaporation, vapor diffusion, or cooling crystallization.

  • Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

  • Structural Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

Diagram of Integrated Structural Analysis

Integrated_Analysis cluster_techniques Analytical Techniques cluster_info Information Obtained NMR NMR Spectroscopy (¹H, ¹³C, 2D) Connectivity Carbon-Hydrogen Framework Atom Connectivity NMR->Connectivity IR FTIR Spectroscopy FuncGroups Functional Groups IR->FuncGroups MS Mass Spectrometry MolWeight Molecular Weight & Fragmentation MS->MolWeight XRay X-ray Crystallography SolidState 3D Atomic Arrangement Intermolecular Interactions XRay->SolidState Structure Confirmed Structure of Methyl 3-fluoro-5-iodo-4-methylbenzoate Connectivity->Structure FuncGroups->Structure MolWeight->Structure SolidState->Structure

Sources

Exploratory

Spectroscopic Data of Methyl 3-fluoro-5-iodo-4-methylbenzoate: A Technical Guide

Introduction Methyl 3-fluoro-5-iodo-4-methylbenzoate is a halogenated aromatic ester of significant interest in synthetic organic chemistry and drug discovery. Its unique substitution pattern, featuring electron-withdraw...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-fluoro-5-iodo-4-methylbenzoate is a halogenated aromatic ester of significant interest in synthetic organic chemistry and drug discovery. Its unique substitution pattern, featuring electron-withdrawing fluorine and iodine atoms alongside an electron-donating methyl group, imparts distinct electronic and steric properties. These characteristics make it a valuable building block for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and agrochemicals. An in-depth understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Methyl 3-fluoro-5-iodo-4-methylbenzoate. The interpretation of the spectral data is discussed in detail, supported by established principles of spectroscopic analysis. Furthermore, this guide outlines the experimental protocols for acquiring high-quality spectroscopic data for this and similar organic molecules.

Molecular Structure and Key Features

The structure of Methyl 3-fluoro-5-iodo-4-methylbenzoate is presented below. The strategic placement of the substituents on the benzene ring gives rise to a unique set of spectroscopic signatures.

C1 C C2 C C1->C2 C6 C C1->C6 C_ester C C1->C_ester C3 C C2->C3 F F C2->F C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 C_me_ring CH₃ C4->C_me_ring C5->C6 I I C5->I H6 H C6->H6 O1_ester O C_ester->O1_ester O2_ester O C_ester->O2_ester C_me_ester CH₃ O2_ester->C_me_ester

Caption: Molecular structure of Methyl 3-fluoro-5-iodo-4-methylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Methyl 3-fluoro-5-iodo-4-methylbenzoate, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Methyl 3-fluoro-5-iodo-4-methylbenzoate is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the methyl group attached to the ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJ (Hz)
~7.8 - 8.0Doublet of doublets1HAr-HJ(H,F) ≈ 8-10, J(H,H) ≈ 2-3
~7.5 - 7.7Doublet1HAr-HJ(H,F) ≈ 2-3
~3.9Singlet3H-OCH₃-
~2.4Singlet3HAr-CH₃-

Interpretation:

  • Aromatic Protons: The two aromatic protons are in different chemical environments and are therefore expected to appear as separate signals. The proton ortho to the fluorine atom will exhibit coupling to the fluorine, resulting in a doublet of doublets due to both ortho H-F coupling and meta H-H coupling. The other aromatic proton, meta to the fluorine, will likely appear as a doublet due to meta H-F coupling. The electron-withdrawing nature of the ester, fluoro, and iodo groups will shift these protons downfield.

  • Methyl Ester Protons: The three protons of the methyl ester group (-OCH₃) are equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet. Its chemical shift is characteristic for methyl esters.

  • Aromatic Methyl Protons: The three protons of the methyl group attached to the aromatic ring (Ar-CH₃) are also equivalent and will appear as a singlet.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3-fluoro-5-iodo-4-methylbenzoate in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1]

  • Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 3-4 s

    • Spectral width: -2 to 12 ppm

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~160 (d, ¹J(C,F) ≈ 250 Hz)C-F
~140C-CH₃
~135C-COOCH₃
~130 (d, ³J(C,F) ≈ 8 Hz)Ar-CH
~125 (d, ²J(C,F) ≈ 20 Hz)Ar-CH
~95C-I
~52-OCH₃
~20Ar-CH₃

Interpretation:

  • Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the downfield end of the spectrum, typical for this functional group.

  • Aromatic Carbons: The aromatic carbons will show a range of chemical shifts depending on their substituents. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom. The carbon attached to the iodine atom will be significantly shielded due to the heavy atom effect.

  • Methyl Carbons: The methyl ester carbon and the aromatic methyl carbon will appear in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled pulse sequence.

    • Spectral width: 0 to 220 ppm.

  • Data Processing: Apply a Fourier transform with an exponential line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.

cluster_nmr NMR Workflow Sample Preparation Sample Preparation 1H NMR Acquisition 1H NMR Acquisition Sample Preparation->1H NMR Acquisition 1H Data Processing 1H Data Processing 1H NMR Acquisition->1H Data Processing 13C NMR Acquisition 13C NMR Acquisition 1H NMR Acquisition->13C NMR Acquisition Structure Elucidation Structure Elucidation 1H Data Processing->Structure Elucidation 13C Data Processing 13C Data Processing 13C NMR Acquisition->13C Data Processing 13C Data Processing->Structure Elucidation

Caption: A generalized workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Weak-MediumAromatic C-H stretch
~2960-2850Weak-MediumAliphatic C-H stretch (CH₃)
~1725StrongC=O stretch (ester)
~1600, ~1470MediumAromatic C=C stretch
~1250StrongC-O stretch (ester)
~1100MediumC-F stretch
~700-500MediumC-I stretch

Interpretation:

  • C=O Stretch: A strong absorption band around 1725 cm⁻¹ is a clear indicator of the ester carbonyl group.

  • C-H Stretches: Absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretches, while those just below 3000 cm⁻¹ are due to the methyl groups.

  • Aromatic C=C Stretches: The presence of the aromatic ring is confirmed by the characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

  • C-O and C-X Stretches: The strong C-O stretch of the ester and the C-F and C-I stretches are expected in the fingerprint region.

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: Place a small amount of the solid Methyl 3-fluoro-5-iodo-4-methylbenzoate directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

  • Data Collection: Record a background spectrum of the clean ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityProposed Fragment
294High[M]⁺ (Molecular Ion)
263Medium[M - OCH₃]⁺
235Medium[M - COOCH₃]⁺
167High[M - I]⁺
136Medium[M - I - OCH₃]⁺
108Medium[M - I - COOCH₃]⁺

Interpretation:

  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (294.06 g/mol ). The presence of iodine will give a characteristic isotopic pattern.

  • Fragmentation Pattern: The molecule is expected to fragment through several key pathways:

    • Loss of the methoxy radical (-OCH₃) from the ester group.

    • Loss of the entire methoxycarbonyl radical (-COOCH₃).

    • Cleavage of the carbon-iodine bond, leading to the loss of an iodine radical. This is often a favorable fragmentation pathway for iodo-aromatics.

Analyte Analyte Ionization (EI) Ionization (EI) Analyte->Ionization (EI) Mass Analyzer Mass Analyzer Ionization (EI)->Mass Analyzer Detector Detector Mass Analyzer->Detector Mass Spectrum Mass Spectrum Detector->Mass Spectrum

Caption: Simplified workflow of an Electron Ionization Mass Spectrometer.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of Methyl 3-fluoro-5-iodo-4-methylbenzoate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer researchers, scientists, and drug development professionals the necessary information for working with this important chemical intermediate. The provided experimental protocols serve as a practical reference for obtaining high-quality spectroscopic data, ensuring the integrity and reliability of their scientific investigations.

References

Sources

Foundational

Discovery and history of substituted methylbenzoate derivatives

An In-Depth Technical Guide to the Discovery and History of Substituted Methylbenzoate Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction Substituted methylbenzoate derivatives repre...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Methylbenzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted methylbenzoate derivatives represent a cornerstone in the edifice of modern medicinal chemistry and materials science. From the early anesthetic properties harnessed from natural sources to the rationally designed therapeutic agents of today, the journey of these compounds is a compelling narrative of scientific inquiry, synthetic innovation, and an ever-deepening understanding of molecular interactions. This guide provides a comprehensive exploration of the discovery and history of substituted methylbenzoate derivatives, tracing their evolution from historical curiosities to indispensable scaffolds in drug discovery. We will delve into the seminal synthetic methodologies that enabled their creation, explore their diverse pharmacological activities, and examine key structure-activity relationships that continue to guide the development of novel therapeutic agents.

The Genesis: From Natural Products to Early Synthetic Analogs

The story of substituted benzoates begins long before the advent of modern organic synthesis. Benzoic acid itself was discovered in the 16th century through the dry distillation of gum benzoin.[1] However, it was the isolation and characterization of cocaine from coca leaves in the mid-19th century that first highlighted the profound physiological effects of a substituted benzoate ester.[2][3] Cocaine, a methyl ester of benzoylecgonine, demonstrated potent local anesthetic properties, revolutionizing surgical procedures.[2][4] However, its addictive nature and toxicity spurred a search for safer alternatives, marking the dawn of rational drug design in this chemical class.[5]

The realization that the benzoate ester moiety was crucial for cocaine's anesthetic effect, while the rest of the molecule could be simplified, was a pivotal moment.[2] This led to the synthesis of benzocaine in 1890, a simple ethyl ester of para-aminobenzoic acid, which exhibited local anesthetic activity without the addictive properties of cocaine.[2] This was followed by the development of procaine (Novocain) in 1904, which incorporated a hydrophilic amine group, improving its solubility and making it suitable for injection.[2][3] These early discoveries firmly established the p-aminobenzoate scaffold as a critical pharmacophore for local anesthetics and laid the groundwork for future synthetic explorations.[2]

The Evolution of Synthetic Methodologies

The expansion of the substituted methylbenzoate chemical space has been intrinsically linked to advancements in synthetic organic chemistry. While early methods relied on classical esterification reactions, the demand for more complex and precisely substituted derivatives necessitated the development of more sophisticated synthetic tools.

Classical Approaches: Fischer Esterification

The most fundamental method for the synthesis of methyl benzoates is the Fischer esterification, which involves the acid-catalyzed reaction of a substituted benzoic acid with methanol.[6][7] While effective for many substrates, this method can be limited by the need for harsh acidic conditions and the generation of water, which can lead to equilibrium limitations.[6] To circumvent these issues, researchers have explored the use of solid acid catalysts, such as zirconium-titanium oxides, which offer advantages in terms of reusability and reduced environmental impact.[6][7]

Experimental Protocol: Synthesis of Methyl p-Methylbenzoate using a Solid Acid Catalyst

This protocol is adapted from the work on zirconium-titanium solid acid catalysts.[6]

Materials:

  • p-Toluic acid (p-methylbenzoic acid)

  • Methanol

  • ZT10 solid acid catalyst (Zr:Ti molar ratio of 1.2:1)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a 25 mL round-bottom flask, add p-toluic acid (2 mmol, 0.27 g), methanol (15 mL), and the ZT10 catalyst (0.027 g).

  • Heat the mixture to 120 °C under vigorous stirring to achieve reflux.

  • Maintain the reflux for 24 hours. If the volume of methanol significantly decreases, add a small amount to maintain the reaction volume.

  • After 24 hours, stop the reaction and remove the catalyst by filtration.

  • The resulting product can be isolated using column chromatography on silica gel with a mobile phase of petroleum ether/ethyl acetate (5:1 v/v).

Modern Cross-Coupling Strategies

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic compounds, including substituted methylbenzoates. These methods allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds under milder conditions than many classical methods.

Key modern synthetic routes include:

  • Ullmann Condensation: A classical copper-catalyzed reaction for forming C-O bonds between an aryl halide and an alcohol or phenol. While well-established, it often requires high temperatures.[8]

  • Buchwald-Hartwig Cross-Coupling: A powerful palladium-catalyzed method for C-O bond formation that generally proceeds under milder conditions and with a broader substrate scope than the Ullmann condensation.[8]

  • Nucleophilic Aromatic Substitution (SNAr): This pathway involves the direct displacement of a leaving group from an activated aromatic ring by a nucleophile. Its success is highly dependent on the electronic properties of the aryl halide.[8]

These modern synthetic strategies have enabled the creation of a vast library of substituted methylbenzoate derivatives with diverse substitution patterns, facilitating detailed structure-activity relationship (SAR) studies.

Caption: Key synthetic pathways to substituted methylbenzoate derivatives.

Diverse Pharmacological Activities and Drug Development

The structural versatility of substituted methylbenzoates has led to their exploration in a wide range of therapeutic areas, extending far beyond their initial application as local anesthetics.

Local Anesthetics

The foundational role of substituted benzoates as local anesthetics continues to be a significant area of research. The general structure of these drugs consists of a lipophilic aromatic ring (the benzoate moiety), an intermediate ester or amide linkage, and a hydrophilic amine group.[2] Structure-activity relationship studies have revealed that substituents on the aromatic ring that increase the electron density of the carbonyl oxygen can enhance anesthetic activity.[9]

CompoundKey Structural FeatureSignificance
Cocaine Natural product, complex structureFirst local anesthetic, but with high toxicity and abuse potential.[2]
Benzocaine p-Amino substitutionEarly synthetic, non-addictive topical anesthetic.[2]
Procaine p-Amino substitution with a diethylaminoethyl esterInjectable local anesthetic with improved solubility.[2][3]
Tetracaine p-Butylamino substitutionMore potent and longer-acting than procaine.[9]
Antibacterial Agents

The growing threat of antibiotic resistance has spurred the search for novel antibacterial agents. Substituted methylbenzoates have emerged as a promising class of compounds in this area. For instance, a series of 5-methylbenzo[c]phenanthridinium derivatives, which can be considered complex substituted benzoates, have shown significant activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) and Enterococcus faecalis (VRE).[10] These compounds are believed to exert their antibacterial effect by targeting FtsZ, a key protein involved in bacterial cell division.[10][11]

Anticancer and Epigenetic Modulating Agents

Recent research has highlighted the potential of substituted methylbenzoates as anticancer agents. Certain derivatives have been shown to act as inhibitors of DNA methylation, an epigenetic modification that plays a crucial role in cancer development.[12] For example, methyl cinnamate analogs, which share structural similarities with methylbenzoates, have demonstrated both cytotoxic activity against hepatocellular carcinoma cells and the ability to inhibit global DNA methylation.[12] Molecular docking studies suggest that these compounds may bind to the SAH-binding pocket of DNA methyltransferase 1 (DNMT1).[12]

DNA_Methylation_Inhibition Methylbenzoate\nDerivative Methylbenzoate Derivative DNMT1 DNMT1 Methylbenzoate\nDerivative->DNMT1 Inhibits DNA Methylation DNA Methylation DNMT1->DNA Methylation Catalyzes Tumor Suppressor\nGene Silencing Tumor Suppressor Gene Silencing DNA Methylation->Tumor Suppressor\nGene Silencing Leads to Cancer\nProgression Cancer Progression Tumor Suppressor\nGene Silencing->Cancer\nProgression Promotes

Caption: Mechanism of action for methylbenzoate derivatives as DNA methylation inhibitors.

Other Therapeutic Applications

The pharmacological utility of substituted methylbenzoates extends to other areas as well. For example, certain para-substituted benzoic acid derivatives have been identified as potent inhibitors of the protein phosphatase Slingshot, which is involved in cytoskeleton dynamics and cell migration, suggesting their potential as anticancer therapeutics.[13] Additionally, substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid derivatives have been discovered as potent and selective EP4 antagonists, with potential applications in treating arthritis pain.[14]

Conclusion

The journey of substituted methylbenzoate derivatives from the serendipitous discovery of cocaine's anesthetic properties to the rational design of targeted therapeutics is a testament to the power of chemical synthesis and medicinal chemistry. The continuous evolution of synthetic methodologies has provided researchers with the tools to create a vast and diverse chemical space, leading to the discovery of compounds with a wide array of pharmacological activities. As our understanding of the molecular basis of disease deepens, it is certain that substituted methylbenzoates will continue to be a fertile ground for the discovery of novel and effective therapeutic agents. The "magic methyl" effect, where the simple addition of a methyl group can dramatically alter a molecule's properties, is a concept that is particularly relevant to this class of compounds and will undoubtedly continue to be exploited in the design of future drugs.[15]

References

  • A Comparative Guide to the Synthetic Routes of Methyl 3-(2-aminophenoxy)benzoate - Benchchem. (n.d.).
  • Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium derivatives - NIH. (n.d.).
  • Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - ResearchGate. (2019, February 11).
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. (2023, May 22).
  • Review Article The development of local anesthetics and their applications beyond anesthesia. (2019, December 30).
  • Synthesis and biological activities of local anesthetics - RSC Publishing. (2019, December 13).
  • Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma - PubMed. (2022, April 22).
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - ResearchGate. (2025, November 20).
  • Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium derivatives - PubMed. (n.d.).
  • SAR of Benzoic Acid Derivatives - Local Anaesthetics - Pharmacy 180. (n.d.).
  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed. (n.d.).
  • Methyl benzoate - Wikipedia. (n.d.).
  • The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (2023, August 15).
  • Synthesis of Local Anesthetics derived from benzoic acid - Química Organica.org. (n.d.).
  • Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists - PubMed. (2016, January 1).
  • Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed. (1998, November 5).
  • The novel synthesis route of . | Download Scientific Diagram - ResearchGate. (n.d.).
  • Benzoic acid - Wikipedia. (n.d.).

Sources

Exploratory

Methyl 3-fluoro-5-iodo-4-methylbenzoate: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Privileged Core Structure In the landscape of contemporary drug discovery, the strategic functionaliza...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Core Structure

In the landscape of contemporary drug discovery, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. Methyl 3-fluoro-5-iodo-4-methylbenzoate emerges as a compound of significant interest, not as a therapeutic agent in itself, but as a highly versatile building block poised for a multitude of applications in medicinal chemistry. Its structure is a carefully orchestrated arrangement of functional groups, each contributing unique properties that can be leveraged to address key challenges in drug development, from enhancing biological activity to optimizing pharmacokinetic profiles.

This technical guide provides a comprehensive exploration of the potential applications of Methyl 3-fluoro-5-iodo-4-methylbenzoate. We will delve into the distinct roles of its fluorine, iodine, and methyl substituents, and the ester moiety, offering a forward-looking perspective on how this compound can be strategically employed in the synthesis of novel therapeutic agents. This document is intended to serve as a practical and insightful resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

The Strategic Importance of Substitution: A Multifaceted Approach to Drug Design

The therapeutic potential of a drug candidate is intricately linked to its molecular architecture. The specific substituents on the aromatic ring of Methyl 3-fluoro-5-iodo-4-methylbenzoate are not arbitrary; they are strategically positioned to confer a range of desirable attributes.

The Role of Fluorine: Enhancing Potency and Metabolic Stability

The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry.[1][2][3][4][5] Its small size and high electronegativity can profoundly influence a molecule's physicochemical properties.[2][3] In the context of Methyl 3-fluoro-5-iodo-4-methylbenzoate, the fluorine atom can:

  • Modulate pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, which can be critical for optimizing drug-target interactions and improving oral bioavailability.[2]

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[1][2] This can block sites of metabolic oxidation, thereby increasing the drug's half-life and reducing the potential for the formation of reactive metabolites.

  • Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[2][4]

  • Increase Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[1][3]

The Versatility of Iodine: A Gateway to Molecular Complexity

The iodine atom in Methyl 3-fluoro-5-iodo-4-methylbenzoate serves a dual purpose. It can act as a key synthetic handle for further molecular elaboration and can also participate in specific non-covalent interactions.

  • A Versatile Handle for Cross-Coupling Reactions: The carbon-iodine bond is relatively weak, making aryl iodides excellent substrates for a wide array of transition metal-catalyzed cross-coupling reactions.[6][7][8] This allows for the facile introduction of a diverse range of substituents at this position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Common cross-coupling reactions involving aryl iodides include:

    • Suzuki Coupling: Formation of carbon-carbon bonds with boronic acids.

    • Heck Coupling: Formation of carbon-carbon bonds with alkenes.

    • Sonogashira Coupling: Formation of carbon-carbon bonds with terminal alkynes.[8]

    • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds with amines.[6]

    • Ullmann Condensation: Formation of carbon-oxygen or carbon-nitrogen bonds.

  • Halogen Bonding: Iodine, being a large and polarizable halogen, can act as a halogen bond donor.[9][10][11] This is a non-covalent interaction where the electropositive region on the outer surface of the iodine atom (the σ-hole) interacts favorably with an electron-rich atom, such as oxygen or nitrogen, in a biological target.[9] This can contribute significantly to binding affinity and selectivity.

The Influence of the Methyl Group: Fine-Tuning Steric and Electronic Properties

The methyl group, while seemingly simple, plays a crucial role in modulating the overall properties of the molecule. Its presence can:

  • Provide Steric Bulk: The methyl group can introduce steric hindrance that can influence the preferred conformation of the molecule and its derivatives, potentially leading to improved target selectivity.

  • Modulate Lipophilicity: The methyl group contributes to the overall lipophilicity of the molecule, which can be important for membrane permeability and oral absorption.

  • Influence Electronic Properties: As an electron-donating group, the methyl group can subtly influence the electron density of the aromatic ring, which can in turn affect the reactivity of the other substituents.

Potential Applications in Medicinal Chemistry

The unique combination of functional groups in Methyl 3-fluoro-5-iodo-4-methylbenzoate makes it a valuable starting material for the synthesis of a wide range of biologically active molecules.

Scaffold for the Development of Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic core that occupies the ATP-binding pocket of the enzyme. The ability to rapidly diversify the substituents on the aromatic ring of Methyl 3-fluoro-5-iodo-4-methylbenzoate through cross-coupling reactions makes it an ideal scaffold for the development of novel kinase inhibitors. For instance, the iodine atom can be replaced with various amine-containing heterocycles, a common feature in many approved kinase inhibitors.

Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor Library

G start Methyl 3-fluoro-5-iodo-4-methylbenzoate suzuki Suzuki Coupling (Aryl Boronic Acids) start->suzuki Pd Catalyst buchwald Buchwald-Hartwig (Heterocyclic Amines) start->buchwald Pd Catalyst sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu Catalysts hydrolysis Ester Hydrolysis (LiOH) suzuki->hydrolysis buchwald->hydrolysis sonogashira->hydrolysis amide Amide Coupling (Various Amines) hydrolysis->amide library Diverse Kinase Inhibitor Library amide->library G start Methyl 3-fluoro-5-iodo-4-methylbenzoate hydrolysis Ester Hydrolysis (LiOH, H₂O) start->hydrolysis acid 3-fluoro-5-iodo-4-methylbenzoic acid hydrolysis->acid activation Acid Activation (e.g., SOCl₂, EDCI) acid->activation acid_chloride Acid Chloride/ Activated Ester activation->acid_chloride cyclization Cyclization acid_chloride->cyclization dinucleophile Dinucleophile (e.g., 2-aminophenol) dinucleophile->cyclization heterocycle Heterocyclic Product (e.g., Benzoxazinone) cyclization->heterocycle

Sources

Foundational

Methyl 3-fluoro-5-iodo-4-methylbenzoate: A Technical Guide for Strategic Application in Synthesis

This guide provides an in-depth analysis of Methyl 3-fluoro-5-iodo-4-methylbenzoate (CAS No. 861905-21-7), a strategically important building block for researchers in medicinal chemistry and materials science.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of Methyl 3-fluoro-5-iodo-4-methylbenzoate (CAS No. 861905-21-7), a strategically important building block for researchers in medicinal chemistry and materials science. We will move beyond a simple cataloging of properties to explore the rationale behind its use, commercial sourcing, and practical application in key synthetic transformations.

Strategic Importance in Molecular Design

Methyl 3-fluoro-5-iodo-4-methylbenzoate is a highly functionalized aromatic ring system, valued for the orthogonal reactivity of its substituents. The strategic placement of the fluoro, iodo, and methyl ester groups offers medicinal chemists a powerful tool for late-stage diversification and property modulation.

  • The Fluoro Group : The electron-withdrawing fluorine atom can significantly alter the pKa of the parent molecule, enhance metabolic stability by blocking potential sites of oxidation, and improve binding affinity to target proteins through favorable electrostatic interactions.

  • The Iodo Group : As one of the most reactive halogens in cross-coupling reactions, the iodine atom serves as a versatile handle for introducing molecular complexity. It is an excellent substrate for a wide range of palladium-catalyzed reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, allowing for the facile formation of C-C, C-N, and C-O bonds.

  • The Methyl Ester : This group can serve multiple purposes. It can be a stable protecting group for the carboxylic acid, a point for derivatization through amidation, or be hydrolyzed to the corresponding carboxylic acid to improve solubility or introduce a new interaction point.

The combination of these features in a single, readily available molecule makes it a high-value intermediate for constructing complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.[1]

Commercial Availability and Sourcing

Methyl 3-fluoro-5-iodo-4-methylbenzoate is available from a range of fine chemical suppliers, typically synthesized on request or held in stock in research quantities. When sourcing this reagent, it is critical to obtain a certificate of analysis (CoA) to verify purity, as trace impurities can significantly impact the efficiency of downstream catalytic reactions.

SupplierProduct NameCAS NumberTypical PurityNotes
Sigma-Aldrich 3-Fluoro-5-iodo-4-methyl-benzoic acid methyl ester861905-21-7≥97%Marketed under the Chemcia Scientific brand.
Amadis Chemical METHYL 3-FLUORO-5-IODO-4-METHYLBENZOATE861905-21-7InquiryListed in their catalog.[2]
ChemScene Methyl 3-fluoro-5-iodo-2-methylbenzoate2090424-20-5≥95%Note: This is a structural isomer.[3]
JHECHEM CO LTD Benzoic acid, 3-fluoro-5-iodo-4-methyl-, methyl ester861905-21-7InquiryAvailable on the Echemi platform.[4]
CymitQuimica Methyl 3-fluoro-5-iodo-4-methylbenzoate861905-21-7InquiryMarketed under the Indagoo brand.[5]

Pricing is typically available upon quotation and varies based on quantity and supplier. Researchers should anticipate costs in the range of several hundred to over a thousand dollars per gram for this specialized reagent, reflecting the multi-step synthesis of its precursors.

Physicochemical & Safety Data

A comprehensive understanding of the compound's properties and hazards is essential for its safe handling and use in experimental design.

PropertyValueSource
CAS Number 861905-21-7[4]
Molecular Formula C₉H₈FIO₂[4]
Molecular Weight 294.06 g/mol
Appearance Light yellow solid
Storage Temperature 0-5°C, protect from light
InChI Key ADMOODHDOJVFMC-UHFFFAOYSA-N

Safety & Handling: While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related iodo- and fluoro-aromatic compounds suggest the following precautions.[6]

  • Hazard Statements : May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7]

  • Precautionary Measures :

    • Wash hands and any exposed skin thoroughly after handling.[6]

    • Wear protective gloves, clothing, and eye/face protection.

    • Use only in a well-ventilated area, preferably a chemical fume hood.[6]

    • Avoid breathing dust.

    • Store in a tightly closed container in a cool, dry place.

  • First Aid :

    • Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[6]

    • Skin : Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[6]

    • Inhalation : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

Synthesis and Quality Control

This compound is typically prepared via a standard Fischer esterification from its corresponding carboxylic acid precursor, 3-Fluoro-5-iodo-4-methylbenzoic acid (CAS 861905-94-4).

Experimental Protocol: Synthesis

This protocol is based on established esterification procedures for aromatic carboxylic acids.[8]

Objective: To synthesize Methyl 3-fluoro-5-iodo-4-methylbenzoate from 3-Fluoro-5-iodo-4-methylbenzoic acid.

Materials:

  • 3-Fluoro-5-iodo-4-methylbenzoic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (approx. 6-7 volumes)

  • Sulfuric acid (H₂SO₄), concentrated (98%) (0.3-0.4 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-Fluoro-5-iodo-4-methylbenzoic acid (1.0 eq) in anhydrous methanol (6.6 volumes).

  • Carefully add concentrated sulfuric acid (0.375 eq) to the solution at room temperature (20°C) with stirring.

  • Heat the reaction mixture to 50°C and maintain stirring for 15-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization if necessary.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification A 1. Dissolve Acid in Methanol B 2. Add H₂SO₄ (Catalyst) A->B Carefully C 3. Heat to 50°C (15-24h) B->C Initiate heating D 4. Monitor by TLC/LC-MS C->D Stirring E 5. Quench with Ice-Water D->E Upon completion F 6. Extract with EtOAc E->F G 7. Wash (NaHCO₃, H₂O, Brine) F->G H 8. Dry (Na₂SO₄) & Concentrate G->H I 9. Purify (Chromatography) H->I J Product I->J

Caption: Synthesis Workflow for Methyl 3-fluoro-5-iodo-4-methylbenzoate.
Quality Control: Purity Assessment by RP-HPLC

A robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for confirming the purity of the final product and for monitoring reaction progress. The following provides a starting point for method development.[9][10]

Instrumentation:

  • HPLC system with a UV detector (PDA preferred)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A: Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA)

  • B: Acetonitrile (ACN) + 0.1% Formic Acid or TFA

Method:

  • Sample Preparation : Prepare a stock solution of the compound in ACN or a mixture of ACN/water at ~1 mg/mL. Dilute further to an appropriate concentration for analysis (e.g., 50 µg/mL).

  • Gradient Elution : Start with a gradient to determine the approximate retention time. For example: 50% B to 95% B over 10 minutes.

  • Detection : Monitor at a wavelength where the analyte shows strong absorbance, likely around 254-280 nm, determined by a UV scan.

  • Optimization : Based on the initial run, an isocratic method can be developed for faster, routine analysis. The goal is a sharp, symmetrical peak with a retention time between 3 and 10 minutes. Purity is assessed by the peak area percentage.

Application in Synthesis: Suzuki-Miyaura Cross-Coupling

The primary utility of this building block is its participation in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron species, is a cornerstone of modern synthetic chemistry.[11]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple Methyl 3-fluoro-5-iodo-4-methylbenzoate with an arylboronic acid to form a biaryl compound.

Materials:

  • Methyl 3-fluoro-5-iodo-4-methylbenzoate (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

Procedure:

  • To an oven-dried reaction vessel, add Methyl 3-fluoro-5-iodo-4-methylbenzoate (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the vessel.

  • Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by flash column chromatography to yield the desired biaryl product.

G cluster_setup Inert Atmosphere Setup cluster_reaction Catalytic Reaction cluster_workup Workup & Purification A 1. Combine Aryl Iodide, Boronic Acid, & Base B 2. Evacuate & Backfill with Argon/N₂ (3x) A->B C 3. Add Pd Catalyst & Degassed Solvent B->C D 4. Heat to 80-100°C (4-12h) C->D E 5. Cool & Dilute with EtOAc D->E Upon completion F 6. Filter through Celite E->F G 7. Wash, Dry, & Concentrate F->G H 8. Purify by Chromatography G->H I Biaryl Product H->I

Caption: General Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

References

  • ChemBuyersGuide.com, Inc. Amadis Chemical Company Limited. Available at: [Link]

  • IndiaMART. 3-Fluoro-5-Iodo-4-Methylbenzoic acid at best price in Anand. Available at: [Link]

  • Supporting Information, Angew. Chem. Int. Ed. 2018, 57, 7205.
  • The Royal Society of Chemistry. Supporting Information for a related synthesis. Available at: [Link]

  • AOBChem. methyl 3-fluoro-4-isopropoxy-5-methylbenzoate. Available at: [Link]

  • PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. Available at: [Link]

  • Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Available at: [Link]

  • Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • PubChem. Methyl 4-methylbenzoate. Available at: [Link]

  • PMC - NIH. Use of N-methyliminodiacetic acid boronate esters in suzuki-miyaura cross-coupling polymerizations. Available at: [Link]

  • ResearchGate. Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. Available at: [Link]

  • ResearchGate. RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Available at: [Link]

  • SIELC Technologies. Separation of Benzoic acid, 3,4-dichloro-5-nitro-, methyl ester on Newcrom R1 HPLC column. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: High-Efficiency Suzuki Coupling of Methyl 3-fluoro-5-iodo-4-methylbenzoate for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] Its application in pharmaceutical and materials science is particularly profound, enabling the construction of complex molecular architectures. Within this context, fluorinated biaryl compounds are of paramount importance. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3]

Methyl 3-fluoro-5-iodo-4-methylbenzoate is a highly valuable and versatile building block for synthesizing these critical motifs. Its structure is engineered for reactivity and utility:

  • Iodide Leaving Group: The iodine atom is an excellent leaving group in the Suzuki coupling, facilitating rapid oxidative addition to the palladium catalyst, often under mild conditions. The reactivity order for halogens is I >> Br > OTf >> Cl > F.[4][5]

  • Activating Substituents: The electron-withdrawing fluorine and methyl ester groups activate the aryl ring, further promoting the initial oxidative addition step.[6]

  • Versatile Handles: The ester and methyl groups provide additional points for subsequent chemical modification, making it a powerful intermediate in multi-step syntheses.[7]

This guide provides a comprehensive overview of the mechanistic principles and a field-proven protocol for the Suzuki coupling of Methyl 3-fluoro-5-iodo-4-methylbenzoate, designed to empower researchers to confidently and efficiently synthesize advanced biaryl compounds.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive

The reaction proceeds via a well-established palladium-catalyzed cycle.[6][8] Understanding this mechanism is critical for rational troubleshooting and optimization. The three key stages are Oxidative Addition, Transmetalation, and Reductive Elimination.

A. Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) species, which inserts into the carbon-iodine bond of Methyl 3-fluoro-5-iodo-4-methylbenzoate. This is typically the rate-determining step for less reactive halides but is generally facile with aryl iodides.[8] This forms a square planar Pd(II) complex.

B. Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species ([Ar-B(OH)₃]⁻).[9][10][11] This boronate then displaces the halide or another ligand on the Pd(II) complex, bringing the two coupling partners together on the metal center.[12][13]

C. Reductive Elimination: In the final step, the two organic ligands on the Pd(II) center couple, forming the new C-C bond of the biaryl product.[12] This process simultaneously reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, which then re-enters the catalytic cycle.

Suzuki_Catalytic_Cycle Fig. 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition Product pd0->oxidative_addition ox_add Oxidative Addition transmetalation_complex Transmetalation Intermediate oxidative_addition->transmetalation_complex transmetal Transmetalation product_complex Di-organo Pd(II) Complex transmetalation_complex->product_complex product_complex->pd0 reductive_elim Reductive Elimination product_complex->reductive_elim R¹-R² (Product) ox_add->pd0 R¹-X (Aryl Iodide) transmetal->oxidative_addition R²-B(OR)₂ (Boronic Acid) + Base

Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of various aryl- and heteroarylboronic acids with Methyl 3-fluoro-5-iodo-4-methylbenzoate.

Materials and Reagents
ReagentM.W. ( g/mol )Suggested GradeNotes
Methyl 3-fluoro-5-iodo-4-methylbenzoate310.04>98%The key electrophile.
Arylboronic AcidVariable>98%The nucleophilic partner.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.56>98%Common, reliable Pd(0) catalyst source. Can be sensitive to air.
Potassium Carbonate (K₂CO₃)138.21Anhydrous, fine powderA common and effective base. Ensure it is dry.
1,4-Dioxane88.11AnhydrousOrganic solvent. Degassing is crucial to prevent catalyst oxidation.
Deionized Water18.02HPLC GradeCo-solvent to dissolve the inorganic base. Must be degassed.
Step-by-Step Methodology

Reaction Setup:

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add Methyl 3-fluoro-5-iodo-4-methylbenzoate (1.0 equiv., e.g., 310 mg, 1.0 mmol).

  • Add the desired arylboronic acid (1.2 equiv., 1.2 mmol).

  • Add potassium carbonate (2.0 equiv., 276 mg, 2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv., 35 mg, 0.03 mmol). Note: For air-sensitive catalysts, this should be done in a glovebox or under a strong counter-flow of inert gas.

Solvent Addition and Degassing: 5. Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water). 6. Seal the flask and degas the mixture thoroughly. This is a critical step . The most common method is to subject the mixture to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).

Reaction Execution: 7. Place the sealed flask in a preheated oil bath at 85-90 °C. 8. Stir the reaction vigorously for 4-12 hours. 9. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots. The disappearance of the starting aryl iodide is a good indicator of completion.

Workup and Purification: 10. Once the reaction is complete, cool the mixture to room temperature. 11. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). 12. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL). 13. Combine the organic layers and wash with brine (20 mL). 14. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14] 15. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.

Experimental Workflow Visualization

The following diagram outlines the complete workflow from reagent preparation to final product analysis.

Experimental_Workflow Fig. 2: Experimental Workflow for Suzuki Coupling start Start: Assemble Reagents setup 1. Combine Solid Reagents in Flame-Dried Schlenk Flask start->setup solvents 2. Add Solvents (Dioxane/Water) setup->solvents degas 3. Degas Mixture (Vacuum/Inert Gas Cycles) solvents->degas react 4. Heat and Stir (85-90 °C, 4-12h) degas->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Quench and Extract (EtOAc/Water) monitor->workup Complete purify 7. Purify (Column Chromatography) workup->purify analyze 8. Characterize Product (NMR, MS) purify->analyze end End: Pure Product analyze->end

Fig. 2: Experimental Workflow for Suzuki Coupling.

Optimization and Troubleshooting

While the provided protocol is robust, Suzuki couplings can be sensitive to various parameters. The following table provides guidance on optimizing the reaction and addressing common issues.

Parameter/IssueCausality & RationaleRecommended Adjustments & Solutions
Low or No Conversion Inactive Catalyst: Pd(0) catalysts can be oxidized by atmospheric oxygen. Insufficient Degassing is the most common cause.Ensure all solvents are thoroughly degassed. Use fresh, high-quality catalyst. Consider using a more air-stable precatalyst like a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., SPhos, XPhos).[11]
Poorly Soluble Base: If the base does not dissolve sufficiently in the aqueous phase, the reaction rate will be slow.Use a finer powder of K₂CO₃. Consider a more soluble base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄).
Sterically Hindered Boronic Acid: Ortho-substituted boronic acids can react more slowly.Increase reaction temperature to 100-110 °C. Increase catalyst loading to 5 mol%. Switch to a bulkier, more electron-rich ligand system (e.g., using Pd₂(dba)₃ with SPhos or tBu₃P).[11]
Side Product Formation (Homocoupling) Glaser-Hay Coupling: Boronic acids can homocouple (R²-R²) in the presence of oxygen.This is another symptom of insufficient degassing . Improve the degassing procedure.
Side Product Formation (Protodeborylation) Hydrolysis of Boronic Acid: The boronic acid can be cleaved to the corresponding arene (R²-H) under basic, aqueous conditions, especially at high temperatures.Use a less aqueous solvent system if possible, or use boronic esters (e.g., pinacol esters) which are more stable.[6] Do not prolong reaction times unnecessarily once the starting material is consumed.
Ester Hydrolysis The methyl ester on the substrate is base-labile and can be hydrolyzed to the corresponding carboxylic acid under the reaction conditions.Use a milder base such as Potassium Fluoride (KF) or Sodium Bicarbonate (NaHCO₃), though this may require longer reaction times or higher temperatures.[11] Workup should be done promptly after the reaction is complete.

Conclusion

Methyl 3-fluoro-5-iodo-4-methylbenzoate is a powerful reagent for the synthesis of functionalized biaryl molecules via the Suzuki-Miyaura cross-coupling reaction. Its inherent reactivity, driven by the excellent iodide leaving group and activating substituents, allows for efficient C-C bond formation under well-established conditions. By understanding the core mechanistic principles and adhering to a robust experimental protocol that emphasizes an inert atmosphere, researchers can reliably access a diverse range of valuable compounds for applications in drug discovery, agrochemicals, and materials science.

References

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH Public Access. Available at: [Link]

  • Amatore, C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link]

  • Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]

  • Amatore, C., Jutand, A., & Su, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Saha, A., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Available at: [Link]

  • Winegar, P. H., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Publications. Available at: [Link]

  • Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Amatore, C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Available at: [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]

  • Wiley Online Library. (2020). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available at: [Link]

  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]

  • MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. Available at: [Link]

  • Organic Letters. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Available at: [Link]

  • Science of Synthesis. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. Available at: [Link]

  • ResearchGate. (2009). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available at: [Link]

  • NIH National Library of Medicine. (2015). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. Available at: [Link]

  • Accounts of Chemical Research. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Available at: [Link]

  • ResearchGate. (2009). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Available at: [Link]

  • MySkinRecipes. Methyl 3-fluoro-5-iodo-2-methylbenzoate. Available at: [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis. Available at: [Link]

Sources

Application

Sonogashira coupling protocols for Methyl 3-fluoro-5-iodo-4-methylbenzoate

An In-Depth Guide to Sonogashira Coupling Protocols for Methyl 3-fluoro-5-iodo-4-methylbenzoate Application Note for Advanced Organic Synthesis and Drug Discovery Abstract The Sonogashira cross-coupling reaction is a cor...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Sonogashira Coupling Protocols for Methyl 3-fluoro-5-iodo-4-methylbenzoate

Application Note for Advanced Organic Synthesis and Drug Discovery

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] Its utility is particularly pronounced in the fields of drug discovery, natural product synthesis, and materials science, where the construction of complex molecular architectures is paramount.[3][4][5][6] This application note provides a comprehensive guide to performing the Sonogashira coupling on a challenging substrate: Methyl 3-fluoro-5-iodo-4-methylbenzoate. This substrate, a valuable building block, presents unique steric and electronic challenges. We will dissect the mechanistic underpinnings of the reaction, explore the specific difficulties posed by this substrate, and provide three distinct, detailed protocols—classic Pd/Cu-catalyzed, copper-free, and microwave-assisted—to empower researchers to achieve high-yield, high-purity results.

The Mechanistic Heart of the Sonogashira Reaction

A foundational understanding of the reaction mechanism is critical for troubleshooting and optimization. The classical Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[7][8]

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (in this case, Methyl 3-fluoro-5-iodo-4-methylbenzoate). This forms a Pd(II) intermediate.

  • The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[1] This step is crucial as it activates the alkyne.

  • Transmetalation: The key intersection of the cycles occurs during transmetalation, where the acetylide group is transferred from the copper to the palladium(II) complex.[7][9]

  • Reductive Elimination: The resulting palladium(II) intermediate, now bearing both the aryl and alkynyl groups, undergoes reductive elimination. This final step forms the desired C(sp²)-C(sp) bond, yielding the product and regenerating the active Pd(0) catalyst.[7]

Sonogashira_Mechanism Figure 1: The Pd/Cu Co-Catalyzed Sonogashira Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ pd_intermediate R¹-Pd(II)L₂-X pd0->pd_intermediate pd_alkynyl R¹-Pd(II)L₂-C≡CR² pd_intermediate->pd_alkynyl Transmetalation product R¹-C≡CR² pd_alkynyl->product Reductive Elimination cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_catalyst->cu_acetylide cu_acetylide->pd_intermediate aryl_halide R¹-X aryl_halide->pd0 Oxidative Addition alkyne H-C≡CR² alkyne->cu_catalyst Deprotonation base Base inv1 inv1->pd0  Regeneration inv2

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

The Challenge: Coupling Methyl 3-fluoro-5-iodo-4-methylbenzoate

While aryl iodides are the most reactive halides for Sonogashira coupling, the specific structure of Methyl 3-fluoro-5-iodo-4-methylbenzoate introduces significant hurdles that can lead to low yields or failed reactions.[10]

  • Steric Hindrance: The primary challenge is the steric bulk surrounding the iodine atom. The ortho-methyl group and the meta-ester group physically obstruct the approach of the bulky palladium catalyst to the C-I bond.[11] This impediment can dramatically slow down or prevent the crucial initial step of oxidative addition.

  • Electronic Effects: The fluorine and methyl ester groups are electron-withdrawing, which can influence the electron density of the aromatic ring and affect the rate of oxidative addition. While this effect is generally less pronounced than with aryl bromides or chlorides, it contributes to the overall reactivity profile.

To overcome these challenges, careful selection of catalysts, ligands, and reaction conditions is not just beneficial, but essential.

Optimized Experimental Protocols

The following protocols are designed to provide robust starting points for the successful coupling of Methyl 3-fluoro-5-iodo-4-methylbenzoate with various terminal alkynes.

Protocol 1: Classic Pd/Cu-Catalyzed Sonogashira Coupling

This method is a reliable, well-established approach. The use of a copper(I) co-catalyst allows the reaction to proceed under relatively mild conditions.[12]

Rationale: The combination of Pd(PPh₃)₂Cl₂ and CuI is a workhorse catalyst system. Dichlorobis(triphenylphosphine)palladium(II) is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1] Triethylamine (TEA) serves as both the base and, frequently, a co-solvent.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Methyl 3-fluoro-5-iodo-4-methylbenzoate294.061.01.0
Terminal Alkyne-1.21.2
Pd(PPh₃)₂Cl₂701.900.030.03
Copper(I) Iodide (CuI)190.450.050.05
Triethylamine (TEA), anhydrous101.193.03.0
THF or DMF, anhydrous-5 mL-

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 3-fluoro-5-iodo-4-methylbenzoate (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF or DMF (5 mL) and anhydrous triethylamine (3.0 mmol) via syringe.

  • Stir the mixture for 5 minutes at room temperature. The solution may appear as a yellow-brown suspension.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 50-65 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling for Enhanced Purity

This protocol is advantageous when the terminal alkyne is prone to dimerization (Glaser coupling), a common side reaction promoted by copper catalysts in the presence of oxygen.[10][13][14]

Rationale: Eliminating copper simplifies purification and prevents the formation of homocoupled byproducts.[15] To compensate for the absence of the copper acetylide pathway, a more active palladium catalyst system is required. This is achieved by using a palladium source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos, which facilitates the challenging oxidative addition step on the sterically hindered substrate.[3][7]

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Methyl 3-fluoro-5-iodo-4-methylbenzoate294.061.01.0
Terminal Alkyne-1.51.5
Pd₂(dba)₃915.720.010.01 (2 mol% Pd)
XPhos476.620.040.04
Cesium Carbonate (Cs₂CO₃)325.822.02.0
Acetonitrile or Dioxane, anhydrous-5 mL-

Step-by-Step Procedure:

  • In a glovebox or under a robust inert atmosphere, add Methyl 3-fluoro-5-iodo-4-methylbenzoate (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), and Cs₂CO₃ (2.0 mmol) to a dry Schlenk flask.

  • Add anhydrous acetonitrile or dioxane (5 mL).

  • Add the terminal alkyne (1.5 mmol).

  • Seal the flask and heat the reaction mixture to 80-100 °C for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: Microwave-Assisted Sonogashira Coupling for Rapid Synthesis

Microwave irradiation can dramatically accelerate reaction rates by efficiently and uniformly heating the reaction mixture, often leading to higher yields and cleaner reactions in a fraction of the time.[16][17][18] This is particularly effective for challenging substrates.

Rationale: This protocol combines the benefits of a copper-free system with the speed of microwave heating.[19][20] The use of a stable precatalyst and a high-boiling solvent like NMP or DMAc is ideal for microwave conditions.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Methyl 3-fluoro-5-iodo-4-methylbenzoate294.060.51.0
Terminal Alkyne-0.751.5
Pd(PPh₃)₄1155.560.0250.05
Diisopropylethylamine (DIPEA)129.241.53.0
N,N-Dimethylacetamide (DMAc), anhydrous-3 mL-

Microwave Parameters

ParameterValue
Vessel Size10 mL Microwave Vial
Temperature120 °C (Dynamic Control)
Ramp Time2 minutes
Hold Time15-30 minutes
Power100-200 W (Variable)
StirringHigh

Step-by-Step Procedure:

  • To a 10 mL microwave reaction vial equipped with a stir bar, add Methyl 3-fluoro-5-iodo-4-methylbenzoate (0.5 mmol) and Pd(PPh₃)₄ (0.025 mmol).

  • Add anhydrous DMAc (3 mL), DIPEA (1.5 mmol), and the terminal alkyne (0.75 mmol).

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor and run the specified program. Caution: Ensure all safety protocols for microwave synthesis are strictly followed.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Workup and purification are performed as described in Protocol 1 or 2.

General Workflow and Troubleshooting

A systematic approach from setup to analysis is crucial for reproducible results.

Workflow Figure 2: General Experimental Workflow prep Reagent Preparation (Drying, Degassing) setup Reaction Setup (Inert Atmosphere) prep->setup reaction Reaction Execution (Conventional or Microwave Heating) setup->reaction monitoring Progress Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup & Extraction monitoring->workup Proceed upon completion purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, HRMS) purification->analysis

Caption: A streamlined workflow for Sonogashira coupling experiments.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).[10]2. Insufficiently degassed solvents/reagents.3. Temperature too low for hindered substrate.[21]1. Use a fresh batch of catalyst or a more stable precatalyst.2. Thoroughly degas all solvents and reagents (e.g., freeze-pump-thaw).3. Increase reaction temperature; consider switching to microwave heating.
Glaser Homocoupling 1. Presence of oxygen with CuI catalyst.[10][11]2. Alkyne concentration too high.1. Ensure a strictly inert atmosphere. Switch to a copper-free protocol.2. Try slow addition of the alkyne to the reaction mixture.
Formation of Pd Black 1. Catalyst decomposition.[10]2. Inappropriate solvent choice (e.g., THF can sometimes promote it).[22]1. Use fresh, high-purity reagents. Ensure rigorous inert conditions.2. Switch to a different solvent like DMF, Dioxane, or Toluene.
Hydrodehalogenation Side reaction replacing iodine with hydrogen.This can be substrate-dependent. Try a different base or catalyst/ligand combination. Lowering the reaction temperature may also help.

Conclusion

The Sonogashira coupling of Methyl 3-fluoro-5-iodo-4-methylbenzoate is a challenging yet achievable transformation. The steric hindrance posed by the ortho-methyl group necessitates carefully optimized conditions. By selecting the appropriate protocol—whether the classic Pd/Cu method for reliability, the copper-free variant for enhanced purity, or the microwave-assisted approach for speed—researchers can successfully synthesize valuable alkynylated products. The key to success lies in understanding the mechanistic demands of the substrate and employing high-quality, anhydrous, and anaerobic techniques throughout the experimental workflow.

References

  • Title: Sonogashira Coupling - Chemistry LibreTextsSource: Chemistry LibreTextsURL: [Link]

  • Title: Sonogashira coupling - WikipediaSource: WikipediaURL: [Link]

  • Title: Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)ClSource: National Institutes of Health (NIH)URL: [Link]

  • Title: Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A ReviewSource: ResearchGateURL: [Link]

  • Title: Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A ReviewSource: Semantic ScholarURL: [Link]

  • Title: Sonogashira Coupling: Mechanism, Steps & Applications ExplainedSource: VedantuURL: [Link]

  • Title: Sonogashira CouplingSource: Organic Chemistry PortalURL: [Link]

  • Title: Copper-free Sonogashira cross-coupling reactions: an overviewSource: National Institutes of Health (PMC)URL: [Link]

  • Title: The Sonogashira coupling reaction mechanism.Source: ResearchGateURL: [Link]

  • Title: Rapid microwave promoted Sonogashira coupling reactions on solid phaseSource: PubMedURL: [Link]

  • Title: Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave HeatingSource: Organic Chemistry PortalURL: [Link]

  • Title: Copper-free Sonogashira cross-coupling reactions: an overviewSource: RSC PublishingURL: [Link]

  • Title: Microwave-assisted, Copper-free Sonogashira Coupling Between Aryl Halides and Terminal Alkynes Using Recyclable Ionic Liquid and CatalystSource: Bentham Science PublishersURL: [Link]

  • Title: Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactionsSource: Beilstein Journal of Organic ChemistryURL: [Link]

  • Title: Copper-free Sonogashira couplingSource: The chemical reaction databaseURL: [Link]

  • Title: Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an AnionSource: ACS PublicationsURL: [Link]

  • Title: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A ReviewSource: MDPIURL: [Link]

  • Title: Microwave-assisted, Copper-free Sonogashira Coupling Between Aryl Halides and Terminal Alkynes Using Recyclable Ionic Liquid and CatalystSource: Bentham ScienceURL: [Link]

  • Title: Cu/Pd-catalyzed microwave-assisted Sonogashira-type coupling reaction...Source: ResearchGateURL: [Link]

  • Title: Impact of Cross-Coupling Reactions in Drug Discovery and DevelopmentSource: National Institutes of Health (PMC)URL: [Link]

  • Title: Sonogashira troubleshooting help neededSource: RedditURL: [Link]

  • Title: Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chloridesSource: PubMedURL: [Link]

  • Title: What is the best procedure for Sonogashira coupling?Source: ResearchGateURL: [Link]

  • Title: Sonogashira coupling in natural product synthesisSource: ResearchGateURL: [Link]

  • Title: Struggling to make a sonogashira coupling reaction happenSource: RedditURL: [Link]

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 3-fluoro-5-iodo-4-methylbenzoate

Abstract This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of Methyl 3-fluoro-5-iodo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of Methyl 3-fluoro-5-iodo-4-methylbenzoate. This versatile building block, featuring a highly reactive C-I bond and a strategically placed fluorine atom, is an invaluable intermediate in the synthesis of complex molecules for pharmaceuticals and material science.[1][2] This document delves into the core principles of palladium catalysis and offers specific, field-proven protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. The causality behind experimental choices, troubleshooting, and workflow visualization are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of Methyl 3-fluoro-5-iodo-4-methylbenzoate

The rational design of novel therapeutics and functional materials frequently relies on the use of highly functionalized aromatic building blocks. Methyl 3-fluoro-5-iodo-4-methylbenzoate is a prime example of such a scaffold. Its structure is strategically designed for synthetic utility:

  • The Iodide Group: The carbon-iodine bond is the most reactive among aryl halides for the crucial oxidative addition step in palladium-catalyzed reactions, allowing for milder reaction conditions and broader substrate scope.[3]

  • The Fluorine Atom: Fluorine substitution is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and modulate the electronic properties and binding affinity of a molecule to its biological target.[2]

  • The Methyl and Ester Groups: These functionalities provide additional points for diversification or can be integral parts of the final target molecule's structure.

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds with remarkable functional group tolerance.[4] This contribution, recognized with the 2010 Nobel Prize in Chemistry, provides the tools to leverage the reactivity of substrates like Methyl 3-fluoro-5-iodo-4-methylbenzoate.[4][5] This guide will provide the foundational knowledge and practical protocols to successfully employ this key intermediate.

Foundational Principles of Palladium-Catalyzed Cross-Coupling

A deep understanding of the catalytic cycle is paramount for reaction optimization and troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a common mechanistic pathway involving Pd(0) and Pd(II) oxidation states.[3][4][6]

The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of the substrate, forming a Pd(II) complex. This is typically the rate-determining step.

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Migratory Insertion (for Heck): The coupling partner's organic group is transferred to the palladium center, or an alkene inserts into the Pd-C bond.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[3][6]

General_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_reagents Reagents & Products Pd(0)L2 Pd(0)L₂ (Active Catalyst) Ox_Add Ar-Pd(II)(I)L₂ Pd(0)L2->Ox_Add Oxidative Addition (+ Ar-I) Transmetal Ar-Pd(II)(R)L₂ Ox_Add->Transmetal Transmetalation (+ R-M) Transmetal->Pd(0)L2 Reductive Elimination (- Ar-R) ArR Coupled Product (Ar-R) Transmetal->ArR ArI Methyl 3-fluoro-5-iodo-4-methylbenzoate (Ar-I) ArI->Ox_Add RM Coupling Partner (R-M) RM->Transmetal

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Key Reaction Components:

  • Palladium Source: Pd(II) precursors like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often used as they are air-stable. They are reduced in situ to the active Pd(0) species.[4] Air-sensitive Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can also be used directly.

  • Ligands: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), are critical.[6] They stabilize the palladium center, prevent aggregation into inactive palladium black, and modulate the catalyst's electronic and steric properties to enhance reactivity and selectivity.[7][8]

  • Base: The choice of base is reaction-dependent. It can facilitate the transmetalation step (e.g., Suzuki), neutralize acidic byproducts (e.g., Heck), or deprotonate a coupling partner (e.g., Buchwald-Hartwig).[9][10]

  • Solvent: Anhydrous and degassed solvents are crucial as oxygen can oxidize and deactivate the Pd(0) catalyst.[10][11]

Experimental Protocols & Methodologies

General Workflow for Reaction Setup: All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using flame-dried or oven-dried glassware to exclude moisture and oxygen.

Experimental_Workflow start Start prep_glassware 1. Flame-Dry Glassware (Schlenk Flask/Sealed Tube) start->prep_glassware add_solids 2. Add Solids (Substrate, Catalyst, Ligand, Base) prep_glassware->add_solids inert_atm 3. Evacuate & Backfill with Inert Gas (3x) add_solids->inert_atm add_liquids 4. Add Degassed Solvent & Liquid Reagents inert_atm->add_liquids heat_stir 5. Heat to Temperature with Vigorous Stirring add_liquids->heat_stir monitor 6. Monitor Reaction (TLC, LC-MS) heat_stir->monitor workup 7. Aqueous Work-up & Extraction monitor->workup purify 8. Purify Product (Column Chromatography) workup->purify characterize 9. Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound, such as a boronic acid or its ester derivatives.[9]

Protocol:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add Methyl 3-fluoro-5-iodo-4-methylbenzoate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium catalyst and ligand (see table below).

  • Seal the flask, then evacuate and backfill with argon or nitrogen three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.[11]

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale & Causality
Pd Source Pd(OAc)₂ (2 mol%)Air-stable, cost-effective Pd(II) precatalyst.
Ligand SPhos or XPhos (4 mol%)Bulky, electron-rich biarylphosphine ligands that promote fast oxidative addition and reductive elimination, often enabling lower catalyst loadings and temperatures.[6]
Base K₃PO₄ (2.5 equiv.)An effective base for activating the boronic acid for transmetalation; its moderate strength is compatible with many functional groups, including esters.[11]
Solvent 1,4-Dioxane/H₂O (10:1)The water co-solvent is often crucial for dissolving the base and facilitating the formation of the active boronate species.[12]
Temperature 80-100 °CSufficient thermal energy to drive the catalytic cycle efficiently without promoting significant side reactions like protodeboronation.
Expected Yield 75-95%Highly dependent on the coupling partner.
Heck Reaction: C(sp²)-C(sp²) Vinylation

The Heck reaction couples aryl halides with alkenes, typically electron-deficient ones like acrylates or styrenes, to form substituted olefins.[9][13]

Protocol:

  • To a flame-dried Schlenk flask, add Methyl 3-fluoro-5-iodo-4-methylbenzoate (1.0 equiv.), the palladium catalyst, and ligand (if used).

  • Seal the flask, then evacuate and backfill with argon or nitrogen three times.

  • Add the degassed anhydrous solvent, followed by the base (e.g., triethylamine). Stir for 5-10 minutes.

  • Add the alkene (1.2-2.0 equiv.) via syringe.

  • Heat the reaction to the specified temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction, filter off any precipitated salts, and concentrate the filtrate.

  • Perform a standard aqueous work-up and purify by flash column chromatography.

Table 2: Representative Conditions for Heck Reaction

ParameterConditionRationale & Causality
Pd Source Pd(OAc)₂ (2-5 mol%)A standard and highly effective precatalyst for Heck reactions.[14]
Ligand P(o-tol)₃ (4-10 mol%) or NoneFor highly reactive aryl iodides, ligandless conditions can be sufficient.[14] Bulky phosphines can improve yields and prevent catalyst decomposition at high temperatures.
Base Et₃N or K₂CO₃ (2.0 equiv.)Neutralizes the HI generated during the catalytic cycle, which is essential to regenerate the Pd(0) catalyst from the HPd(II)I intermediate.[10][15]
Solvent DMF or AcetonitrilePolar aprotic solvents that effectively solubilize the reactants and catalyst complex.
Temperature 80-120 °CHigher temperatures are often required to facilitate the migratory insertion and β-hydride elimination steps.
Expected Yield 60-90%Yields can be sensitive to the steric and electronic nature of the alkene.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, providing direct access to arylethynyl structures. It typically uses a dual catalyst system of palladium and copper(I).[10][16]

Protocol:

  • To a degassed solution of Methyl 3-fluoro-5-iodo-4-methylbenzoate (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., THF/Et₃N), add the palladium catalyst and copper(I) iodide.[17]

  • Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.

  • After completion, dilute the reaction with an organic solvent, wash with saturated aqueous NH₄Cl (to remove copper salts) and brine.

  • Dry the organic layer, concentrate, and purify the residue by flash column chromatography.

Table 3: Representative Conditions for Sonogashira Coupling

ParameterConditionRationale & Causality
Pd Source Pd(PPh₃)₂Cl₂ (2-3 mol%)A common, robust Pd(II) precatalyst for Sonogashira couplings.
Co-catalyst CuI (3-5 mol%)Facilitates the formation of a copper(I) acetylide intermediate, which undergoes rapid transmetalation with the palladium center.[16]
Base Et₃N or DiisopropylamineActs as both the base to deprotonate the alkyne and often as a solvent or co-solvent.
Solvent THF or DMFCo-solvents used to ensure homogeneity of all reaction components.
Temperature 25-60 °CThe high reactivity of the C-I bond and the efficiency of the copper co-catalyst often allow for mild reaction temperatures.[18]
Expected Yield 80-98%Generally a very high-yielding reaction with aryl iodides.
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

This reaction enables the formation of aryl amines from aryl halides and primary or secondary amines, a transformation that is otherwise challenging.[19][20] The choice of ligand is especially critical for this reaction.[20]

Protocol:

  • In a glovebox or under a rigorous inert atmosphere, add the palladium precatalyst, ligand, and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄) to a Schlenk tube.

  • Add Methyl 3-fluoro-5-iodo-4-methylbenzoate (1.0 equiv.).

  • Add the degassed solvent (e.g., Toluene or Dioxane).

  • Add the amine (1.1-1.3 equiv.).

  • Seal the tube and heat with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and carefully quench with water.

  • Perform an aqueous work-up, dry the organic phase, concentrate, and purify by flash column chromatography.

Table 4: Representative Conditions for Buchwald-Hartwig Amination

ParameterConditionRationale & Causality
Pd Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%)Common Pd(0) and Pd(II) precursors, respectively.
Ligand XPhos or RuPhos (2-4 mol%)Second and third-generation Buchwald biarylphosphine ligands are essential for high efficiency and broad scope, facilitating both oxidative addition and the difficult C-N reductive elimination step.[21]
Base NaOtBu or Cs₂CO₃ (1.5-2.0 equiv.)A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile without competing in the reaction.[21][22]
Solvent Toluene or 1,4-DioxaneAprotic solvents that are stable to the strong base and high temperatures often required.
Temperature 90-110 °CThermal energy is needed to promote the C-N bond-forming reductive elimination step.
Expected Yield 70-95%Highly dependent on the steric hindrance and pKa of the amine coupling partner.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Deactivated catalyst (oxygen exposure).2. Inactive palladium precatalyst or ligand.3. Insufficiently strong/soluble base.1. Ensure rigorous inert atmosphere and use freshly degassed solvents.[11]2. Use a fresh batch of catalyst/ligand or try a pre-activated catalyst.3. Screen alternative bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[11]
Formation of Homocoupled Side Product (Ar-Ar) 1. Oxygen contamination.2. For Suzuki, degradation of boronic acid.1. Improve inert atmosphere technique.2. Use the boronic acid pinacol (BPin) ester, which is more stable.[11]
Formation of Dehalogenated Byproduct (Ar-H) 1. Presence of water/protic sources.2. For Suzuki, competing protodeboronation.3. For Heck, competing β-hydride elimination from the Pd-H species.1. Use anhydrous solvents and reagents.2. Avoid excessively high temperatures or overly strong bases.[11]3. Optimize base and solvent conditions.

Conclusion

Methyl 3-fluoro-5-iodo-4-methylbenzoate is a powerful and versatile substrate for a wide range of palladium-catalyzed cross-coupling reactions. Its high reactivity allows for the efficient synthesis of complex, fluorinated aryl compounds under relatively mild conditions. By understanding the fundamental catalytic cycles and carefully selecting the catalyst, ligand, base, and solvent system, researchers can reliably achieve high yields for C-C and C-N bond-forming reactions. The protocols and insights provided in this guide serve as a robust starting point for method development and optimization in drug discovery and materials science programs.

References

  • Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]

  • D.A. Watson, et al. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • J.H. Li, et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences. [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Wikipedia. Cross-coupling reaction. Wikipedia. [Link]

  • A.S. Goldman, et al. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Publications. [Link]

  • Taylor & Francis Online. (2013). Palladium-Catalyzed Cross-Coupling of 2,3-Naphthoxadisilole with Aryl Halides. Taylor & Francis Online. [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). [Link]

  • Wiley Online Library. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Wiley Online Library. [Link]

  • Frontiers. How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. [Link]

  • M.B. Gawande, et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • MySkinRecipes. Methyl 3-fluoro-5-iodo-2-methylbenzoate. MySkinRecipes. [Link]

  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Archives. [Link]

  • M.R. Biscoe, et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]

  • D.P. Curran, et al. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Institutes of Health. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). [Link]

  • Royal Society of Chemistry. (2017). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. Royal Society of Chemistry. [Link]

  • J.D. Way, et al. (2024). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. ResearchGate. [Link]

  • F. Zhao, et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. [Link]

  • Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Organic Syntheses. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Application

Use of Methyl 3-fluoro-5-iodo-4-methylbenzoate in pharmaceutical intermediate synthesis

An Application Guide to the Strategic Use of Methyl 3-fluoro-5-iodo-4-methylbenzoate in Pharmaceutical Intermediate Synthesis Introduction: The Value of Highly Functionalized Scaffolds in Drug Discovery In modern medicin...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of Methyl 3-fluoro-5-iodo-4-methylbenzoate in Pharmaceutical Intermediate Synthesis

Introduction: The Value of Highly Functionalized Scaffolds in Drug Discovery

In modern medicinal chemistry, the strategic construction of complex molecular architectures is paramount. The starting materials chosen for a synthetic campaign often dictate the efficiency, diversity, and ultimate success of a drug discovery program. Halogenated aromatic compounds are particularly prized as versatile building blocks. The presence of specific halogens provides chemists with reactive "handles" to build molecular complexity through powerful transformations like palladium-catalyzed cross-coupling reactions.

Methyl 3-fluoro-5-iodo-4-methylbenzoate is a prime example of such a highly functionalized scaffold. Its structure is deliberately designed for synthetic utility:

  • Iodine Atom: The carbon-iodine bond is the most reactive of the carbon-halogen bonds (C-I < C-Br < C-Cl << C-F) towards oxidative addition by palladium(0) catalysts. This makes the iodine the primary site for selective cross-coupling, enabling the formation of new carbon-carbon or carbon-heteroatom bonds with high precision.

  • Fluorine Atom: The fluorine substituent is a common feature in many modern pharmaceuticals. Its incorporation can significantly enhance metabolic stability, improve binding affinity to target proteins by participating in hydrogen bonding or dipole interactions, and modulate the pKa of nearby functional groups.

  • Methyl and Methyl Ester Groups: These groups provide additional points for modification or can influence the steric and electronic properties of the molecule, fine-tuning its reactivity and the biological activity of its derivatives.

This guide provides detailed application notes and protocols for leveraging Methyl 3-fluoro-5-iodo-4-methylbenzoate in the synthesis of key pharmaceutical intermediates, with a focus on robust and widely applicable cross-coupling methodologies.

Section 1: Physicochemical Properties and Structural Data

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use.

Structural Representation

Caption: Chemical structure of Methyl 3-fluoro-5-iodo-4-methylbenzoate.

Properties Table
PropertyValue
Molecular Formula C₉H₈FIO₂
Molecular Weight 294.06 g/mol
Appearance Off-white to pale yellow solid
Primary Reactive Site C-I bond (for cross-coupling)
Key Modulators C-F bond, Methyl group

Section 2: Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of Methyl 3-fluoro-5-iodo-4-methylbenzoate lies in its role as an aryl halide partner in palladium-catalyzed cross-coupling reactions. These reactions are foundational in pharmaceutical synthesis, enabling the modular assembly of complex molecules.[1]

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction, coupling an organoboron species (like a boronic acid or ester) with an organohalide.[2][3] This is an exceptionally powerful method for constructing biaryl and heteroaryl-aryl scaffolds, which are prevalent in kinase inhibitors and other targeted therapies.[1]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) add Oxidative Addition pd0->add Ar-I pd2 Ar-Pd(II)-I L₂ (Palladacycle) add->pd2 trans Transmetalation pd2->trans R'-B(OR)₂ + Base pd2_r Ar-Pd(II)-R' L₂ trans->pd2_r reduct Reductive Elimination pd2_r->reduct Ar-R' Product reduct->pd0

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This protocol details a representative procedure for coupling Methyl 3-fluoro-5-iodo-4-methylbenzoate with a generic arylboronic acid.

Workflow Diagram

Suzuki_Workflow start 1. Reagent Preparation (Flask under N₂) react 2. Reaction Setup - Add Reagents & Solvent - Degas Mixture - Add Catalyst start->react heat 3. Reaction Execution - Heat to 80-100 °C - Monitor by TLC/LC-MS react->heat workup 4. Work-up - Cool to RT - Aqueous Quench - Extraction with Organic Solvent heat->workup purify 5. Purification - Dry Organic Layer - Concentrate - Column Chromatography workup->purify end 6. Analysis (NMR, MS) purify->end Sonogashira_Workflow start 1. Reagent Preparation (Flask under N₂) react 2. Reaction Setup - Add Reagents, Solvent, Base - Degas Mixture - Add Catalysts (Pd & Cu) start->react heat 3. Reaction Execution - Stir at RT to 50 °C - Monitor by TLC/LC-MS react->heat workup 4. Work-up - Filter off amine salts - Concentrate solvent heat->workup purify 5. Purification - Direct purification by Column Chromatography workup->purify end 6. Analysis (NMR, MS) purify->end

Sources

Method

Application Notes and Protocols for Radiolabeling Studies with Methyl 3-fluoro-5-iodo-4-methylbenzoate

For: Researchers, scientists, and drug development professionals in nuclear medicine and molecular imaging. Abstract This document provides a comprehensive technical guide for the radiolabeling of Methyl 3-fluoro-5-iodo-...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in nuclear medicine and molecular imaging.

Abstract

This document provides a comprehensive technical guide for the radiolabeling of Methyl 3-fluoro-5-iodo-4-methylbenzoate, a versatile precursor for the synthesis of radiotracers for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The unique substitution pattern of this aromatic ester, featuring both fluoro and iodo groups, allows for its labeling with either positron-emitting radionuclides such as Fluorine-18 (¹⁸F) or gamma-emitting iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I). We present detailed protocols for the synthesis of the reference standard, subsequent radiolabeling procedures, rigorous quality control measures, and strategies for preliminary in vitro and in vivo evaluation. The methodologies are designed to be robust and reproducible, providing a solid foundation for the development of novel imaging agents.

Introduction: The Potential of a Dual-Halogenated Precursor

Methyl 3-fluoro-5-iodo-4-methylbenzoate serves as a valuable scaffold in radiopharmaceutical sciences. Its structure is amenable to late-stage radiolabeling, a critical feature for working with short-lived isotopes. The presence of an iodine atom makes it a direct precursor for radioiodination via isotopic exchange or destannylation reactions.[1][2] Simultaneously, the molecule can be engineered to undergo nucleophilic aromatic substitution (SₙAr) to introduce ¹⁸F, particularly if a suitable leaving group is installed at the 3- or 5-position in a precursor molecule.[3][4][5] The choice of radionuclide allows for a flexible imaging strategy, leveraging the high resolution of PET with ¹⁸F (t½ ≈ 109.8 min) or the longer half-life of isotopes like ¹²⁴I (t½ ≈ 4.18 days) for studying slower biological processes.[6][7]

This guide explains the rationale behind experimental choices, ensuring that each protocol is a self-validating system for producing high-quality radiopharmaceuticals for preclinical research.

Synthesis of the Non-Radioactive Standard (Reference Compound)

A well-characterized non-radioactive standard is essential for the development and validation of analytical methods used in quality control. The synthesis of Methyl 3-fluoro-5-iodo-4-methylbenzoate can be achieved from commercially available starting materials. A plausible synthetic route is outlined below.

Protocol 2.1: Synthesis of Methyl 3-fluoro-5-iodo-4-methylbenzoate

This protocol describes the esterification of 3-fluoro-5-iodo-4-methylbenzoic acid.

Materials:

  • 3-Fluoro-5-iodo-4-methylbenzoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve 3-fluoro-5-iodo-4-methylbenzoic acid (1 equivalent) in anhydrous methanol (approximately 6-7 volumes).[8]

  • Carefully add concentrated sulfuric acid (0.3-0.4 volumes) to the solution at room temperature with stirring.[8]

  • Heat the reaction mixture to 50°C and maintain for 15 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature.

  • Slowly neutralize the reaction by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude ester by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Methyl 3-fluoro-5-iodo-4-methylbenzoate as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Radiolabeling Protocols

The dual halogenation of the title compound allows for two primary radiolabeling strategies.

Radioiodination via Isotopic Exchange

This method involves the exchange of the stable ¹²⁷I atom with a radioactive iodine isotope. This is a straightforward approach for producing radioiodinated tracers when a non-radioactive iodinated precursor is available.[9]

Diagram 3.1.1: Radioiodination Workflow

G cluster_prep Precursor Preparation cluster_reaction Radioiodination Reaction cluster_purification Purification & QC Precursor Methyl 3-fluoro-5-iodo- 4-methylbenzoate ReactionVial Reaction Vial (Buffer, RT, 15 min) Precursor->ReactionVial Radioiodide [¹²⁵I]NaI Radioiodide->ReactionVial Oxidant Chloramine-T or IODO-GEN® Oxidant->ReactionVial Quench Quench Reaction (Sodium metabisulfite) ReactionVial->Quench Crude Product HPLC RP-HPLC Purification Quench->HPLC QC Quality Control (radio-TLC, HPLC) HPLC->QC Final [¹²⁵I]Methyl 3-fluoro-5-iodo- 4-methylbenzoate QC->Final Formulated Product

Caption: Workflow for radioiodination of the precursor.

Protocol 3.1.2: [¹²⁵I]-Labeling using the Chloramine-T Method

Materials:

  • Methyl 3-fluoro-5-iodo-4-methylbenzoate (1-2 mg/mL in ethanol)

  • [¹²⁵I]NaI in 0.1 M NaOH

  • Phosphate buffer (0.1 M, pH 7.4)

  • Chloramine-T solution (1 mg/mL in phosphate buffer, freshly prepared)

  • Sodium metabisulfite solution (2 mg/mL in phosphate buffer, freshly prepared)

  • C18 Sep-Pak cartridge

  • Ethanol

  • Sterile water for injection

Procedure:

  • In a shielded vial, add 50 µL of phosphate buffer to 5-10 µL of the precursor solution.

  • Add 1-5 µL (approx. 185 MBq) of [¹²⁵I]NaI solution.

  • Initiate the reaction by adding 10 µL of freshly prepared Chloramine-T solution.[10]

  • Vortex the mixture gently and let it react for 60-90 seconds at room temperature. The oxidative environment facilitates the electrophilic substitution of the iodine.[11]

  • Quench the reaction by adding 20 µL of sodium metabisulfite solution to reduce unreacted oxidizing agents.

  • Purify the crude reaction mixture using a C18 Sep-Pak cartridge pre-conditioned with ethanol and water.

  • Load the reaction mixture onto the cartridge. Wash with sterile water to remove unreacted [¹²⁵I]NaI and other hydrophilic impurities.

  • Elute the desired radiolabeled product with 1-2 mL of ethanol.

  • The final product is typically reformulated in a suitable vehicle (e.g., saline with a small percentage of ethanol) for further studies.

[¹⁸F]-Fluorination via Nucleophilic Substitution

Direct labeling of the topic compound with ¹⁸F is not feasible. Instead, a precursor must be synthesized where the iodine is replaced with a suitable leaving group for nucleophilic aromatic substitution, such as a nitro group or a trimethylammonium salt. For this protocol, we will assume the synthesis of a nitro-precursor, Methyl 3-fluoro-5-nitro-4-methylbenzoate .

Diagram 3.2.1: ¹⁸F-Labeling Workflow

G cluster_prep ¹⁸F Preparation cluster_reaction Radiolabeling Reaction cluster_purification Purification & QC Fluoride [¹⁸F]Fluoride in [¹⁸O]H₂O K222 Kryptofix 2.2.2 / K₂CO₃ Fluoride->K222 Azeotropic Azeotropic Drying (Acetonitrile) K222->Azeotropic ReactiveF Reactive [¹⁸F]KF-K₂₂₂ Complex Azeotropic->ReactiveF ReactionVial Reaction Vial (120-150°C, 15-20 min) ReactiveF->ReactionVial Precursor Nitro-Precursor in DMSO Precursor->ReactionVial Dilution Dilution with Water ReactionVial->Dilution SPE Solid Phase Extraction (e.g., C18 Sep-Pak) Dilution->SPE HPLC Semi-preparative HPLC SPE->HPLC QC Quality Control HPLC->QC Final [¹⁸F]Methyl 3,5-difluoro- 4-methylbenzoate QC->Final

Sources

Application

Application Note: Strategic Synthesis of Complex Molecules from Methyl 3-fluoro-5-iodo-4-methylbenzoate

Audience: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides an in-depth exploration of Methyl 3-fluoro-5-iodo-4-methylbenzoate (CAS No.

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth exploration of Methyl 3-fluoro-5-iodo-4-methylbenzoate (CAS No. 861905-21-7) as a strategic starting material for the synthesis of complex molecular architectures.[1] We detail its utility as a versatile building block, focusing on its capacity for selective functionalization through modern cross-coupling methodologies. This document furnishes researchers with not only detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions but also the underlying chemical principles that govern these transformations. The strategic incorporation of fluorine and a modifiable ester group further enhances its value in medicinal chemistry and materials science.[2][3][4]

Introduction: The Architectural Value of a Multi-Functionalized Scaffold

Methyl 3-fluoro-5-iodo-4-methylbenzoate is a polysubstituted aromatic compound engineered for synthetic versatility. Its structure is not a random assortment of functional groups but a deliberate design that offers orthogonal chemical handles for sequential, controlled modifications.

  • The Iodide Handle: The carbon-iodine bond is the primary reactive site for transition-metal-catalyzed cross-coupling reactions. Its relatively low bond dissociation energy and the high polarizability of iodine make it an excellent leaving group in oxidative addition steps, which is the typical entry point for catalytic cycles involving palladium.[5]

  • The Fluoro Substituent: The strategic placement of a fluorine atom significantly alters the electronic landscape of the benzene ring. As a strongly electronegative element, it exerts a powerful inductive electron-withdrawing effect, which can influence reaction rates and regioselectivity. In the context of drug design, fluorine incorporation is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[3][4][6]

  • The Methyl Ester Group: This group serves as a protected carboxylic acid. It is generally stable under the conditions of many cross-coupling reactions, allowing the core scaffold to be elaborated before its hydrolysis to the corresponding carboxylic acid for subsequent modifications, such as amide bond formation.

  • The Methyl Group: The ortho-methyl group provides steric hindrance that can influence the conformation of the final molecule and direct the regioselectivity of certain reactions.

Below is a diagram illustrating the key functional components of the starting material.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dry Schlenk flask reagents Add: - Methyl 3-fluoro-5-iodo-4-methylbenzoate - Phenylboronic Acid - Pd(dppf)Cl₂ - K₂CO₃ start->reagents solvent Add Anhydrous 1,4-Dioxane & H₂O reagents->solvent degas Degas with N₂/Ar (3 cycles) solvent->degas heat Heat to 90°C (Stir for 12h) degas->heat monitor Monitor via TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Dilute with EtOAc, Filter through Celite cool->filter extract Wash with H₂O & Brine filter->extract dry Dry (Na₂SO₄), Concentrate extract->dry purify Column Chromatography (Hexanes/EtOAc) dry->purify end_node Characterize Product (NMR, MS) purify->end_node

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Equivalents
Methyl 3-fluoro-5-iodo-4-methylbenzoate861905-21-7294.061.01.0
Phenylboronic Acid98-80-6121.931.21.2
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)72287-26-4731.730.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.213.03.0
1,4-Dioxane (anhydrous)123-91-188.1110 mL-
Water (degassed)7732-18-518.022 mL-

Step-by-Step Procedure

  • To a flame-dried 50 mL Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Methyl 3-fluoro-5-iodo-4-methylbenzoate (294 mg, 1.0 mmol), Phenylboronic Acid (146 mg, 1.2 mmol), Pd(dppf)Cl₂ (37 mg, 0.05 mmol), and K₂CO₃ (415 mg, 3.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting aryl iodide.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Transfer the filtrate to a separatory funnel and wash sequentially with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure biaryl product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Sonogashira Coupling for C-C Bond Formation (Aryl-Alkyne Synthesis)

The Sonogashira coupling is an indispensable tool for the formation of a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne. [7]This reaction is traditionally co-catalyzed by palladium and copper(I) salts and is performed in the presence of an amine base, which serves both as a base and often as a solvent. [8][9]The resulting aryl-alkynes are key intermediates in the synthesis of natural products, pharmaceuticals, and conjugated materials. [8] Causality & Mechanistic Insight: The catalytic cycle involves two interconnected cycles. In the palladium cycle, oxidative addition of the aryl iodide to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to yield the product and regenerate the Pd(0) catalyst. [10]Copper-free versions have been developed to avoid potential issues with copper contamination. [10]

This protocol provides a standard procedure for a copper(I) co-catalyzed Sonogashira reaction.

Experimental Workflow Diagram

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start To a Schlenk tube add: - Methyl 3-fluoro-5-iodo-4-methylbenzoate - Pd(PPh₃)₄ - CuI atmosphere Evacuate & backfill with N₂/Ar (3x) start->atmosphere reagents Add Anhydrous THF and Triethylamine (Et₃N) atmosphere->reagents alkyne Add Phenylacetylene via syringe reagents->alkyne stir Stir at RT (4-8h) alkyne->stir monitor Monitor via TLC/LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate slurry Slurry residue in EtOAc concentrate->slurry filter Filter through Celite® slurry->filter extract Wash with NH₄Cl (sat.) and Brine filter->extract dry Dry (MgSO₄), Concentrate extract->dry purify Column Chromatography (Hexanes/EtOAc) dry->purify end_node Characterize Product (NMR, MS) purify->end_node

Caption: General workflow for the Sonogashira cross-coupling reaction.

Materials & Reagents

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Equivalents
Methyl 3-fluoro-5-iodo-4-methylbenzoate861905-21-7294.061.01.0
Phenylacetylene536-74-3102.131.11.1
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)14221-01-31155.560.030.03
Copper(I) Iodide (CuI)7681-65-4190.450.050.05
Triethylamine (Et₃N, anhydrous)121-44-8101.195 mL-
Tetrahydrofuran (THF, anhydrous)109-99-972.115 mL-

Step-by-Step Procedure

  • To a dry Schlenk tube, add Methyl 3-fluoro-5-iodo-4-methylbenzoate (294 mg, 1.0 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and CuI (10 mg, 0.05 mmol).

  • Seal the tube, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe.

  • Add phenylacetylene (121 µL, 1.1 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Reaction Monitoring: The reaction can be followed by TLC, watching for the consumption of the starting iodide.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Slurry the residue in ethyl acetate (30 mL) and filter through a pad of Celite® to remove insoluble materials.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the desired aryl-alkyne.

  • Characterization: Confirm the product's identity and purity via ¹H NMR, ¹³C NMR, and HRMS.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds by coupling aryl halides with amines. [11][12]This reaction has profound implications in medicinal chemistry, as the N-aryl moiety is a common feature in countless drug molecules. The reaction requires a palladium catalyst and a suitable phosphine ligand, which is often bulky and electron-rich to facilitate the catalytic cycle. [11][13] Causality & Mechanistic Insight: The choice of ligand is paramount in this reaction. Bulky, electron-donating phosphine ligands (e.g., biarylphosphines like XPhos or ferrocene-based ligands) promote the oxidative addition of the aryl halide and prevent the formation of inactive catalyst dimers. [13]A strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄) is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle. [11]

This protocol outlines a general procedure for the amination of the title compound with aniline.

Experimental Workflow Diagram

Buchwald_Workflow cluster_prep Preparation (Glovebox) cluster_reaction Reaction cluster_workup Work-up & Purification start To a vial add: - Pd₂(dba)₃ - XPhos - NaOtBu reagents Add: - Methyl 3-fluoro-5-iodo-4-methylbenzoate - Aniline start->reagents solvent Add Anhydrous Toluene reagents->solvent seal Seal vial & remove from glovebox solvent->seal heat Heat to 100°C (Stir for 18h) seal->heat monitor Monitor via LC-MS heat->monitor cool Cool to RT monitor->cool filter Dilute (EtOAc), Filter through Celite cool->filter extract Wash with H₂O & Brine filter->extract dry Dry (Na₂SO₄), Concentrate extract->dry purify Column Chromatography (Hexanes/EtOAc) dry->purify end_node Characterize Product (NMR, MS) purify->end_node

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Materials & Reagents

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Equivalents
Methyl 3-fluoro-5-iodo-4-methylbenzoate861905-21-7294.061.01.0
Aniline62-53-393.131.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.020.02
XPhos564483-18-7476.660.080.08
Sodium tert-butoxide (NaOt-Bu)865-48-596.101.41.4
Toluene (anhydrous)108-88-392.1410 mL-

Step-by-Step Procedure

  • Note: This reaction is sensitive to air and moisture. All manipulations should be performed in an inert atmosphere glovebox.

  • In a glovebox, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and NaOt-Bu (135 mg, 1.4 mmol) to a screw-cap vial equipped with a stir bar.

  • Add Methyl 3-fluoro-5-iodo-4-methylbenzoate (294 mg, 1.0 mmol).

  • Add anhydrous toluene (10 mL) followed by aniline (109 µL, 1.2 mmol).

  • Seal the vial tightly, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 18-24 hours.

  • Reaction Monitoring: Progress can be tracked by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and pass it through a short plug of Celite® to remove baseline impurities.

  • Transfer the filtrate to a separatory funnel, wash with water (20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (hexanes/ethyl acetate gradient).

  • Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and HRMS.

Post-Coupling Modifications: Unmasking the Carboxylic Acid

A key advantage of using the methyl ester form of the building block is the ability to perform a late-stage deprotection to reveal the carboxylic acid. This functional group is a critical handle for further derivatization, most commonly through amide bond formation, a staple in pharmaceutical synthesis.

Protocol 3.1: Saponification of the Methyl Ester

  • Dissolve the coupled product (1.0 mmol) in a mixture of THF (8 mL) and Methanol (4 mL).

  • Add an aqueous solution of Lithium Hydroxide (LiOH, 2.0 M, 2 mL, 4.0 mmol).

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Concentrate the mixture in vacuo to remove the organic solvents.

  • Dilute the aqueous residue with water (10 mL) and acidify to pH ~3 with 1 M HCl.

  • The carboxylic acid product will often precipitate and can be collected by filtration. Alternatively, it can be extracted with ethyl acetate (3 x 20 mL).

  • Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the final carboxylic acid, which can often be used without further purification.

Conclusion

Methyl 3-fluoro-5-iodo-4-methylbenzoate is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its strategically positioned functional groups—a reactive iodide for cross-coupling, an electronically-modulating fluoride, and a protected carboxylic acid—provide a robust platform for the systematic construction of diverse molecular scaffolds. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as a reliable foundation for researchers aiming to leverage this reagent in drug discovery, materials science, and other areas of chemical synthesis.

References

  • The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. BenchChem.
  • The Discovery and Development of Fluorinated Benzoic Acid Deriv
  • A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design. BenchChem.
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

  • Methyl 3-fluoro-5-iodo-2-methylbenzoate. MySkinRecipes. [Link]

  • Sonogashira Coupling. Royal Society of Chemistry. [Link]

  • Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Chemical Communications (RSC Publishing). [Link]

  • Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. ResearchGate. [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. Journal of the American Chemical Society. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Infectious Diseases. [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC - NIH. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • The Suzuki reaction. YouTube. [Link]

  • Synthesis, Crystal Structure and DFT Study of COMPOUND methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-. ResearchGate. [Link]

  • Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Organic Syntheses. [Link]

Sources

Method

Application Notes and Protocols for the Functionalization of Methyl 3-fluoro-5-iodo-4-methylbenzoate

Abstract This guide provides a comprehensive overview and detailed experimental protocols for the functionalization of Methyl 3-fluoro-5-iodo-4-methylbenzoate, a versatile aromatic building block. The strategic placement...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed experimental protocols for the functionalization of Methyl 3-fluoro-5-iodo-4-methylbenzoate, a versatile aromatic building block. The strategic placement of the iodo group makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry and materials science.[1][2] This document outlines field-proven, step-by-step procedures for Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, enabling researchers, scientists, and drug development professionals to construct diverse molecular architectures with high efficiency and predictability. Each protocol is designed as a self-validating system, with explanations of the underlying mechanistic principles and the rationale behind the selection of catalysts, ligands, and reagents.

Introduction: The Strategic Value of Methyl 3-fluoro-5-iodo-4-methylbenzoate

Methyl 3-fluoro-5-iodo-4-methylbenzoate is a polysubstituted aromatic compound featuring a unique combination of functional groups: an electron-withdrawing fluorine atom, a sterically influential methyl group, a reactive iodine atom, and a methyl ester. This distinct substitution pattern makes it a valuable intermediate for synthesizing complex molecules.

The key to its synthetic utility lies in the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition to a low-valent palladium(0) catalyst.[3] This high reactivity allows for cross-coupling reactions to proceed under mild conditions, often with lower catalyst loadings and shorter reaction times compared to analogous aryl bromides or chlorides. This guide provides robust protocols for leveraging this reactivity to form new carbon-carbon and carbon-nitrogen bonds.

Foundational Principles: The Palladium-Catalyzed Cross-Coupling Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, a feat recognized with the 2010 Nobel Prize in Chemistry. These reactions generally proceed through a common catalytic cycle, providing a logical framework for understanding and troubleshooting the protocols described herein.[4]

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide, forming a square planar Pd(II) complex. This is typically the rate-determining step.[5][6]

  • Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings):

    • In Suzuki and Sonogashira reactions, an organometallic coupling partner (organoboron or copper acetylide) transfers its organic group to the palladium center, displacing the iodide.[7][8]

    • In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[9][10]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired new bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][9]

Generic Catalytic Cycle A Pd(0)Ln B Ar-Pd(II)(L)n-I A->B Oxidative Addition (+ Ar-I) C Ar-Pd(II)(L)n-R B->C Transmetalation / Amine Coordination (+ R-M or R2NH) D Ar-R C->D Reductive Elimination D->A Catalyst Regeneration Suzuki Workflow cluster_0 Reaction Setup cluster_1 Reaction & Work-up cluster_2 Purification A Combine Aryl Iodide, Boronic Acid, Base B Establish Inert Atmosphere (Ar/N2) A->B C Add Solvents (Dioxane/H2O) B->C D Add Pd Catalyst C->D E Heat at 90°C (12h) D->E F Cool & Dilute (EtOAc/H2O) E->F G Extract & Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Product I->J Sonogashira Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 ArPdI Ar-Pd(II)L2-I Pd0->ArPdI Oxidative Addition (Ar-I) ArPdAlkynyl Ar-Pd(II)L2-C≡CR ArPdI->ArPdAlkynyl Transmetalation ArPdAlkynyl->Pd0 Reductive Elimination (+ Ar-C≡CR) CuI Cu-I CuAcetylide Cu-C≡CR CuI->CuAcetylide + Base, Alkyne CuAcetylide->ArPdI Transfers Alkynyl Group Alkyne H-C≡CR Buchwald Workflow cluster_0 Glovebox Setup cluster_1 Reaction & Work-up cluster_2 Purification A Combine Base, Pd Source, Ligand, & Aryl Iodide B Add Anhydrous Solvent & Amine A->B C Seal & Heat at 100°C (16h) B->C D Cool & Dilute (EtOAc) C->D E Filter through Celite D->E F Wash & Dry E->F G Column Chromatography F->G H Pure Product G->H

Sources

Application

Application Notes and Protocols: Analytical Techniques for Monitoring Reactions with Methyl 3-fluoro-5-iodo-4-methylbenzoate

Introduction: The Significance of Precise Reaction Monitoring In the landscape of modern drug discovery and development, the synthesis of complex molecular architectures with high precision is paramount. Methyl 3-fluoro-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Precise Reaction Monitoring

In the landscape of modern drug discovery and development, the synthesis of complex molecular architectures with high precision is paramount. Methyl 3-fluoro-5-iodo-4-methylbenzoate (CAS No. 861905-21-7) represents a versatile building block, featuring a trifunctionalized aromatic ring ripe for diverse chemical transformations.[1] The presence of fluoro, iodo, and methyl ester functionalities allows for a range of reactions, including but not limited to, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), nucleophilic aromatic substitution, and ester modifications.[2][3][4][5] The success of these synthetic endeavors hinges on the ability to accurately monitor the reaction progress, identify key intermediates, and characterize the final products. This guide provides a comprehensive overview of analytical techniques and detailed protocols tailored for researchers, scientists, and drug development professionals working with this valuable synthetic intermediate.

The strategic placement of the iodine atom makes it an excellent leaving group for cross-coupling reactions, while the fluorine atom can influence the electronic properties of the ring and its susceptibility to nucleophilic attack.[6][7][8] Understanding the interplay of these functional groups and their transformation during a reaction is critical for optimization, yield maximization, and impurity profiling. This document will delve into the practical application of various analytical methodologies, offering not just procedural steps, but also the scientific rationale behind the selection of each technique.

Choosing the Right Analytical Tool: A Decision Framework

The selection of an appropriate analytical technique is contingent on the specific reaction being monitored, the information required (qualitative vs. quantitative), and the available instrumentation. The following diagram illustrates a decision-making workflow for selecting the most suitable analytical method.

G cluster_0 Reaction Monitoring Decision Framework Start Reaction Type? CrossCoupling Cross-Coupling (Suzuki, Sonogashira, etc.) Start->CrossCoupling EsterMod Ester Modification (Hydrolysis, Amidation) Start->EsterMod SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Qualitative Qualitative or Quantitative? CrossCoupling->Qualitative EsterMod->Qualitative SNAr->Qualitative TLC Thin-Layer Chromatography (TLC) Qualitative->TLC Qualitative LCMS LC-MS Qualitative->LCMS Qualitative/Confirmation HPLC HPLC-UV Qualitative->HPLC Quantitative GCMS GC-MS Qualitative->GCMS Quantitative (Volatile) Kinetics Kinetic Study? HPLC->Kinetics GCMS->Kinetics NMR NMR Spectroscopy FTIR FTIR Spectroscopy Kinetics->HPLC No (Offline) Kinetics->GCMS No (Offline) Kinetics->NMR Yes Kinetics->FTIR Yes (In-situ)

Caption: Decision tree for selecting the appropriate analytical technique.

Chromatographic Techniques: The Workhorse of Reaction Monitoring

Chromatography is indispensable for separating complex reaction mixtures, allowing for the simultaneous monitoring of starting materials, intermediates, and products.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile technique for monitoring a wide array of reactions involving Methyl 3-fluoro-5-iodo-4-methylbenzoate, particularly cross-coupling reactions which often involve non-volatile products.[9]

Rationale for Use:

  • Quantitative Accuracy: HPLC with UV detection provides excellent quantitative data, allowing for the precise determination of conversion and yield.

  • Broad Applicability: Suitable for a wide range of compound polarities and molecular weights.

  • High Resolution: Capable of separating closely related isomers and impurities.

Protocol 1: HPLC Monitoring of a Suzuki Cross-Coupling Reaction

This protocol outlines a general method for monitoring the palladium-catalyzed Suzuki coupling of Methyl 3-fluoro-5-iodo-4-methylbenzoate with an arylboronic acid.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[10]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (optional, for peak shape improvement)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture.[10] For improved peak shape, 0.1% TFA or formic acid can be added to the mobile phase.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile). The dilution factor should be chosen to bring the analyte concentrations within the linear range of the detector.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (Aromatic compounds typically have strong absorbance at this wavelength)[10]

    • Injection Volume: 10 µL

    • Run Time: 20 minutes (adjust as necessary to ensure elution of all components)

Data Analysis:

  • Identify the peaks corresponding to the starting material (Methyl 3-fluoro-5-iodo-4-methylbenzoate), the arylboronic acid, and the biaryl product by comparing their retention times with those of authentic standards.

  • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time to determine the reaction progress.

CompoundExpected Retention Time (min) (Relative)Key Characteristics
Methyl 3-fluoro-5-iodo-4-methylbenzoateHigherThe most non-polar of the common reactants and products, thus longer retention.
Arylboronic AcidLowerTypically more polar than the starting material and product.
Biaryl ProductIntermediate to HigherPolarity will depend on the nature of the coupled aryl group.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It is particularly useful for monitoring reactions where the products and starting materials have sufficient volatility.[11]

Rationale for Use:

  • High Sensitivity and Selectivity: Mass spectrometry provides structural information and allows for the confident identification of reaction components, even at low concentrations.

  • Excellent Separation Efficiency: Capillary GC columns offer high resolution for complex mixtures.

  • Quantitative Capability: With appropriate calibration, GC-MS can provide accurate quantitative data.[12]

Protocol 2: GC-MS Analysis of a Heck Reaction

This protocol describes a general method for monitoring the Heck reaction of Methyl 3-fluoro-5-iodo-4-methylbenzoate with an alkene.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)[12]

Reagents:

  • Dichloromethane (or other suitable volatile solvent, HPLC grade)

  • Helium (carrier gas, high purity)

Procedure:

  • Sample Preparation:

    • Withdraw a small aliquot from the reaction mixture.

    • Quench and dilute the aliquot in a suitable volatile solvent like dichloromethane.

    • Filter the sample if necessary.

  • GC-MS Parameters:

    • Injector Temperature: 250°C

    • Carrier Gas Flow: 1.0 mL/min (Helium)

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 minutes

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Scan Range: 50-500 amu

Data Analysis:

  • Identify the starting material and product peaks in the total ion chromatogram (TIC).

  • Confirm the identity of each peak by examining its mass spectrum. The mass spectrum of Methyl 3-fluoro-5-iodo-4-methylbenzoate will show a characteristic molecular ion peak (m/z 294) and fragmentation pattern. The product will have a different molecular ion corresponding to its structure.

  • Monitor the relative peak areas to track the reaction progress.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Methyl 3-fluoro-5-iodo-4-methylbenzoate294263 (loss of OCH3), 136 (loss of I)
Heck Product (e.g., with styrene)270Dependent on the specific alkene used

Spectroscopic Techniques: Probing Molecular Structure and Kinetics

Spectroscopic methods provide invaluable information about the structural changes occurring during a reaction and can be employed for in-situ monitoring to obtain kinetic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and quantitative analysis. Both ¹H and ¹⁹F NMR are highly relevant for monitoring reactions of Methyl 3-fluoro-5-iodo-4-methylbenzoate.[13]

Rationale for Use:

  • Detailed Structural Information: Provides unambiguous confirmation of starting material, intermediates, and product structures.

  • Inherently Quantitative: The integral of an NMR signal is directly proportional to the number of nuclei, allowing for straightforward quantification without the need for response factors.[9]

  • Kinetic Studies: A series of spectra can be acquired over time to monitor reaction kinetics.[7]

Protocol 3: ¹H and ¹⁹F NMR for Reaction Monitoring

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) compatible with the reaction conditions.

  • Internal standard (optional, for precise quantification, e.g., 1,3,5-trimethoxybenzene).

Procedure:

  • Sample Preparation:

    • For offline monitoring, withdraw an aliquot from the reaction, quench it, and remove the solvent. Dissolve the residue in a suitable deuterated solvent.

    • For in-situ monitoring, the reaction can be run directly in an NMR tube if the conditions are suitable.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum. Key signals to monitor include the methyl ester singlet and the aromatic protons.

    • Acquire a ¹⁹F NMR spectrum. The single fluorine resonance will shift depending on the chemical environment.[13]

  • Data Analysis:

    • In the ¹H NMR, the disappearance of the starting material's aromatic signals and the appearance of new aromatic signals corresponding to the product are indicative of reaction progress. The integration of the methyl ester peak can be used as a reference.

    • In the ¹⁹F NMR, a shift in the fluorine resonance will confirm the transformation at the aromatic ring.

    • By integrating the signals of the starting material and product, the conversion can be calculated at different time points.

NucleusStarting Material (Expected Shifts)Product (Expected Shifts)
¹H NMRAromatic protons, methyl singletNew aromatic proton signals, shifted methyl singlet
¹⁹F NMRSingle resonanceShifted single resonance due to change in substitution
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and often non-destructive technique for identifying functional groups. It is particularly well-suited for in-situ reaction monitoring using attenuated total reflectance (ATR) probes.[14]

Rationale for Use:

  • Real-Time Monitoring: In-situ FTIR provides continuous data on the concentration of reactants and products.[3]

  • Functional Group Specificity: Allows for the tracking of specific bonds, such as the carbonyl group of the ester.

  • No Sample Preparation (for in-situ): The ATR probe is directly immersed in the reaction mixture.

Protocol 4: In-situ FTIR Monitoring of Ester Hydrolysis

Instrumentation:

  • FTIR spectrometer with a diamond or silicon ATR probe.

Procedure:

  • Setup: Insert the ATR probe into the reaction vessel.

  • Background Spectrum: Collect a background spectrum of the solvent and any reagents present before initiating the reaction.

  • Reaction Monitoring: Initiate the reaction and collect spectra at regular intervals.

  • Data Analysis:

    • Monitor the disappearance of the ester carbonyl stretch (around 1720 cm⁻¹) and the appearance of the carboxylic acid carbonyl stretch (around 1700 cm⁻¹) and the broad O-H stretch (around 3000 cm⁻¹).[15]

    • By creating a calibration curve, the concentration of the ester and carboxylic acid can be tracked over time.

Functional GroupWavenumber (cm⁻¹)Observation During Hydrolysis
Ester C=O~1720Decreases
Carboxylic Acid C=O~1700Increases
Carboxylic Acid O-H~3000 (broad)Increases

Visualizing the Workflow: A Generalized Approach

The following diagram outlines a generalized workflow for monitoring a typical cross-coupling reaction of Methyl 3-fluoro-5-iodo-4-methylbenzoate.

G cluster_1 Generalized Reaction Monitoring Workflow StartReaction Start Reaction TLC_check Initial TLC Check (t=0, 15 min, 30 min) StartReaction->TLC_check TLC_check->StartReaction No Reaction HPLC_GCMS_sample Take Aliquot for HPLC/GC-MS TLC_check->HPLC_GCMS_sample Reaction Progressing Process_sample Quench and Dilute HPLC_GCMS_sample->Process_sample Analyze Inject into HPLC or GC-MS Process_sample->Analyze Data_analysis Analyze Data: Conversion vs. Time Analyze->Data_analysis Data_analysis->HPLC_GCMS_sample Reaction Incomplete Workup Reaction Workup Data_analysis->Workup Reaction Complete Final_analysis Final Product Characterization (NMR, MS, FTIR) Workup->Final_analysis

Caption: A generalized workflow for monitoring a cross-coupling reaction.

Conclusion: A Multi-faceted Approach to Reaction Analysis

The effective monitoring of reactions involving Methyl 3-fluoro-5-iodo-4-methylbenzoate requires a thoughtful selection and application of various analytical techniques. While chromatographic methods like HPLC and GC-MS are the cornerstones for quantitative analysis and separation of complex mixtures, spectroscopic techniques such as NMR and FTIR provide invaluable structural information and the potential for real-time kinetic studies. By employing a multi-faceted analytical approach, researchers can gain a deep understanding of their chemical transformations, leading to the development of robust, efficient, and reproducible synthetic processes. This guide serves as a foundational resource, and it is recommended that specific methods be further optimized and validated for each unique reaction system.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry.
  • Wikipedia. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • The Royal Society of Chemistry. (2015). Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry.
  • YouTube. (2019). Nucleophilic Aromatic Substitution. Professor Dave Explains.
  • The Royal Society of Chemistry. (2013).
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
  • Thoth-D. (n.d.). Flow Chemistry: Sonogashira Coupling. Thoth-D.
  • National Center for Biotechnology Information. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PubMed Central.
  • 3M. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Total Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PubMed Central.
  • National Center for Biotechnology Information. (n.d.).
  • The Royal Society of Chemistry. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.). Identification strategies for halogenated flame retardants and related chemicals.
  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • CymitQuimica. (n.d.).
  • ChemicalBook. (n.d.).
  • BenchChem. (2025).
  • ChemScene. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. The Royal Society of Chemistry.
  • ResearchGate. (2024). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Organic Syntheses. (n.d.). SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. Organic Syntheses.
  • National Center for Biotechnology Information. (n.d.).
  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
  • ResearchGate. (2025). Synthesis of 1-Fluoro-1-arylcyclopropanes via Stille Cross-Coupling.
  • NIST. (n.d.).
  • ResearchGate. (n.d.). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs.
  • BenchChem. (n.d.).
  • National Center for Biotechnology Information. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed.
  • TDI-Brooks. (n.d.).

Sources

Method

Application Notes and Protocols for the Scalable Synthesis of Derivatives from Methyl 3-fluoro-5-iodo-4-methylbenzoate

Introduction: The Strategic Importance of a Fluorinated Building Block In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Fluorinated Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties.[1][2][3] Fluorine's unique electronic properties can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4] Methyl 3-fluoro-5-iodo-4-methylbenzoate is a highly versatile and valuable building block that offers medicinal chemists a powerful tool for the synthesis of complex and biologically active molecules. Its trifunctional nature—a nucleophilic fluorine, an electrophilic iodine, and a modifiable methyl ester—provides multiple avenues for derivatization.

The presence of the iodo group is particularly advantageous, as it serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups. The fluorine atom and the methyl group on the aromatic ring also play crucial roles in modulating the electronic and steric properties of the resulting derivatives, which can be fine-tuned to optimize their therapeutic potential.

A significant application of derivatives synthesized from this building block is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[5][6][7] PARP inhibitors are a class of targeted cancer therapies that have shown remarkable efficacy in treating cancers with specific DNA repair deficiencies, such as those with BRCA1/2 mutations.[8] The core structures of many potent PARP inhibitors feature substituted benzamide moieties, and the strategic placement of fluorine and other functional groups is critical for their activity and selectivity.[5]

These application notes provide a comprehensive guide to the scalable synthesis of diverse derivatives from Methyl 3-fluoro-5-iodo-4-methylbenzoate. We will delve into the mechanistic underpinnings of key cross-coupling reactions, offer detailed and scalable protocols, and provide insights into reaction optimization and troubleshooting.

Synthetic Strategies: A Gateway to Molecular Diversity

The iodine atom of Methyl 3-fluoro-5-iodo-4-methylbenzoate is the primary site for derivatization through palladium-catalyzed cross-coupling reactions. The three most versatile and widely employed methods for this purpose are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura coupling is a robust and highly versatile method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[9] The reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.

Mechanism and Rationale: The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process that involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, forming a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and scalability. For sterically hindered substrates or electron-deficient boronic acids, the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos is often beneficial.

Experimental Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Methyl 3-fluoro-5-iodo-4-methylbenzoate Boronic Acid/Ester Pd Catalyst & Ligand Base Solvent Degassed Solvent (e.g., Dioxane/Water) Heating Heat to 80-110 °C Reagents->Heating Combine & Degas Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Quench with Water Monitoring->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Dry Dry over Na2SO4 Extract->Dry Purify Column Chromatography Dry->Purify Final Product Final Product Purify->Final Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction provides a direct route to arylalkynes, which are valuable intermediates in the synthesis of pharmaceuticals and functional materials.

Mechanism and Rationale: The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The catalytic cycle involves:

  • Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper acetylide intermediate.

  • Oxidative Addition: The aryl iodide undergoes oxidative addition to the Pd(0) catalyst.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium center.

  • Reductive Elimination: The aryl and alkynyl groups on the palladium center couple and are eliminated to give the final product and regenerate the Pd(0) catalyst.

Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[5]

Catalytic Cycles in Sonogashira Coupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-I(L2) Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl Ar-Pd(II)-C≡CR(L2) PdII_Aryl->PdII_Alkynyl Transmetalation Product Ar-C≡CR PdII_Alkynyl->Product Product->Pd0 Reductive Elimination ArylIodide Ar-I ArylIodide->PdII_Aryl CuI Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Cu_Acetylide->PdII_Aryl Alkyne H-C≡CR Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide

Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines.[12] This reaction is of paramount importance in the pharmaceutical industry, as the arylamine motif is a common feature in many drug molecules.[13]

Mechanism and Rationale: The catalytic cycle for the Buchwald-Hartwig amination involves:

  • Oxidative Addition: The aryl iodide adds to the Pd(0) catalyst.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center and is deprotonated by the base to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., RuPhos, BrettPhos), are highly effective for a broad range of substrates.[14]

Scalable Laboratory Protocols

The following protocols are designed to be scalable and have been adapted from established procedures for similar substrates. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 3-fluoro-5-iodo-4-methylbenzoate with Phenylboronic Acid

Materials:

  • Methyl 3-fluoro-5-iodo-4-methylbenzoate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Procedure:

  • To a dried round-bottom flask, add Methyl 3-fluoro-5-iodo-4-methylbenzoate, phenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired biaryl product.

Expected Yield: 85-95%

Protocol 2: Sonogashira Coupling of Methyl 3-fluoro-5-iodo-4-methylbenzoate with Phenylacetylene

Materials:

  • Methyl 3-fluoro-5-iodo-4-methylbenzoate (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous THF (solvent)

Procedure:

  • To a dried Schlenk flask, add Methyl 3-fluoro-5-iodo-4-methylbenzoate, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the arylalkyne.

Expected Yield: 80-90%

Protocol 3: Buchwald-Hartwig Amination of Methyl 3-fluoro-5-iodo-4-methylbenzoate with Morpholine

Materials:

  • Methyl 3-fluoro-5-iodo-4-methylbenzoate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.05 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene (solvent)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dried Schlenk tube.

  • Add Methyl 3-fluoro-5-iodo-4-methylbenzoate and a stir bar.

  • Seal the tube, remove from the glovebox, and add anhydrous toluene and morpholine via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired arylamine.

Expected Yield: 75-85%

Data Summary and Comparison

The following table summarizes typical reaction conditions and expected yields for the derivatization of Methyl 3-fluoro-5-iodo-4-methylbenzoate using the protocols described above.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O904-685-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O1006-880-90
3-Pyridylboronic acidPd(OAc)₂ / SPhosK₃PO₄THF/H₂O808-1270-80
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuITEATHFRT8-1280-90
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDiisopropylamineDMF504-685-95
1-HexynePd(OAc)₂ / XPhosCs₂CO₃Acetonitrile6010-1475-85
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012-1875-85
AnilinePd(OAc)₂ / RuPhosLHMDSDioxane11016-2470-80
BenzylaminePd₂(dba)₃ / BrettPhosK₃PO₄t-BuOH9010-1680-90

Conclusion and Future Outlook

Methyl 3-fluoro-5-iodo-4-methylbenzoate is a valuable and versatile building block for the synthesis of a wide array of complex organic molecules. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide robust and scalable methods for its derivatization. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer reliable pathways to biaryls, arylalkynes, and arylamines, respectively, which are key structural motifs in many pharmaceutical agents, including the promising class of PARP inhibitors.

The protocols provided herein serve as a solid foundation for researchers and drug development professionals. Further optimization of reaction conditions, including the screening of catalysts, ligands, and solvents, may be necessary to achieve optimal results for specific, challenging substrates. The continued development of more active and selective catalyst systems will undoubtedly further expand the synthetic utility of this important fluorinated building block, paving the way for the discovery of novel therapeutics.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Organic Process Research & Development, 26(2), 276-282.[15]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1184-1215.[13]

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Buchwald–Hartwig Amination of Aryl and Heteroaryl Halides and Triflates. Chemical Reviews, 116(19), 12564–12649.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3479.[16]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23455-23465.[17]

  • Application Notes and Protocols: Buchwald-Hartwig Amination using 4-Iodoanisole as the Aryl Halide. BenchChem.[6]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.
  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637–643.
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3647-3656.[14]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540.
  • Synthesis, Anticancer Evaluation, and Molecular Docking of Triazolylmethyl-Dihydroquinazolinyl Benzoate Derivatives as Potential PARP-1 Inhibitors. Chemistry & Biodiversity, 23(1), e202503325.[18]

  • Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Organic Process Research & Development, 18(11), 1436-1444.[2]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate.[7]

  • Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. European Journal of Medicinal Chemistry, 233, 114227.[8]

  • Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. Journal of the American Chemical Society, 143(35), 14264-14276.[19]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-2265.[20]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling Yields with Methyl 3-fluoro-5-iodo-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the Suzuki-Miyaura cross-coupling reaction, spec...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the Suzuki-Miyaura cross-coupling reaction, specifically focusing on the challenging substrate, Methyl 3-fluoro-5-iodo-4-methylbenzoate. This document is designed to move beyond basic protocols and offer a deeper understanding of the reaction's mechanistic nuances to empower you to overcome common experimental hurdles.

Introduction: Navigating the Challenges of a Sterically Hindered and Electron-Deficient Substrate

Methyl 3-fluoro-5-iodo-4-methylbenzoate presents a unique set of challenges in Suzuki coupling due to its electronic and steric properties. The presence of an electron-withdrawing ester group and a fluorine atom can influence the reactivity of the aryl iodide. Additionally, the methyl group ortho to the iodine introduces steric hindrance, which can impede key steps in the catalytic cycle.[1][2] This guide will address these specific issues and provide actionable solutions.

Troubleshooting & FAQs: A Deeper Dive into Reaction Optimization

This section is structured in a question-and-answer format to directly address the common problems encountered when working with this and similar substrates.

Q1: My reaction yield is consistently low. What are the most likely causes when using Methyl 3-fluoro-5-iodo-4-methylbenzoate?

Low yields in the Suzuki coupling of this substrate can stem from several factors, primarily related to the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Inefficient Oxidative Addition: While aryl iodides are generally reactive, the electron-withdrawing nature of the ester and fluoro groups can modulate the electron density of the aromatic ring, potentially affecting the rate of oxidative addition.[5][6]

  • Slow Transmetalation: This is often the rate-limiting step. The steric hindrance from the ortho-methyl group can make it difficult for the boronic acid/ester to approach the palladium center.[1][7] Furthermore, the choice of base is critical for activating the boronic acid to form the more nucleophilic boronate species.[8][9]

  • Difficult Reductive Elimination: The final step to form the C-C bond can also be hindered by the steric bulk around the palladium center.[5][9]

  • Side Reactions: Protodeboronation (hydrolysis of the boronic acid) is a common side reaction, especially in the presence of excess water or at elevated temperatures.[10] Homocoupling of the boronic acid can also occur, particularly if the reaction is not properly degassed.[5]

Q2: How do I select the optimal palladium catalyst and ligand for this sterically hindered substrate?

The choice of the palladium source and, more importantly, the ligand is paramount for a successful reaction with a sterically demanding substrate.

  • Palladium Precatalysts: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[11] While Pd(PPh₃)₄ can be used directly, Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) sources, respectively, that require in-situ formation of the active Pd(0) catalyst.[5] For challenging couplings, pre-formed catalysts with bulky, electron-rich ligands (precatalysts) can offer better results and reproducibility.[12]

  • Ligand Selection: This is the most critical parameter to adjust. For sterically hindered and electron-deficient aryl halides, bulky and electron-rich phosphine ligands are generally preferred.[5][13]

    • Buchwald Ligands: Ligands such as SPhos and XPhos are well-regarded for their ability to facilitate the coupling of challenging substrates.[14][15] Their bulkiness promotes reductive elimination, while their electron-rich nature accelerates oxidative addition.[5][9]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of highly effective ligands for Suzuki couplings, known for their strong electron-donating ability and steric bulk.[9]

Ligand TypeKey CharacteristicsRecommended for
Triphenylphosphine (PPh₃) Standard, less bulky, moderately electron-donating.Simple, unhindered substrates.
Buchwald Ligands (e.g., XPhos, SPhos) Bulky, electron-rich biaryl phosphines.[14]Sterically hindered and electron-deficient aryl halides.[15]
N-Heterocyclic Carbenes (NHCs) Very strong electron donors, sterically bulky.[9]Challenging couplings, including those with aryl chlorides.
Q3: What is the role of the base, and how do I choose the right one?

The base plays a crucial role in the Suzuki coupling by activating the boronic acid.[8][9] It reacts with the boronic acid to form a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[11][16]

  • Common Bases: A range of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (KF).[5][11]

  • Base Strength and Solubility: The choice of base can significantly impact the reaction rate. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility in organic solvents.[11] Potassium phosphate (K₃PO₄) is a stronger base and can be effective in difficult couplings.[11]

  • Protecting Functional Groups: If your substrate contains base-sensitive functional groups (like the ester in Methyl 3-fluoro-5-iodo-4-methylbenzoate), a milder base like potassium fluoride (KF) or sodium bicarbonate (NaHCO₃) might be necessary to prevent hydrolysis.[8][12][17]

Q4: How does the choice of solvent affect the reaction outcome?

The solvent system is critical for dissolving all reaction components and can influence the stability and activity of the catalytic species.[10][18]

  • Common Solvents: Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used, often in combination with water.[5][10] Toluene is also a common choice.[11]

  • The Role of Water: A small amount of water is often beneficial as it helps to dissolve the inorganic base.[10] However, excessive water can lead to protodeboronation of the boronic acid.[10]

  • Solvent Polarity: The polarity of the solvent can affect the rates of the individual steps in the catalytic cycle.[19][20] For some systems, polar solvents can stabilize charged intermediates and transition states, potentially altering reaction selectivity.[21] However, the effect of solvent polarity is not always straightforward and can be system-dependent.[20]

Experimental Protocols & Workflows

Generalized Protocol for Suzuki Coupling of Methyl 3-fluoro-5-iodo-4-methylbenzoate

This protocol provides a starting point for optimization. The specific amounts of reagents and reaction conditions may need to be adjusted based on the specific boronic acid used.

  • Reaction Setup: To a flame-dried Schlenk flask, add Methyl 3-fluoro-5-iodo-4-methylbenzoate (1.0 equiv.), the boronic acid or boronic ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and SPhos, or a pre-catalyst like SPhos-Pd-G3) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Suzuki Coupling Catalytic Cycle

Suzuki_Coupling cluster_reactants Reactants A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X Ln B->C D Transmetalation C->D E Ar-Pd(II)-R Ln D->E F Reductive Elimination E->F F->A Regeneration G Ar-R F->G Product ArX Ar-X ArX->B Aryl Halide RBY2 R-B(Y)2 RBY2->D Organoboron (with base)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield check_reagents Check Reagent Quality (Aryl halide, Boronic acid, Solvent, Base) start->check_reagents check_conditions Verify Inert Conditions (Degassing, Dry Glassware) check_reagents->check_conditions optimize_catalyst Optimize Catalyst & Ligand (Screen bulky, electron-rich ligands) check_conditions->optimize_catalyst optimize_base Optimize Base (Strength and Solubility) optimize_catalyst->optimize_base optimize_solvent Optimize Solvent System (Ratio of organic to aqueous) optimize_base->optimize_solvent optimize_temp Optimize Temperature & Reaction Time optimize_solvent->optimize_temp success Improved Yield optimize_temp->success

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

References

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Yoneda, J. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Gale, A., et al. (2025, December 26). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Publications. Retrieved from [Link]

  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. Retrieved from [Link]

  • Principles of the Suzuki Coupling Reaction. (2023, January 5). Encyclopedia.pub. Retrieved from [Link]

  • The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. Retrieved from [Link]

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? (2016, October 31). Reddit. Retrieved from [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020, May 13). National Institutes of Health. Retrieved from [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. Retrieved from [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022, June 13). Frontiers in Chemistry. Retrieved from [Link]

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2025, August 7). ResearchGate. Retrieved from [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. Retrieved from [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Retrieved from [Link]

  • Pd/C and Other Heterogeneous Catalysts. (n.d.). WordPress. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved from [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (2025, August 6). ResearchGate. Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. Retrieved from [Link]

  • Li, C., et al. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Retrieved from [Link]

  • Thomas, A. A., et al. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health. Retrieved from [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018, April 4). Quora. Retrieved from [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2025, September 27). ResearchGate. Retrieved from [Link]

  • Anderson, K. W., et al. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald, S. L., et al. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Retrieved from [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025, May 20). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. (2019, October 11). ACS Catalysis. Retrieved from [Link]

Sources

Optimization

Preventing side reactions in Sonogashira coupling of iodinated aromatics

Welcome to the technical support center for Sonogashira coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-C bond-forming react...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sonogashira coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-C bond-forming reaction. Here, we will address common challenges, with a specific focus on preventing and troubleshooting side reactions encountered when working with iodinated aromatic substrates.

Introduction: The Power and Pitfalls of the Sonogashira Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the efficient coupling of terminal alkynes with aryl or vinyl halides.[1][2] Its utility in constructing complex molecular architectures under relatively mild conditions has made it invaluable in pharmaceuticals, natural products, and materials science.[1][3] Aryl iodides are particularly favored substrates due to their high reactivity, often allowing for reactions to proceed at room temperature.[1][4]

However, like any sophisticated chemical transformation, the Sonogashira coupling is not without its potential complications. A variety of side reactions can occur, leading to reduced yields, complex purification challenges, and the generation of difficult-to-remove impurities. This guide will provide a structured approach to understanding, diagnosing, and mitigating these unwanted pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should be aware of when performing a Sonogashira coupling with an aryl iodide?

A1: The most prevalent side reactions include:

  • Glaser-Hay Homocoupling: This is the oxidative dimerization of the terminal alkyne to form a 1,3-diyne.[1][5] It is arguably the most common and troublesome side reaction.

  • Sonogashira-Glaser Hybrid Processes: Unwanted reactions leading to the formation of symmetrical diynes.

  • Dehalogenation of the Aryl Iodide: Reduction of the C-I bond, leading to the formation of an arene byproduct.

  • Catalyst Decomposition: Formation of palladium black, which indicates the precipitation of inactive Pd(0) species.

  • Alkyne Oligomerization: Polymerization of the alkyne substrate, which can be promoted by the presence of copper salts.[5]

Q2: My primary side product is the homocoupled alkyne (Glaser coupling). What is causing this and how can I prevent it?

A2: Glaser coupling is primarily caused by the copper(I) co-catalyst in the presence of oxygen.[6][7] The copper acetylide intermediate, a key species in the Sonogashira catalytic cycle, can undergo oxidative dimerization.[6]

Primary Causes:

  • Presence of Oxygen: Even trace amounts of oxygen can promote the oxidative dimerization of copper acetylides.[6][8]

  • High Copper Catalyst Loading: While necessary for the reaction, an excess of copper(I) can accelerate the rate of homocoupling.[6]

  • Slow Cross-Coupling Rate: If the desired reaction between the aryl iodide and the alkyne is sluggish, the alkyne has more opportunity to homocouple.[6]

Preventative Measures:

  • Rigorous Degassing: Thoroughly degas all solvents and reagents. Techniques like freeze-pump-thaw cycles for solvents or sparging with an inert gas (argon or nitrogen) are crucial.[6][8]

  • Maintain an Inert Atmosphere: Use a positive pressure of an inert gas throughout the entire reaction.[8]

  • Optimize Catalyst Loading: Use the minimum effective amount of copper(I) iodide.

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.[6]

  • Consider Copper-Free Conditions: In many cases, eliminating the copper co-catalyst is the most effective way to prevent Glaser coupling.[1][9] This may require higher reaction temperatures or more active palladium catalysts.[6]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-and-solution-oriented approach to common issues encountered during the Sonogashira coupling of iodinated aromatics.

Problem 1: Significant Formation of the Glaser Homocoupling Product
  • Symptoms: Your reaction mixture shows a significant amount of a byproduct corresponding to the dimer of your starting alkyne. This complicates purification and lowers the yield of your desired product.

  • Causality Analysis: As detailed in the FAQ, this is an oxygen- and copper-mediated process. The key is to either rigorously exclude oxygen or remove the copper catalyst from the equation.

    Workflow: Mitigating Glaser Coupling

    start Significant Glaser Homocoupling Observed degas Step 1: Enhance Anaerobic Conditions start->degas Initial Troubleshooting copper Step 2: Optimize Copper(I) Loading degas->copper If still problematic alkyne_add Step 3: Slow Alkyne Addition copper->alkyne_add Further optimization cu_free Step 4: Switch to Copper-Free Protocol alkyne_add->cu_free If side reaction persists end Homocoupling Minimized cu_free->end Effective Solution

    Caption: Troubleshooting workflow for Glaser homocoupling.

  • Detailed Solutions:

    • Enhanced Anaerobic Technique:

      • Solvents: Use freshly distilled and degassed solvents. A minimum of three freeze-pump-thaw cycles is recommended.

      • Reagents: Purge solid reagents with an inert gas and handle them in a glovebox or under a positive pressure of argon or nitrogen.

      • Apparatus: Flame-dry all glassware before use and assemble it hot under a stream of inert gas.

    • Copper-Free Sonogashira Protocol:

      • This is often the most robust solution. While the reaction may be slower, it completely eliminates the primary pathway for Glaser coupling.[9]

      • Catalyst System: A common system is Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in the absence of a copper salt.

      • Base: A strong amine base like diisopropylamine or piperidine is often used.

      • Temperature: Higher temperatures may be required compared to the copper-co-catalyzed reaction.

Problem 2: Low or No Conversion of the Aryl Iodide
  • Symptoms: Your starting aryl iodide is largely unreacted, even after prolonged reaction times.

  • Causality Analysis: This issue typically points to a problem with the palladium catalyst's activity or the overall reaction conditions being suboptimal for your specific substrates.

  • Troubleshooting Steps:

    • Catalyst Integrity:

      • Ensure your palladium catalyst is active. Pd(0) sources like Pd(PPh₃)₄ can degrade upon storage. If in doubt, use a fresh batch or a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ which is reduced in situ.

      • The formation of palladium black early in the reaction is a sign of catalyst decomposition. This can be caused by impurities or inappropriate reaction conditions.

    • Ligand Choice:

      • For challenging substrates, especially those that are electron-rich or sterically hindered, standard triphenylphosphine ligands may not be sufficient.

      • Consider using more electron-rich and bulky phosphine ligands, such as XPhos or SPhos, which can promote the rate-determining oxidative addition step.[5]

    • Solvent and Base Combination:

      • The choice of solvent and base is critical and often substrate-dependent.

      • Amine bases like triethylamine or diisopropylamine often double as the solvent.[1]

      • For less soluble substrates, co-solvents like THF, DMF, or acetonitrile may be necessary.[10][11] However, be aware that coordinating solvents like DMF can sometimes inhibit the reaction by competing for coordination sites on the palladium center.[11]

    • Temperature:

      • While many Sonogashira couplings with aryl iodides proceed at room temperature, some substrates require heating.[4] Incrementally increasing the temperature (e.g., to 40-60 °C) can often improve conversion rates.

Problem 3: Formation of Dehalogenated Byproduct
  • Symptoms: You observe the formation of the corresponding arene (Ar-H) from your aryl iodide (Ar-I).

  • Causality Analysis: Dehalogenation can occur through various pathways, often involving protonolysis of the Ar-Pd-I intermediate or other organopalladium species. The presence of water or other protic impurities can exacerbate this issue.

  • Preventative Measures:

    • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.

    • Base Choice: The choice of base can influence the extent of dehalogenation. In some cases, using an inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent can be beneficial.

    • Reaction Time: Minimize reaction times where possible. Prolonged exposure to the reaction conditions, especially at elevated temperatures, can increase the likelihood of dehalogenation.

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling of an Aryl Iodide

This protocol is a general starting point and may require optimization for specific substrates.

  • Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

    • Seal the flask with a septum and purge with argon for 15 minutes.

  • Reagent Addition:

    • Add degassed triethylamine (5 mL) via syringe.

    • Add the terminal alkyne (1.2 mmol) dropwise via syringe over 5 minutes.

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate.

    • Filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Iodide

This protocol is recommended when Glaser homocoupling is a significant issue.

  • Preparation:

    • To a flame-dried Schlenk flask, add the aryl iodide (1.0 mmol) and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

    • Seal the flask and purge with argon.

  • Reagent Addition:

    • Add degassed piperidine (or diisopropylamine) (5 mL) via syringe.

    • Add the terminal alkyne (1.2 mmol) via syringe.

  • Reaction:

    • Stir the reaction at room temperature or heat to 40-60 °C as needed.

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Follow the same workup procedure as described in Protocol 1.

Data Summary Table

ParameterStandard (Cu-Cocatalyzed)Copper-FreeRationale and Considerations
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(PPh₃)₄, Pd(OAc)₂ + LigandPd(II) precatalysts are often more air-stable.
Pd Loading 1-5 mol%2-5 mol%Higher loadings may be needed for less reactive substrates.
Cu Cocatalyst CuINoneElimination of CuI prevents Glaser homocoupling.
Cu Loading 2-10 mol%N/AUse the lowest effective loading to minimize side reactions.
Base Et₃N, i-Pr₂NHPiperidine, i-Pr₂NH, Cs₂CO₃The base also often serves as the solvent.
Solvent Amine base, THF, DMFAmine base, NMP, TolueneSolvent choice is crucial for solubility and reactivity.
Temperature Room Temp to 60 °CRoom Temp to 100 °CCopper-free reactions may require more thermal energy.

Mechanistic Overview

A clear understanding of the catalytic cycles is essential for effective troubleshooting.

Diagram: Catalytic Cycles in Sonogashira Coupling

cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_glaser Glaser Side Reaction pd0 Pd(0)L₂ pd2_int Ar-Pd(II)(I)L₂ pd0->pd2_int Oxidative Addition (Ar-I) pd_alkyne Ar-Pd(II)(C≡CR)L₂ pd2_int->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product_out Ar-C≡CR pd_alkyne->product_out alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide Deprotonation (Base, CuI) cu_acetylide->pd2_int Transmetalation cu_i Cu(I) cu_acetylide->cu_i Transmetalation to Pd glaser_product R-C≡C-C≡C-R cu_acetylide->glaser_product Oxidative Dimerization (O₂)

Caption: Simplified catalytic cycles of the Sonogashira reaction.

The reaction proceeds via two interconnected catalytic cycles.[12] In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl iodide.[1] The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species, which is generated in the copper cycle.[12] Finally, reductive elimination from the palladium center yields the desired cross-coupled product and regenerates the Pd(0) catalyst.[12] The Glaser coupling side reaction branches off from the copper cycle, where the copper acetylide is intercepted by an oxidant (typically oxygen) before it can transmetalate to palladium.[5]

References

  • Preventing homocoupling in Sonogashira reactions of 1-(Bromoethynyl)cyclohexene - Benchchem. (n.d.).
  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • Jadhav, G. R., et al. (2006). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 71(19), 7155–7158.
  • Copper-free Sonogashira coupling - The chemical reaction database. (2008). Retrieved January 18, 2026, from [Link]

  • Glaser coupling - Grokipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Hilton, C. L., et al. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society, 139(8), 3044–3051.
  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved January 18, 2026, from [Link]

  • Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6969–6993.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6969–6993.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. (n.d.). Retrieved January 18, 2026, from [Link]

  • Glaser coupling - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020). Retrieved January 18, 2026, from [Link]

  • Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6969–6993.
  • Optimization of reaction conditions for the Sonogashira reaction a - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - ResearchGate. (2017). Retrieved January 18, 2026, from [Link]

  • Sonogashira Coupling - YouTube. (2020). Retrieved January 18, 2026, from [Link]

  • Sonogashira Coupling Reactions with Disubstituted Aryl Iodides - Google Books. (n.d.).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021). Retrieved January 18, 2026, from [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Retrieved January 18, 2026, from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020). Retrieved January 18, 2026, from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). New Journal of Chemistry, 47(8), 3749–3762.
  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. (2011). Retrieved January 18, 2026, from [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides | Journal of the American Chemical Society. (2024). Retrieved January 18, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 3-fluoro-5-iodo-4-methylbenzoate Derivatives

Welcome to the technical support center for derivatives of Methyl 3-fluoro-5-iodo-4-methylbenzoate. This versatile building block is a cornerstone in medicinal chemistry and materials science, primarily utilized in carbo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for derivatives of Methyl 3-fluoro-5-iodo-4-methylbenzoate. This versatile building block is a cornerstone in medicinal chemistry and materials science, primarily utilized in carbon-carbon bond-forming reactions. Its trifunctional nature—an electrophilic aryl iodide, a modifiable ester, and a fluorine atom influencing electronic properties—enables complex molecular construction. However, the very reactivity that makes it valuable also introduces challenges in purification.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will move from general work-up strategies to specific purification protocols for the most common reaction types, explaining the causality behind each recommendation to empower you in your research.

Part 1: Foundational Purification & Troubleshooting FAQs

This section addresses initial work-up and the primary decision-making process for purification.

Q1: My reaction (e.g., Suzuki, Sonogashira) is complete by TLC/LCMS, but the crude ¹H NMR is complex. What is my first step?

A: Before attempting column chromatography or crystallization, a robust aqueous work-up is essential. Many of the impurities are inorganic salts (e.g., carbonates, phosphates used as bases), catalyst residues, and polar starting materials that can be removed with simple liquid-liquid extraction. A standard work-up purifies your crude material to a point where the subsequent, more demanding purification step has a higher chance of success.

Workflow: Initial Crude Product Work-up

A Crude Reaction Mixture (in organic solvent) B Filter through Celite/Silica Plug (Removes heterogeneous catalysts/salts) A->B C Transfer to Separatory Funnel B->C D Wash with Water or Brine (Removes bulk inorganic salts, DMF, etc.) C->D E Acidic/Basic Wash (Optional) (See Table 1 for specific cases) D->E F Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) E->F G Filter and Concentrate (Rotary Evaporation) F->G H Crude Product for Final Purification G->H

Caption: General aqueous work-up workflow.

Q2: How do I choose between flash column chromatography and recrystallization for my final purification step?

A: This decision depends on the physical properties of your product, the nature of the impurities, and the scale of your reaction.

  • Choose Recrystallization When:

    • Your product is a solid with good crystallinity.

    • The main impurities have significantly different solubility profiles from your product in a given solvent system.[1][2]

    • You are working on a larger scale (>1 g), where chromatography can be cumbersome and solvent-intensive.

    • The polarity of your product is very close to that of a major impurity, making chromatographic separation difficult.

  • Choose Flash Column Chromatography When:

    • Your product is an oil or a low-melting solid.

    • You have a complex mixture with multiple impurities of varying polarities.

    • You need to separate isomers.

    • The impurities are non-crystalline and present in significant amounts.

    • You are on a smaller scale (<1 g) and require a pure sample quickly for analysis or subsequent steps.

Decision Tree: Selecting a Purification Method

Start Crude Product after Work-up IsSolid Is the product a solid? Start->IsSolid PolarityDiff Are product and impurity polarities significantly different? IsSolid->PolarityDiff Yes IsOil Product is an oil or low-melting solid IsSolid->IsOil No Recrystallize Attempt Recrystallization PolarityDiff->Recrystallize No SolScreen Perform Solvent Screen PolarityDiff->SolScreen Yes Chromatography Perform Flash Column Chromatography IsOil->Chromatography SolScreen->Recrystallize

Caption: Decision-making for purification method selection.

Part 2: Reaction-Specific Purification Guides

Methyl 3-fluoro-5-iodo-4-methylbenzoate is predominantly used in palladium-catalyzed cross-coupling reactions. These reactions share a common, critical impurity: the palladium catalyst itself.

Focus Area: Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Stille, Hiyama)

Q3: My purified product is a grey or black solid/oil, indicating palladium residue. How do I remove it?

A: Residual palladium is a common and critical issue, especially for pharmaceutical applications where strict limits on heavy metals are enforced.[3] Several methods exist, ranging from simple adsorption to specialized scavengers.

  • Activated Carbon: Stirring a solution of your crude product with activated carbon (charcoal) is a cost-effective first pass.[4] The high surface area of carbon adsorbs the metal complexes.

    • Causality: Palladium complexes, particularly Pd(0) species, have an affinity for the graphitic surface of activated carbon. However, this is often non-specific and can lead to loss of your desired product.[4]

  • Thiol-Based Scavengers: These are silica gels or polymers functionalized with thiol (-SH) groups (e.g., SiliaMetS Thiol, QuadraSil MP).

    • Causality: Palladium is a soft metal and has a very high affinity for soft sulfur ligands (Hard-Soft Acid-Base theory). The scavenger forms a strong covalent bond with the palladium, which can then be easily removed by filtration.[5] This method is highly selective and generally results in lower product loss compared to activated carbon.

  • Liquid-Liquid Extraction: For specific cases, extraction with an aqueous solution containing a strong complexing agent like thiourea can pull palladium into the aqueous phase.[6]

Method Advantages Disadvantages Best For
Activated Carbon Inexpensive, readily available.Can cause significant product loss, sometimes ineffective.[4]Crude, large-scale purification where some product loss is acceptable.
Thiol Scavengers High selectivity, low product loss, high efficiency.More expensive than carbon.Final polishing step for high-purity compounds, especially in pharma development.[4]
Aqueous Extraction Can be effective and scalable.Requires specific reagents (e.g., thiourea), may introduce other impurities.[6]Industrial processes where solvent extraction is an established unit operation.

Q4: In my Suzuki coupling, the biaryl product co-elutes with a boronic acid homocoupling byproduct. How can I separate them?

A: This is a frequent challenge, as the homocoupled byproduct often has a similar polarity to the desired product.

  • Optimize Chromatography: A shallower solvent gradient or switching to a different solvent system (e.g., Toluene/Acetone instead of Hexane/EtOAc) can sometimes improve separation.

  • Basic Wash: If your desired product is stable to base, you can sometimes remove unreacted boronic acid or its derivatives with a dilute NaOH or K₂CO₃ wash during the work-up. Boronic acids are weakly acidic and can be deprotonated to form water-soluble boronate salts.

  • Recrystallization: This is often the most effective method. The different crystal packing abilities of the desired product versus the symmetrical homocoupled product can be exploited for efficient separation.[1]

Q5: My Sonogashira reaction produced a significant amount of the alkyne homocoupling (Glaser) product. How do I remove it?

A: The Glaser homocoupling product is a common byproduct, especially if oxygen is not rigorously excluded from the reaction.[7]

  • Chromatography: The homocoupled diyne is typically much less polar than the desired cross-coupled product. It should elute much earlier from a silica gel column using a standard Hexane/Ethyl Acetate gradient.[8]

  • Prevention: The best strategy is prevention. Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon) to minimize this side reaction.[7]

Q6: How do I remove tin byproducts from a Stille coupling?

A: Organotin reagents and byproducts are toxic and must be removed.

  • Fluoride Wash: During the work-up, washing the organic layer with an aqueous solution of potassium fluoride (KF) can precipitate the tin species as insoluble tin fluorides, which can be removed by filtration through Celite.

  • DBU Treatment: Adding 1,8-Diazabicycloundec-7-ene (DBU) can help precipitate tributyltin halides.

  • Chromatography: Residual tin compounds can often be separated by flash chromatography, but they may streak on the column. A KF wash beforehand is highly recommended.[9]

Part 3: Detailed Experimental Protocols

Protocol 1: Palladium Removal with a Thiol Scavenger

This protocol provides a general method for removing residual palladium catalyst from a final product.

  • Dissolution: Dissolve the impure, palladium-containing product in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate) at a concentration of approximately 10-50 mg/mL.[4]

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 3-5 equivalents by weight relative to the theoretical mass of the palladium catalyst used).

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 2-16 hours. The optimal time should be determined by monitoring the removal of the palladium color or by ICP-MS analysis of aliquots.[4]

  • Filtration: Filter the mixture through a pad of Celite or a 0.45 µm syringe filter to remove the scavenger-bound palladium.

  • Rinsing: Wash the filter pad with a small amount of fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the purified product.[4]

Protocol 2: Recrystallization of a Benzoic Acid Derivative (Post-Ester Hydrolysis)

This protocol is tailored for purifying the carboxylic acid product obtained after hydrolyzing the methyl ester of a derivative.

  • Solvent Selection: The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.[2][10] For benzoic acid derivatives, common solvents include water, ethanol/water mixtures, or acetic acid/water.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude carboxylic acid product in the minimum amount of boiling solvent. Add the solvent portion-wise until all the solid just dissolves.[11]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., catalyst residues), perform a hot gravity filtration to remove them. This must be done quickly with pre-heated glassware to prevent premature crystallization.[12]

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals as the crystal lattice selectively incorporates the product molecules.[1]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[10]

  • Drying: Allow the crystals to dry completely on the funnel by drawing air through them, then transfer to a watch glass or drying oven.

References

  • The Recrystallization of Benzoic Acid. University of Wisconsin-Madison, Department of Chemistry.

  • Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. BenchChem.

  • Recrystallization of Benzoic Acid. University of Missouri–St. Louis.

  • Recrystallization of Benzoic Acid. Alfa Chemistry.

  • Lab Report Recrystallization. Florida A&M University.

  • Recrystallization of Benzoic Acid. Scribd.

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

  • Technical Support Center: Removing Palladium Catalyst Residues from Final Products. BenchChem.

  • Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. The Royal Society of Chemistry.

  • Methyl 3-fluoro-5-iodo-4-Methylbenzoate synthesis. ChemicalBook.

  • Current Trends in Practical Fluorination Chemistry. Thermo Fisher Scientific.

  • Flow Chemistry: Sonogashira Coupling. Helfa.

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints.

  • Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. Metals (MDPI).

  • Process for the separation and recovery of palladium and platinum from spent automobile catalyst leach liquor using LIX 84I and Alamine 336. Journal of Hazardous Materials (PubMed).

  • Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. ResearchGate.

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society (PMC).

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

  • (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate.

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews (ACS Publications).

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry (RSC Publishing).

  • 3-Fluoro-5-iodo-4-methyl-benzoic acid methyl ester. Sigma-Aldrich.

  • Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. MDPI.

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Catalysis (PMC).

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal.

  • Methyl 3-fluoro-5-iodo-2-methylbenzoate. ChemScene.

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.

  • Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. Bioconjugate Chemistry (PMC).

  • Cross-coupling reactions of aromatic and heteroaromatic silanolates with aromatic and heteroaromatic halides. Journal of the American Chemical Society (PubMed).

  • Cross-coupling reactions with esters, aldehydes, and alcohols. Chemical Communications (RSC Publishing).

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses.

  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

  • Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution. Google Patents.

  • Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Google Patents.

  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. YouTube.

Sources

Optimization

Technical Support Center: Purifying Fluorinated Benzoic Acid Derivatives with Column Chromatography

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the puri...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of fluorinated benzoic acid derivatives using column chromatography. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and achieve high-purity compounds.

The Unique Challenge of Fluorinated Benzoic Acids

Fluorine's high electronegativity and the acidity of the benzoic acid moiety introduce a unique set of challenges in chromatographic purification. These molecules often exhibit altered polarity, enhanced binding to silica gel, and potential for peak tailing. Understanding these properties is the first step toward developing a robust purification strategy. The incorporation of fluorine can significantly alter a molecule's physicochemical properties, which in turn affects its chromatographic behavior.[1][2][3]

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the column chromatography of fluorinated benzoic acid derivatives, providing their likely causes and actionable solutions.

Issue 1: Poor Solubility of the Crude Sample in the Eluent

  • Question: My crude fluorinated benzoic acid derivative has poor solubility in my chosen mobile phase (e.g., hexane/ethyl acetate). How can I effectively load it onto the column?

  • Answer: This is a common challenge, especially with highly crystalline or polar compounds. Attempting to dissolve the sample in a large volume of a strong solvent and loading it directly will lead to poor separation. Here are two effective strategies:

    • Dry Loading (Solid Loading): This is the most reliable method for poorly soluble compounds.[4][5][6][7]

      • Dissolve your crude sample in a minimal amount of a suitable solvent in which it is soluble (e.g., dichloromethane, acetone, or methanol).

      • Add a small amount of silica gel (or an inert support like Celite®) to the solution, typically 2-3 times the mass of your crude product.[7]

      • Thoroughly mix the slurry and then remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a dry, free-flowing powder.[5][7]

      • Carefully load this powder onto the top of your packed column.

    • Minimal Strong Solvent Dissolution: If you must perform a liquid load, dissolve your sample in the absolute minimum volume of a stronger, more polar solvent than your eluent.[4][5] Load this concentrated solution slowly and carefully onto the column, allowing it to adsorb onto the silica before beginning elution. Be aware that this can sometimes lead to band broadening.

Issue 2: Significant Peak Tailing

  • Question: My purified fractions show significant peak tailing on TLC analysis. What is causing this and how can I fix it?

  • Answer: Peak tailing in the chromatography of acidic compounds like benzoic acid derivatives is often due to strong interactions between the acidic analyte and the slightly acidic silanol groups on the surface of the silica gel.[8][9][10] This leads to a secondary, stronger retention mechanism that slows down a portion of the analyte, causing the tail.

    • Solution 1: Mobile Phase Modification. The most common and effective solution is to add a small amount of a volatile acid to your mobile phase.

      • Acetic Acid or Formic Acid: Adding 0.1-1% acetic acid or formic acid to your eluent will protonate the benzoic acid, reducing its interaction with the silica gel. This also helps to saturate the basic sites on the silica surface, leading to more symmetrical peaks.[11][12]

      • Triethylamine (for basic impurities): If you are trying to separate your acidic product from basic impurities, adding a small amount of a competing base like triethylamine (TEA) can help to improve the peak shape of the basic compounds by masking the acidic silanol sites.[8][13]

    • Solution 2: Deactivating the Silica Gel. For particularly sensitive compounds, you can deactivate the silica gel before use.[4][13][14] This involves pre-treating the silica with a solvent system containing a small percentage of a base like triethylamine to neutralize the acidic sites.[13][14]

Issue 3: Poor Separation of Closely Related Impurities or Isomers

  • Question: I am struggling to separate my target fluorinated benzoic acid from a very similar impurity (e.g., a regioisomer or a de-fluorinated analog). What can I do to improve the resolution?

  • Answer: Separating closely related compounds requires optimizing the selectivity of your chromatographic system.

    • Optimize the Solvent System:

      • Solvent Strength: Fine-tune the polarity of your mobile phase. A less polar solvent system will increase the retention of your compounds on the silica gel, potentially improving separation.

      • Solvent Selectivity: Try different solvent combinations. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the interactions between your compounds and the stationary phase, leading to better separation.

    • Consider a Different Stationary Phase:

      • Fluorinated Stationary Phases: For separating fluorinated compounds, using a stationary phase with fluorinated ligands (e.g., a pentafluorophenyl (PFP) phase) can offer unique selectivity.[1][2][3] These phases can engage in specific interactions with fluorinated analytes that are not possible with standard silica gel.[1][2][3]

      • Alumina: For certain compounds, switching to alumina (which can be basic, neutral, or acidic) may provide a different selectivity profile compared to silica gel.[4]

Issue 4: Compound Decomposition on the Column

  • Question: I suspect my fluorinated benzoic acid derivative is decomposing on the silica gel column, leading to low recovery and the appearance of new, unexpected spots on TLC. How can I prevent this?

  • Answer: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.

    • Deactivate the Silica Gel: As mentioned for peak tailing, pre-treating the silica with a base like triethylamine can neutralize its acidity and prevent acid-catalyzed decomposition.[4][13][14]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like Florisil® (magnesium silicate) or neutral alumina.[4]

    • Work Quickly: Minimize the time your compound spends on the column by using a slightly more polar solvent system to speed up the elution, provided you still achieve adequate separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase system for purifying fluorinated benzoic acids?

A1: A good starting point for many fluorinated benzoic acids on silica gel is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A typical starting ratio would be in the range of 4:1 to 1:1 (hexane:ethyl acetate). Always perform Thin Layer Chromatography (TLC) first to determine the optimal solvent system for your specific compound.[15] For more polar derivatives, a system of dichloromethane and methanol might be more appropriate.[15] Remember to add a small amount of acetic or formic acid (around 0.5%) to the eluent to improve peak shape.

Q2: How does the position and number of fluorine atoms affect the chromatography?

A2: The position and number of fluorine atoms significantly influence the molecule's polarity and its interaction with the stationary phase. Generally, fluorine substitution increases the acidity of the benzoic acid. The overall effect on polarity is complex; while fluorine is highly electronegative, the introduction of multiple fluorine atoms can create a "fluorophilic" character, leading to unique retention behaviors, especially on fluorinated stationary phases.[16][17] Isomers with different fluorine substitution patterns can often be separated with careful optimization of the chromatographic conditions.

Q3: Can I use reversed-phase column chromatography for purification?

A3: Yes, reversed-phase (RP) column chromatography is a viable option, particularly for more polar fluorinated benzoic acid derivatives. A common stationary phase is C18-bonded silica. The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol. To ensure the benzoic acid is in its less polar, protonated form and thus retained on the non-polar stationary phase, the mobile phase should be acidified, for example, with 0.1% formic acid or trifluoroacetic acid.

Q4: How do I choose between normal-phase and reversed-phase chromatography?

A4: The choice depends on the properties of your compound and the impurities you need to remove.

  • Normal-phase (e.g., silica gel): Generally a good first choice for less polar to moderately polar organic compounds. It is often more cost-effective for large-scale purifications.

  • Reversed-phase (e.g., C18): Often provides better separation for more polar and water-soluble compounds. It can also offer different selectivity compared to normal-phase, which might be advantageous for separating difficult impurities.

Q5: How can I effectively monitor the fractions collected from my column?

A5: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring fractions. Spot a small amount from each collected fraction onto a TLC plate, alongside a spot of your crude starting material and, if available, a pure standard of your target compound. Develop the TLC plate in the same solvent system used for the column chromatography. Visualize the spots under a UV lamp (as aromatic benzoic acids are typically UV-active). This will allow you to identify which fractions contain your pure product, which are mixed, and which contain only impurities.

Visualizing the Workflow and Troubleshooting

To aid in your experimental design and troubleshooting, the following diagrams illustrate the general purification workflow and a decision tree for addressing common chromatographic issues.

PurificationWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis to Find Optimal Solvent System Pack 2. Pack Column with Stationary Phase TLC->Pack Load 3. Load Sample (Dry or Liquid) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (e.g., TLC, UV) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Compound Evaporate->Pure

Caption: General workflow for column chromatography purification.

TroubleshootingTree cluster_peak Peak Shape Issues cluster_sep Separation Issues cluster_load Loading/Recovery Issues Problem Chromatography Problem? Tailing Peak Tailing? Problem->Tailing Yes PoorSep Poor Separation? Problem->PoorSep Yes PoorSol Poor Sample Solubility? Problem->PoorSol Yes LowRec Low Recovery/ Decomposition? Problem->LowRec Yes AddAcid Add 0.1-1% Acetic Acid to Mobile Phase Tailing->AddAcid Yes Deactivate Deactivate Silica Gel with Triethylamine Tailing->Deactivate Alternatively OptimizeSolvent Optimize Solvent Polarity/Composition PoorSep->OptimizeSolvent Yes ChangePhase Change Stationary Phase (e.g., Fluorinated, Alumina) PoorSep->ChangePhase Alternatively DryLoad Use Dry Loading Technique PoorSol->DryLoad Yes LowRec->Deactivate Also consider UseNeutralPhase Use Neutral Stationary Phase (e.g., Alumina) LowRec->UseNeutralPhase Yes

Caption: Decision tree for troubleshooting common chromatography problems.

Summary of Key Parameters

The following table provides a quick reference for key experimental choices in the purification of fluorinated benzoic acid derivatives.

ParameterRecommendationRationale & Key Considerations
Stationary Phase Silica Gel (default)Cost-effective and widely applicable. Its acidic nature can cause peak tailing with acidic compounds.
Fluorinated Phases (e.g., PFP)Offers unique selectivity for fluorinated compounds through specific interactions.[1][2][3]
Alumina (Neutral or Basic)A good alternative if the compound is sensitive to the acidity of silica gel.[4]
Mobile Phase Hexane/Ethyl Acetate or DCM/MethanolStart with TLC to find the optimal ratio. Aim for a target compound Rf of 0.2-0.35 for good separation.
Mobile Phase Additive 0.1-1% Acetic or Formic AcidSuppresses the ionization of the benzoic acid, minimizing interaction with silica and reducing peak tailing.[11][12]
Sample Loading Dry LoadingThe preferred method for compounds with poor solubility in the mobile phase to ensure a narrow sample band and good separation.[4][6][7]
Liquid LoadingUse only if the sample is highly soluble in the mobile phase or a minimal amount of a slightly stronger solvent.
Fraction Analysis Thin Layer Chromatography (TLC)Essential for identifying fractions containing the pure product. Use the same eluent as the column for accurate comparison.

Experimental Protocol: A Step-by-Step Guide

This section outlines a general, self-validating protocol for the purification of a hypothetical fluorinated benzoic acid derivative.

1. Method Development with TLC:

  • Prepare a stock solution of your crude material in a suitable solvent.

  • On a TLC plate, spot the crude material and test various solvent systems (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate, each with 0.5% acetic acid).

  • The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.35 and show good separation from impurities.

2. Column Preparation:

  • Select a glass column of appropriate size for the amount of crude material you are purifying.

  • Secure the column vertically to a stand.

  • Prepare a slurry of silica gel in your chosen mobile phase.

  • Pour the slurry into the column and allow the silica to pack evenly. Gently tap the column to dislodge any air bubbles.

  • Drain the excess solvent until the solvent level is just at the top of the silica bed.

3. Sample Loading (Dry Loading Method):

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).

  • Add silica gel (2-3x the mass of your product) and evaporate the solvent to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column, creating a thin, even layer.

  • Gently add a thin layer of sand on top of your sample to prevent disturbance during solvent addition.[5]

4. Elution and Fraction Collection:

  • Carefully add your mobile phase to the column.

  • Apply gentle pressure (e.g., with a pump or inert gas) to begin the elution at a steady drip rate.

  • Collect fractions in an array of test tubes or vials. The size of the fractions will depend on the scale of your purification.

5. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing your pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield your purified fluorinated benzoic acid derivative.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. ResearchGate. [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. NIH National Center for Biotechnology Information. [Link]

  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. [Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. [Link]

  • How can I do column chromatography if the product has poor solubility in solvent? ResearchGate. [Link]

  • Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. ResearchGate. [Link]

  • Tips & Tricks: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH National Center for Biotechnology Information. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Method for the production of benzoic acid derivatives fluorinated on the nucleus.
  • Effect of acidic mobile phase additives on the TLC behaviour of some alkaloids. ResearchGate. [Link]

  • HPLC Peak Tailing. Axion Labs. [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. [Link]

  • Overview of Silica Column Sample Loading Techniques. Teledyne Labs. [Link]

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

  • Flash Chromatography Basics. Sorbent Technologies, Inc. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. NIH National Center for Biotechnology Information. [Link]

  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]

  • HOW TO: Sample loading methods in flash chromatography. Sorbtech. [Link]

  • How To Clean Column Chromatography? Chemistry For Everyone - YouTube. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of the Japan Oil Chemists' Society. [Link]

  • Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Open Access Pub. [Link]

  • Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. [Link]

  • Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. ResearchGate. [Link]

  • Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. LCGC International. [Link]

  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed. [Link]

  • A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org. [Link]

  • Fluorine enables separation-free 'chiral chromatographic analysis'. Phys.org. [Link]

  • Benzoic Acid. SIELC Technologies. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of Sterically Hindered Aryl Halide Cross-Coupling

Welcome to the technical support center dedicated to overcoming the low reactivity of sterically hindered aryl halides in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the low reactivity of sterically hindered aryl halides in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these notoriously difficult substrates. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles to enhance the success of your synthetic endeavors.

Introduction: The Challenge of Steric Hindrance

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] However, the efficiency of these powerful transformations can be significantly hampered when one or both coupling partners exhibit substantial steric bulk around the reaction center. Sterically hindered aryl halides, particularly those with ortho-substituents, present a formidable challenge due to the electronic and steric impediment of the key steps in the catalytic cycle: oxidative addition and reductive elimination.[2] This guide provides a systematic approach to diagnosing and solving common issues encountered when working with these challenging substrates.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise when performing cross-coupling reactions with sterically hindered aryl halides.

Q1: Why is my cross-coupling reaction with a sterically hindered aryl halide failing or giving low yields?

A1: Low reactivity in these cases is typically due to the steric bulk impeding crucial steps in the catalytic cycle.[2] The primary bottlenecks are often:

  • Slow Oxidative Addition: The bulky substituents on the aryl halide hinder the approach of the palladium catalyst, slowing down the initial oxidative addition step.[3][4]

  • Difficult Reductive Elimination: The steric clash between the bulky groups on the palladium intermediate can make the final bond-forming reductive elimination step energetically unfavorable.[5]

  • Catalyst Decomposition: Under the more forcing conditions often required for these substrates, the catalyst may decompose before the reaction reaches completion, often observed as the formation of palladium black.[6]

Q2: What is the most critical factor to consider when choosing a catalyst system for hindered substrates?

A2: The choice of ligand is paramount. For sterically hindered substrates, standard ligands like triphenylphosphine are often ineffective.[7] You need ligands that are both bulky and electron-rich .[8]

  • Bulky Phosphine Ligands: Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are designed with large steric profiles that promote the formation of highly reactive, monoligated palladium(0) species.[4][8][9] This facilitates oxidative addition and subsequent steps in the catalytic cycle.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form robust bonds with palladium, leading to highly active and stable catalysts.[10][11] Their "flexible steric bulk" can be particularly advantageous in accommodating hindered substrates.[10]

Q3: How do I choose between a bulky phosphine ligand and an N-heterocyclic carbene (NHC)?

A3: Both classes of ligands are excellent choices for coupling hindered substrates, and the optimal choice can be substrate-dependent. A brief comparison is provided in the table below.

Ligand TypeAdvantagesDisadvantages
Bulky Phosphines - Wide variety available for fine-tuning.[8] - Strong electron-donating ability accelerates key catalytic steps.[4]- Can be sensitive to air and moisture. - May require higher catalyst loadings in some cases.
N-Heterocyclic Carbenes (NHCs) - Form highly stable palladium complexes, leading to higher turnover numbers.[11] - Often more resistant to high temperatures.- Can be more expensive. - Fewer commercially available variations compared to phosphines.

In practice, screening a small set of both ligand types is often the most effective approach to identify the optimal conditions for a specific transformation.

Q4: Can the choice of palladium precatalyst make a difference?

A4: Yes, the choice of palladium precatalyst is important. While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used, they require in-situ reduction to the active Pd(0) species.[1][7] For challenging couplings, using a pre-formed Pd(0) source or a precatalyst that readily generates the active species can be beneficial. Palladacycle precatalysts, for example, are often more efficient and give more reproducible results.[12]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during cross-coupling reactions with sterically hindered aryl halides.

Problem 1: Low or No Conversion of Starting Material

Possible Causes & Solutions:

  • Insufficient Catalyst Activity:

    • Solution: Increase the catalyst and/or ligand loading. For initial trials with difficult substrates, a higher loading (e.g., 2-5 mol%) can be beneficial.[6]

    • Solution: Switch to a more active ligand system. If you are using a simple phosphine, move to a bulkier, more electron-rich ligand like a Buchwald-type biarylphosphine or an NHC.[8][11]

  • Suboptimal Reaction Temperature:

    • Solution: Increase the reaction temperature. Sterically hindered substrates often require more thermal energy to overcome the activation barriers for oxidative addition and reductive elimination.[13]

  • Inappropriate Base or Solvent:

    • Solution: The choice of base is critical and can influence the outcome of the reaction. Strong, non-nucleophilic bases like Cs₂CO₃, K₃PO₄, or sodium/potassium tert-butoxide are often required.[7] The base's solubility can also play a role.[6]

    • Solution: The solvent affects the solubility of the reactants and the stability and activity of the catalyst.[14] Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. A solvent screen may be necessary to find the optimal conditions.[6]

Problem 2: Formation of Side Products (e.g., Homocoupling, Protodehalogenation)

Possible Causes & Solutions:

  • Homocoupling of the Organometallic Reagent (e.g., Boronic Acid):

    • Cause: This is often due to the presence of oxygen in the reaction mixture.[15]

    • Solution: Ensure that all solvents are thoroughly degassed and that the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).[13]

  • Protodehalogenation of the Aryl Halide:

    • Cause: This side reaction, where the halide is replaced by a hydrogen atom, can be promoted by certain ligands and reaction conditions, especially in the presence of trace water.

    • Solution: Careful selection of the ligand can minimize this pathway.[7] Using anhydrous solvents and reagents can also be beneficial.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a challenging cross-coupling reaction.

Troubleshooting_Workflow start Low or No Product check_catalyst 1. Evaluate Catalyst System start->check_catalyst increase_loading Increase Catalyst/Ligand Loading check_catalyst->increase_loading Initial Step change_ligand Switch to Bulky Ligand (e.g., XPhos, NHC) check_catalyst->change_ligand If loading increase fails check_conditions 2. Optimize Reaction Conditions increase_loading->check_conditions change_ligand->check_conditions increase_temp Increase Temperature check_conditions->increase_temp screen_base Screen Bases (e.g., Cs2CO3, K3PO4) increase_temp->screen_base screen_solvent Screen Solvents (e.g., Toluene, Dioxane) screen_base->screen_solvent check_atmosphere 3. Control for Side Reactions screen_solvent->check_atmosphere degas_solvents Thoroughly Degas Solvents check_atmosphere->degas_solvents inert_atmosphere Ensure Inert Atmosphere degas_solvents->inert_atmosphere success Successful Reaction inert_atmosphere->success

Caption: A systematic workflow for troubleshooting difficult cross-coupling reactions.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride

This protocol provides a starting point for the coupling of a sterically hindered aryl chloride with a boronic acid. Optimization of the ligand, base, and temperature may be required for specific substrates.

Materials:

  • Sterically hindered aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Dioxane, 5 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, palladium precatalyst, ligand, and base.

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Seal the vial and place it in a preheated oil bath or heating block at 100-120 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)LnX OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArAr Ar-Pd(II)LnAr' Transmetal->PdII_ArAr L3 Transmetal->L3 X-B(OR)2 RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product L4 L1 L1->OxAdd Ar-X L2 L2->Transmetal Ar'B(OR)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Successfully overcoming the low reactivity of sterically hindered aryl halides in cross-coupling reactions is achievable through a systematic and informed approach to catalyst selection and reaction optimization. By understanding the underlying principles of the catalytic cycle and the specific roles of ligands, bases, and solvents, researchers can effectively troubleshoot and refine their experimental conditions. This guide provides a foundational framework for tackling these challenging yet crucial transformations in modern organic synthesis.

References

  • Current time information in Denbighshire, GB. Google Search.
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF. ResearchGate. [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. ResearchGate. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

  • Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Organic Chemistry Portal. [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC - NIH. [Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research - ACS Publications. [Link]

  • Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Organometallics - ACS Publications. [Link]

  • Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. American Chemical Society. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides. ChemRxiv. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. PubMed. [Link]

  • Photochemical activation of pincer-ligated phosphoranides: mechanistic insight for reduction of aryl halides. PMC - NIH. [Link]

  • Mechanisms of oxidative addition of organic halides to Group 8 transition-metal complexes. Accounts of Chemical Research - ACS Publications. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC - NIH. [Link]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF. ResearchGate. [Link]

  • Solvent-Enhanced Coupling of Sterically Hindered Reagents and Aryl Chlorides using Functionalized Ionic Liquids. ACS Publications. [Link]

  • (PDF) Palladium Catalysts for Cross-Coupling Reaction. ResearchGate. [Link]

  • Palladium Catalysts for Cross-Coupling Reaction. MDPI. [Link]

  • Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Weizmann Research Portal. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • The Power of Phosphine Ligands: Enhancing Catalytic Reactions with X-Phos. LinkedIn. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Oxidative Addition of Aryl Halides to a Triphosphine Ni(0) Center to Form Pentacoordinate Ni(II) Aryl Species. Organometallics - ACS Publications. [Link]

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Publications. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH. [Link]

  • Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. MDPI. [Link]

  • Greening cross coupling reactions by using sustainable solvents/bases blends. Europe PMC. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Removal of Palladium Catalyst from Reaction Mixtures

Welcome to the technical support center dedicated to the critical downstream challenge of removing residual palladium catalysts from reaction mixtures. This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the critical downstream challenge of removing residual palladium catalysts from reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common issues encountered in the purification of fine chemicals and active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: Why is the removal of palladium from my final product so important?

A1: The removal of residual palladium is crucial for several reasons. From a regulatory standpoint, agencies like the International Council for Harmonisation (ICH) impose strict limits on elemental impurities in drug products due to their potential toxicity.[1][2] For instance, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which can translate to a concentration limit as low as 10 parts per million (ppm) in a final API.[1] Beyond regulatory compliance, residual palladium can interfere with downstream reactions, compromise the stability of the final compound, and lead to inaccurate results in biological assays.[3]

Q2: What are the most common methods for removing palladium catalyst residues?

A2: The most prevalent methods for palladium removal can be broadly categorized as follows:

  • Adsorption: This involves using solid-supported materials with a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers, such as silica-based or polymer-based resins functionalized with thiol, amine, or dimercaptotriazine (DMT) groups.[4][5]

  • Crystallization: Purifying the final product through crystallization can effectively leave palladium impurities behind in the mother liquor.[6] The efficiency of this method can be enhanced by using additives that increase the solubility of palladium species.[7]

  • Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from the product.[4]

  • Filtration: For heterogeneous catalysts like palladium on carbon (Pd/C) or precipitated palladium metal, filtration through a filter aid such as Celite® is a common practice.[4][8]

  • Chromatography: Techniques like column chromatography are often used to separate the desired compound from both soluble and insoluble palladium species.[6][8]

Q3: How do I choose the best palladium removal method for my specific reaction?

A3: The optimal method is highly dependent on your specific experimental conditions. Key factors to consider include:

  • The nature of your product: Consider its solubility, stability, and potential to chelate with palladium. For example, nitrogen- or sulfur-containing compounds can bind strongly to palladium, making removal more challenging.[4][9]

  • The form of the palladium residue: Is it a homogeneous (dissolved) or heterogeneous (solid) species? Heterogeneous palladium can often be removed by simple filtration, while homogeneous species require more sophisticated techniques like scavenging or chromatography.[4]

  • The solvent system: The solvent can influence the effectiveness of scavengers and the solubility of both your product and the palladium species.[10]

  • Scale of the reaction: For large-scale synthesis, the cost and ease of handling of the chosen method are critical considerations.[9]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the palladium removal process.

Issue 1: High Palladium Content in the Final Product After Initial Purification

Possible Causes:

  • Strong Chelation: Your product molecule, particularly if it contains nitrogen or sulfur heteroatoms, may be strongly chelating to the palladium, keeping it in solution.[4][9]

  • Ineffective Scavenger: The chosen scavenger may not be optimal for the specific palladium species present in your reaction mixture (e.g., Pd(0) vs. Pd(II)).[10]

  • Formation of Palladium Nanoparticles: Trace palladium may exist as nanoparticles which can be difficult to remove by standard methods.[11]

Troubleshooting Steps:

  • Screen a Wider Range of Scavengers: Test scavengers with different functional groups (e.g., thiols, amines, triazines).[10] Consider using a scavenger screening kit to efficiently identify the most effective one for your system.[10]

  • Pre-treatment of the Reaction Mixture: A mild oxidative (e.g., with iodine) or reductive workup step prior to scavenging can convert various palladium species into a single, more easily removed form.[4][12] Adjusting the pH can also help to break up palladium-product complexes.[9]

  • Optimize Scavenging Conditions: Experiment with the amount of scavenger (typically 3-5 equivalents relative to the palladium catalyst), temperature, and stirring time.[1][13]

  • Sequential Treatment: Employ a combination of methods. For example, an initial filtration through Celite® to remove bulk heterogeneous palladium, followed by treatment with a scavenger, and a final polishing step with activated carbon.[1]

Issue 2: Significant Product Loss During Palladium Removal

Possible Causes:

  • Non-specific Adsorption: The scavenger or activated carbon may be adsorbing your product in addition to the palladium.[10][12]

  • Co-precipitation: Your product may be co-precipitating with the palladium catalyst during crystallization.[1]

Troubleshooting Steps:

  • Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to reduce non-specific binding.[9]

  • Adjust the Solvent: A solvent in which your product is highly soluble may decrease its adsorption to the scavenger.[4]

  • Modify Crystallization Conditions: If using crystallization, experiment with different solvent systems and cooling rates to minimize co-precipitation of your product.[1]

  • Change the Purification Method: If product loss remains high with adsorption-based methods, consider switching to crystallization or extraction.[4]

Issue 3: Inconsistent Palladium Removal from Batch to Batch

Possible Cause:

  • Variation in Palladium Species: The nature of the palladium species at the end of the reaction (e.g., oxidation state, ligands) can vary between batches, affecting the efficiency of a standardized removal protocol.[4]

Troubleshooting Steps:

  • Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[4]

  • Use a Broad-Spectrum Scavenger: Some scavengers, like those based on dimercaptotriazine (DMT), are effective against a wider range of palladium species.[10]

  • Analyze Palladium Species: If possible, analyze the palladium species present in different batches to understand the source of the inconsistency.

Visualizing the Workflow

A systematic approach is key to selecting the most effective palladium removal strategy.

G start Crude Reaction Mixture (Contains Product & Pd) check_pd_form Determine Pd Form (Homogeneous or Heterogeneous) start->check_pd_form heterogeneous Heterogeneous Pd (e.g., Pd/C) check_pd_form->heterogeneous Solid homogeneous Homogeneous Pd (Dissolved) check_pd_form->homogeneous Dissolved filtration Filtration (e.g., through Celite®) heterogeneous->filtration scavenging Scavenging (Resins, Activated Carbon) homogeneous->scavenging chromatography Chromatography homogeneous->chromatography crystallization Crystallization homogeneous->crystallization analysis Analyze Pd Content (e.g., ICP-MS) filtration->analysis scavenging->filtration chromatography->analysis crystallization->analysis product Purified Product analysis->product

Caption: Decision logic for selecting a palladium removal strategy.

Quantitative Comparison of Palladium Scavengers

The selection of an appropriate palladium scavenger is a critical step in process development. The following table summarizes quantitative data comparing the efficiency of different scavenger types.

Scavenger TypeFunctional GroupSupportTypical EfficiencyAdvantagesDisadvantages
Thiol-Based -SHSilica or PolymerHigh for Pd(0) and Pd(II)[10]Broad applicability, high capacity.[12]Can be sensitive to oxidation.
Amine-Based -NH2, -NR2Silica or PolymerEffective for Pd(II)Useful in systems sensitive to acidic conditions.Lower efficiency for Pd(0).
DMT-Based DimercaptotriazineSilica or PolymerVery high for various Pd species[10]Effective for hindered complexes.[10]Can be more expensive.
Activated Carbon N/ACarbonModerate to HighCost-effective.[12]Non-specific, can lead to product loss.[12]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal Using a Scavenger Resin
  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[4]

  • Scavenger Addition: Add the selected scavenger resin (typically 3-5 equivalents relative to the initial amount of palladium catalyst).[1][13]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[4]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[4]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[9]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[9]

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.[7][14]

G cluster_prep Preparation cluster_reaction Scavenging cluster_workup Work-up & Analysis dissolve 1. Dissolve Crude Product add_scavenger 2. Add Scavenger Resin dissolve->add_scavenger stir 3. Stir Mixture (1-18h, RT to 60°C) add_scavenger->stir filter 4. Filter to Remove Resin stir->filter wash 5. Wash Resin filter->wash concentrate 6. Concentrate Filtrate wash->concentrate analyze 7. Analyze Pd Content concentrate->analyze

Caption: General experimental workflow for palladium catalyst removal.

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[4]

  • Addition of Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[9]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for a predetermined time (e.g., 1-4 hours).

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.[9]

  • Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.[4]

  • Concentration: Concentrate the filtrate to obtain the purified product.[4]

  • Analysis: Analyze the purified product for residual palladium content.[4]

References

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). Books. [Link]

  • How to Remove Palladium in three easy steps. (2023). Biotage. [Link]

  • How can i remove palladium Pd catalyst easily?. (2015). ResearchGate. [Link]

  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace. [Link]

  • Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System. (2023). MDPI. [Link]

  • Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. (2019). MDPI. [Link]

  • Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. (2011). PubMed. [Link]

  • An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III). (2019). NIH. [Link]

  • Comparison of some solid phase extraction methods for palladium determination. ResearchGate. [Link]

  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (2024). ACS Publications. [Link]

  • Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. (2015). American Pharmaceutical Review. [Link]

  • A new process for the recovery of palladium from a spent Pd/TiO 2 catalyst through a combination of mild acidic leaching and photodeposition on ZnO nanoparticles. (2022). RSC Publishing. [Link]

  • How to remove palladium catalyst from reaction mixture ?. (2017). ResearchGate. [Link]

  • Removal of leached Palladium from reaction product. (2013). ScienceMadness Discussion Board. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications. [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]

  • Biotage® MP-TMT - Palladium Scavenger. Norlab. [Link]

  • A Review of Recovery of Palladium from the Spent Automobile Catalysts. (2021). MDPI. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). NIH. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. ResearchGate. [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.. [Link]

  • Evaluation of activated carbon and bio-polymer modified activated carbon performance for palladium and platinum removal. ResearchGate. [Link]

  • Palladium on carbon. Grokipedia. [Link]

  • Metal Scavenging using bulk SiliaMetS functionalized silica. (2016). YouTube. [Link]

  • Metal Scavenger Guide. Sopachem. [Link]

  • Scalable Construction of Amide-Functionalized Covalent Organic Frameworks for Targeted Trapping of Palladium. (2026). ACS Publications. [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (2025). RSC Publishing. [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]

Sources

Troubleshooting

Stability and degradation of Methyl 3-fluoro-5-iodo-4-methylbenzoate under reaction conditions

Welcome to the technical support center for Methyl 3-fluoro-5-iodo-4-methylbenzoate (CAS 861905-21-7). This guide is intended for researchers, scientists, and drug development professionals utilizing this versatile build...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-fluoro-5-iodo-4-methylbenzoate (CAS 861905-21-7). This guide is intended for researchers, scientists, and drug development professionals utilizing this versatile building block in their synthetic endeavors. Here, you will find troubleshooting advice and frequently asked questions to navigate potential challenges related to the stability and degradation of this compound under common reaction conditions.

I. Compound Overview and Key Stability Considerations

Methyl 3-fluoro-5-iodo-4-methylbenzoate is a highly functionalized aromatic compound, valued for its utility in introducing fluorinated and iodinated motifs into complex molecules through cross-coupling reactions.[1] The presence of an iodine atom provides a reactive handle for transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[2] However, the interplay of its functional groups—a methyl ester, a fluoro group, an iodo group, and a methyl group—dictates its stability profile. Understanding these characteristics is paramount to achieving successful and reproducible results.

Key stability concerns include:

  • Hydrolytic Stability of the Ester: The methyl ester can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.[3]

  • Lability of the Carbon-Iodine Bond: The C-I bond is the primary site of reactivity in cross-coupling reactions but can also be prone to degradation via protodeiodination (hydrodehalogenation) or homocoupling side reactions.[4]

  • Thermal and Photochemical Sensitivity: Like many aryl iodides, this compound may exhibit sensitivity to high temperatures and light, which can lead to decomposition.[5][6][7]

The following sections provide detailed guidance on mitigating these potential issues.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during reactions involving Methyl 3-fluoro-5-iodo-4-methylbenzoate.

Issue 1: Low Yield or No Reaction in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with Methyl 3-fluoro-5-iodo-4-methylbenzoate and a boronic acid, but I am observing low yields or only starting material. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in Suzuki-Miyaura couplings with this substrate can stem from several factors, often related to the electronic nature of the compound and steric hindrance. The electron-withdrawing fluorine atom can influence the catalytic cycle, and the ortho-methyl group adds steric bulk.[8]

Potential Causes and Troubleshooting Steps:

  • Suboptimal Catalyst/Ligand Combination:

    • Explanation: Standard catalysts like Pd(PPh₃)₄ may not be efficient for this substrate. The choice of ligand is critical for facilitating both the oxidative addition and reductive elimination steps.[8]

    • Solution: Employ more robust catalyst systems. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective for sterically demanding and electronically challenging substrates.[8][9] Consider using pre-catalysts for better reproducibility.

  • Inappropriate Base or Solvent:

    • Explanation: The base plays a crucial role in activating the boronic acid.[4] An unsuitable base may not be effective or could promote side reactions. The solvent system affects the solubility of all components and the reaction rate.

    • Solution: A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often a good starting point.[8] For more challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary, though care must be taken to avoid ester hydrolysis. Aprotic solvents such as dioxane, toluene, or THF, often with an aqueous component, are commonly used.[8][9]

  • Reaction Temperature and Time:

    • Explanation: While the C-I bond is reactive, insufficient thermal energy may lead to a sluggish reaction.

    • Solution: Gradually increase the reaction temperature, monitoring for decomposition. Typical temperatures for Suzuki couplings range from 80-110 °C. Ensure the reaction is allowed to proceed for a sufficient duration, monitoring by TLC or LC-MS.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Caption: A stepwise approach to troubleshooting low yields in Suzuki-Miyaura coupling.

Issue 2: Formation of Protodeiodinated Byproduct

Question: My reaction is producing a significant amount of Methyl 3-fluoro-4-methylbenzoate (the protodeiodinated product). How can I suppress this side reaction?

Answer:

Protodeiodination, the replacement of iodine with a hydrogen atom, is a common side reaction in palladium-catalyzed couplings.[4] It can occur through various pathways, including the reaction of the palladium-aryl intermediate with a proton source.

Potential Causes and Mitigation Strategies:

  • Presence of Protic Impurities:

    • Explanation: Water, alcohols, or other protic species in the reaction mixture can serve as a proton source.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic bases (like K₃PO₄) with care. Grinding the base to a fine powder can improve reproducibility.

  • Suboptimal Reaction Conditions:

    • Explanation: The choice of base and solvent can influence the rate of protodeiodination relative to the desired coupling.

    • Solution: Using a non-nucleophilic, moderately strong base can be beneficial. In some cases, the presence of a small amount of water is necessary for the Suzuki reaction to proceed, so a careful balance must be struck.

  • Inefficient Transmetalation:

    • Explanation: If the transmetalation step is slow, the Ar-Pd-I intermediate has a longer lifetime, increasing the opportunity for side reactions like protodeiodination.

    • Solution: Ensure the boronic acid is of high quality and that the chosen base is effective for its activation. Optimizing the ligand can also accelerate the transmetalation step.

Issue 3: Hydrolysis of the Methyl Ester Group

Question: I am isolating my desired product, but also a significant amount of the corresponding carboxylic acid. What conditions are causing the ester hydrolysis?

Answer:

The methyl ester group is susceptible to hydrolysis, especially under basic conditions at elevated temperatures.[3]

Potential Causes and Preventive Measures:

  • Strongly Basic Conditions:

    • Explanation: Strong bases like NaOH, KOH, or even t-BuOK can readily hydrolyze the ester, particularly with prolonged reaction times at high temperatures.

    • Solution: Use the mildest base that effectively promotes the desired reaction. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally less prone to causing ester hydrolysis than hydroxides or alkoxides.

  • High Reaction Temperatures and Long Durations:

    • Explanation: The rate of hydrolysis increases with temperature.

    • Solution: Aim for the lowest possible reaction temperature that allows for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

  • Aqueous Workup:

    • Explanation: The workup procedure can also contribute to hydrolysis if the pH is not controlled.

    • Solution: During aqueous workup, neutralize the reaction mixture carefully. Avoid prolonged contact with strongly acidic or basic aqueous layers.

Table 1: Recommended Base and Solvent Combinations to Minimize Ester Hydrolysis

Reaction TypeRecommended BaseRecommended Solvent(s)Temperature Range (°C)
Suzuki-Miyaura K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene80 - 100
Sonogashira Et₃N, DIPEATHF, DMFRoom Temp - 60
Buchwald-Hartwig Cs₂CO₃, K₃PO₄Toluene, Dioxane90 - 110

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Methyl 3-fluoro-5-iodo-4-methylbenzoate? A: The compound should be stored in a cool, dark place, preferably refrigerated at 0-5°C and protected from light. The C-I bond can be light-sensitive, and storing it in an amber vial under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation over time.

Q2: Is this compound sensitive to air and moisture? A: While the compound itself is relatively stable to air for short periods, like most organohalides used in cross-coupling, it is best handled under an inert atmosphere to prevent the introduction of moisture and oxygen into reactions, which can deactivate the catalyst and lead to side reactions like homocoupling.[4]

Q3: Can I use this compound in Sonogashira or Buchwald-Hartwig reactions? A: Yes, the aryl iodide functionality is well-suited for both Sonogashira and Buchwald-Hartwig amination reactions. For Sonogashira couplings, standard conditions using a palladium catalyst, a copper(I) co-catalyst, and an amine base are generally applicable. For Buchwald-Hartwig aminations, a palladium catalyst with a suitable phosphine ligand and a non-nucleophilic base is required.[10] In both cases, optimization of the reaction conditions (ligand, base, solvent, temperature) will be necessary for optimal results, keeping in mind the potential for ester hydrolysis.

Q4: My compound has developed a yellowish tint upon storage. Is it still usable? A: A slight yellowish color can develop over time due to minor decomposition, potentially involving the release of trace amounts of iodine. For many applications, particularly in small-scale reactions where the purity can be confirmed by NMR or LC-MS before use, the material may still be suitable. However, for high-purity applications or quantitative studies, it is advisable to use fresh or repurified material.

IV. Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of Methyl 3-fluoro-5-iodo-4-methylbenzoate. Optimization may be required for specific boronic acids.

  • Reaction Setup: To a dry Schlenk flask, add Methyl 3-fluoro-5-iodo-4-methylbenzoate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Reaction Scheme Visualization

Suzuki_Reaction cluster_conditions Reaction Conditions Reactants Methyl 3-fluoro-5-iodo-4-methylbenzoate + R-B(OH)2 Products Coupled Product + Boronic Acid Byproducts Reactants->Products Suzuki-Miyaura Coupling Catalyst Pd Catalyst (e.g., Pd(OAc)2/SPhos) Base Base (e.g., K3PO4) Solvent Solvent (e.g., Dioxane/H2O) Temp Heat (e.g., 90 °C)

Caption: General scheme for the Suzuki-Miyaura coupling of Methyl 3-fluoro-5-iodo-4-methylbenzoate.

V. References

Sources

Optimization

Technical Support Center: Analysis of Methyl 3-fluoro-5-iodo-4-methylbenzoate

Welcome to the technical support center for the analysis of Methyl 3-fluoro-5-iodo-4-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Methyl 3-fluoro-5-iodo-4-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to assist in identifying impurities and resolving common issues encountered during NMR analysis of this compound.

Troubleshooting Guide: Navigating Your NMR Spectrum

This section addresses specific problems you may encounter during the NMR analysis of Methyl 3-fluoro-5-iodo-4-methylbenzoate.

Question 1: I see more than the expected two singlets in the aromatic region of my ¹H NMR spectrum. What could be the cause?

Answer:

The presence of additional aromatic signals strongly suggests the presence of structurally related impurities. The expected ¹H NMR spectrum of pure Methyl 3-fluoro-5-iodo-4-methylbenzoate should show two singlets for the aromatic protons. The most common impurities are starting materials from an incomplete reaction or isomeric byproducts.

Potential Impurities and Their Expected ¹H NMR Signals:

CompoundStructureExpected Aromatic ¹H NMR Signals (ppm)
Methyl 3-fluoro-5-iodo-4-methylbenzoate (Product) ~7.8-8.2 (s, 1H), ~7.5-7.9 (s, 1H)
Methyl 3-fluoro-4-methylbenzoate (Starting Material) ~7.7-7.9 (m, 2H), ~7.1-7.3 (t, 1H)
Methyl 3-iodo-4-methylbenzoate (Potential Precursor) ~8.3 (d, 1H), ~7.8 (dd, 1H), ~7.2 (d, 1H)

Experimental Protocol for Identification:

  • Spiking Experiment: Add a small amount of the suspected starting material (e.g., Methyl 3-fluoro-4-methylbenzoate) to your NMR sample. An increase in the intensity of the unknown signals will confirm its identity.

  • 2D NMR (COSY): A Correlation Spectroscopy (COSY) experiment can help identify spin-spin coupling between protons. The starting material will show correlations between the aromatic protons, whereas the pure product will not.

  • Re-purification: If starting material is confirmed, re-purify your sample using column chromatography, paying close attention to fraction collection.

Question 2: The integration of my methyl ester singlet (~3.9 ppm) is lower than expected, and I have a broad singlet further downfield.

Answer:

This is a classic sign of hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-Fluoro-5-iodo-4-methylbenzoic acid. The carboxylic acid proton is broad and appears downfield (typically >10 ppm), and its presence means a lower relative amount of the ester. This can happen if the sample is exposed to moisture, especially if there are trace amounts of acid or base.

Troubleshooting Workflow:

Caption: Workflow for diagnosing ester hydrolysis.

Experimental Protocol for Confirmation:

  • D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the ¹H NMR spectrum. The broad singlet corresponding to the carboxylic acid proton will exchange with deuterium and disappear from the spectrum.[1]

  • LC-MS Analysis: Liquid chromatography-mass spectrometry can confirm the presence of the carboxylic acid by its mass-to-charge ratio.

Question 3: My baseline is noisy and the peaks are broad. What should I do?

Answer:

Poor spectral quality is often due to sample preparation or instrument issues.[1][2]

Common Causes and Solutions:

IssueCauseSolution
Poor Shimming Inhomogeneous magnetic field across the sample.Re-shim the instrument, or use an automated shimming routine. If the problem persists, the sample itself may be the issue.
Particulate Matter Undissolved solids in the NMR tube.Filter your sample through a small plug of cotton or glass wool in a Pasteur pipette before transferring it to the NMR tube.[3]
High Concentration Overly concentrated samples can lead to viscosity and line broadening.[3]Dilute your sample. For ¹H NMR, 5-25 mg in 0.6-0.7 mL of solvent is typical.[3][4]
Paramagnetic Impurities Traces of metal ions can cause significant line broadening.Pass your sample through a small plug of silica gel or celite.

Best Practices for Sample Preparation:

Caption: Recommended NMR sample preparation workflow.

Frequently Asked Questions (FAQs)

Q1: What is the best deuterated solvent for Methyl 3-fluoro-5-iodo-4-methylbenzoate?

A1: Chloroform-d (CDCl₃) is a good first choice as it is a common solvent for non-polar to moderately polar organic compounds. If solubility is an issue, or if you need to avoid the residual solvent peak in the aromatic region, acetone-d₆ or benzene-d₆ can be good alternatives.[1]

Q2: What are the expected ¹³C NMR chemical shifts for Methyl 3-fluoro-5-iodo-4-methylbenzoate?

A2: Aromatic carbons typically resonate between 120-150 ppm.[5][6] The exact shifts are influenced by the substituents.

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (ppm)
Carbonyl (C=O)164-168
Aromatic C-I90-100
Aromatic C-F158-162 (with large ¹JCF coupling)
Other Aromatic Carbons125-145
Methoxy (O-CH₃)52-55
Methyl (Ar-CH₃)20-25

Q3: How can I definitively assign the aromatic proton signals?

A3: While both aromatic protons in the target molecule are singlets, their chemical environment is different, leading to slightly different chemical shifts. A Nuclear Overhauser Effect (NOE) experiment can be used for unambiguous assignment.

Experimental Protocol (NOESY/ROESY):

  • Acquire a 2D NOESY or ROESY spectrum.

  • Look for cross-peaks between the aromatic protons and the methyl groups.

  • The aromatic proton closer to the Ar-CH₃ group should show an NOE to the protons of that methyl group. The other aromatic proton should show an NOE to the O-CH₃ protons.

Q4: I see signals for common lab solvents like ethyl acetate or grease. How can I remove them?

A4: These are common contaminants.

  • Solvents: Ensure your compound is thoroughly dried under high vacuum. Some compounds can trap solvents; co-evaporation with a solvent in which the compound is soluble but the impurity is not (e.g., dichloromethane to remove ethyl acetate) can be effective.[1]

  • Grease: Be meticulous with cleaning your glassware and avoid using excessive grease on joints. Filtering the NMR sample can also help.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Emory University. Small molecule NMR sample preparation. (2023-08-29). [Link]

  • Scribd. NMR Sample Preparation Guide. [Link]

  • University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Aromatics. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of Wisconsin-Madison, Chemistry Department. Troubleshooting Acquisition Related Problems - NMR. [Link]

  • UC Davis NMR Facility. Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. [Link]

  • UC San Diego NMR Facility. Trouble Shooting Page. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. (2025-01-22). [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. (2024-03-17). [Link]

Sources

Troubleshooting

Technical Support Center: Improving the Solubility of Methyl 3-fluoro-5-iodo-4-methylbenzoate

Welcome to the technical support center for Methyl 3-fluoro-5-iodo-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practica...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-fluoro-5-iodo-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for enhancing the solubility of this compound in organic solvents. The following question-and-answer format addresses common challenges and offers scientifically grounded strategies to optimize your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving Methyl 3-fluoro-5-iodo-4-methylbenzoate in my desired organic solvent. What are the initial troubleshooting steps I should take?

A1: When encountering solubility issues with Methyl 3-fluoro-5-iodo-4-methylbenzoate, a systematic approach is crucial. This compound is a light yellow solid with a molecular weight of 294.06 g/mol .[1][2] Its structure, containing both halogen substituents and a methyl ester group, influences its polarity and interactions with solvents.

Initial Troubleshooting Workflow:

  • Purity Verification: Ensure the purity of your compound. Impurities can significantly impact solubility. A purity of at least 97% is recommended.[1]

  • Solvent Quality: Use high-purity, anhydrous solvents. The presence of water or other contaminants can alter the solvent's properties and hinder dissolution.

  • Particle Size Reduction: The dissolution rate is directly related to the surface area of the solute.[3][4] If you have a solid form, gently grinding the material to a fine powder can increase the surface area available for solvent interaction, potentially improving the rate of dissolution, though it won't increase the equilibrium solubility.[5][6]

  • Sonication: Utilize an ultrasonic bath to provide energy that can help break apart solute agglomerates and enhance the dissolution process.

  • Gentle Heating: For many compounds, solubility increases with temperature.[7][8][9] Apply gentle heat while stirring, but be cautious of potential degradation, especially with prolonged exposure to high temperatures.

Advanced Troubleshooting and Optimization Strategies

Q2: I've tried the basic steps, but the solubility of Methyl 3-fluoro-5-iodo-4-methylbenzoate is still insufficient for my needs. What other techniques can I employ?

A2: If initial methods are unsuccessful, more advanced techniques focusing on altering the solvent system or the compound's environment are necessary. The core principle of solubilization involves breaking the intermolecular bonds in the solute and forming favorable interactions between the solute and solvent molecules.[3]

Solvent Screening and Co-solvency:

A logical next step is to perform a systematic solvent screening to identify the most suitable solvent or solvent mixture.

  • Principle of "Like Dissolves Like": While a simple rule, it's a good starting point. The polarity of Methyl 3-fluoro-5-iodo-4-methylbenzoate is influenced by the polar ester group and the halogen atoms, as well as the nonpolar methyl group and benzene ring. Solvents with intermediate polarity may be more effective.

  • Co-solvency: This is a powerful technique to enhance solubility by mixing a primary solvent with one or more miscible "co-solvents".[5][10][11] The co-solvent can disrupt the self-association of the primary solvent, creating a more favorable environment for the solute.[11] For instance, adding a more polar or less polar co-solvent can fine-tune the overall polarity of the solvent system to better match the solute.[12]

Experimental Protocol for Solvent Screening and Co-solvency:

  • Solvent Selection: Choose a range of common organic solvents with varying polarities (see table below).

  • Single Solvent Screening:

    • Accurately weigh a small amount of Methyl 3-fluoro-5-iodo-4-methylbenzoate (e.g., 10 mg) into several vials.

    • Add a measured volume (e.g., 1 mL) of each selected solvent to the respective vials.

    • Stir or agitate at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

    • Visually inspect for complete dissolution. If the compound dissolves, add more solute in known increments until saturation is reached.

  • Co-solvent System Development:

    • Based on the single solvent screen, select the best-performing solvent as your primary solvent.

    • Choose one or two other miscible solvents as co-solvents.

    • Prepare a series of binary (or ternary) solvent mixtures with varying volume ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9).

    • Determine the solubility in each co-solvent mixture using the method described above.

Table 1: Common Organic Solvents for Screening

SolventPolarity IndexDielectric Constant (ε)Notes
n-Hexane0.11.88Nonpolar
Toluene2.42.38Nonpolar, aromatic
Dichloromethane3.19.08Halogenated, slightly polar
Tetrahydrofuran (THF)4.07.58Ether, polar aprotic
Ethyl Acetate4.46.02Ester, moderately polar
Acetone5.120.7Ketone, polar aprotic
Acetonitrile5.837.5Nitrile, polar aprotic
Dimethyl Sulfoxide (DMSO)7.246.7Sulfoxide, highly polar aprotic
N,N-Dimethylformamide (DMF)6.436.7Amide, highly polar aprotic
Methanol5.132.7Alcohol, polar protic
Ethanol4.324.5Alcohol, polar protic

Data compiled from various sources.

Visualization of the Co-solvency Workflow:

CoSolvencyWorkflow start Start: Solubility Issue solvent_screen Perform Single Solvent Screening start->solvent_screen select_primary Select Best Performing Solvent (Solvent A) solvent_screen->select_primary select_cosolvent Select Potential Co-solvents (B, C...) select_primary->select_cosolvent prepare_mixtures Prepare Binary/Ternary Mixtures (A:B, A:C) select_cosolvent->prepare_mixtures measure_solubility Measure Solubility in Each Mixture prepare_mixtures->measure_solubility optimize Identify Optimal Solvent Ratio measure_solubility->optimize end End: Optimized Solubility optimize->end

Caption: Workflow for optimizing solubility using co-solvency.

Q3: Can temperature be used to significantly improve the solubility of Methyl 3-fluoro-5-iodo-4-methylbenzoate?

A3: Yes, for most solid solutes, solubility in organic solvents increases with temperature.[7][8][9] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. Increasing the temperature provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces within the solvent.

Experimental Protocol for Temperature-Dependent Solubility:

  • Select Solvent System: Choose the most promising solvent or co-solvent system identified in the previous steps.

  • Prepare Saturated Solutions: In a series of sealed vials, prepare saturated solutions of Methyl 3-fluoro-5-iodo-4-methylbenzoate in the chosen solvent system at different temperatures (e.g., 25°C, 40°C, 60°C). Use a temperature-controlled shaker or water bath to maintain a constant temperature.

  • Equilibration: Allow the solutions to equilibrate for a sufficient time (e.g., 24 hours) with continuous stirring.

  • Sample and Analyze: Once equilibrated, carefully take an aliquot of the supernatant (the clear liquid above any undissolved solid). It is crucial not to disturb the solid at the bottom. The sample should then be diluted and analyzed by a suitable quantitative method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.

Table 2: Hypothetical Temperature-Dependent Solubility Data

Temperature (°C)Solubility in Solvent X (mg/mL)Solubility in Solvent Y (mg/mL)
255.215.8
4012.535.2
6028.170.5

Considerations:

  • Compound Stability: Before applying heat, ensure that Methyl 3-fluoro-5-iodo-4-methylbenzoate is thermally stable at the tested temperatures to avoid degradation. You may need to perform a preliminary stability study.

  • Supersaturation: When cooling a saturated solution, the compound may remain dissolved at a concentration higher than its equilibrium solubility at that lower temperature, a state known as supersaturation. This can be useful for certain applications, but be aware that the solution is metastable and may precipitate over time or upon disturbance.

Visualization of the Decision-Making Process:

Caption: A logical flowchart for troubleshooting solubility issues.

References

  • Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Babu, P. S., & Chowdary, K. P. R. (2013). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. International Journal of Pharmaceutical Sciences and Research, 4(1), 120-125.
  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-8.
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022).
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Focus Asia. Retrieved January 19, 2026, from [Link]

  • Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications. (n.d.). ABBLIS. Retrieved January 19, 2026, from [Link]

  • Methyl3-fluoro-5-iodo-2-methylbenzoate. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from [Link]

  • Co-solvent: Significance and symbolism. (2023). ScienceDirect. Retrieved January 19, 2026, from [Link]

  • The effect of temperature on the solubility of benzoic acid derivatives in water. (2006). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • The effect of temperature on the solubility of benzoic acid derivatives in water. (2006). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2013). SciSpace. Retrieved January 19, 2026, from [Link]

  • Solubility of Benzoic Acid in Water as a Function of Temperature. (2011). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Temperature Behaviour on Solubility and Equilibrium Dissociation Constant of Benzoic Acid in NaCl Media against NaOH Solution. (2015). IJSRP. Retrieved January 19, 2026, from [Link]

  • Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. (2016). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2021). PMC. Retrieved January 19, 2026, from [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2014). PMC. Retrieved January 19, 2026, from [Link]

  • Methyl 4-methylbenzoate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Aryl Halide Reactivity: Benchmarking Methyl 3-fluoro-5-iodo-4-methylbenzoate

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The judicious selection of the aryl halide coupling partner is paramount, directly influencing reaction efficiency, catalyst turnover, and ultimately, the economic viability of a synthetic route. This guide provides an in-depth comparison of the reactivity of Methyl 3-fluoro-5-iodo-4-methylbenzoate , a versatile building block, with other common aryl halides. We will dissect the underlying principles governing their reactivity and provide illustrative experimental data to guide your synthetic strategy.

The Fundamental Principles of Aryl Halide Reactivity in Cross-Coupling

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, is predominantly dictated by the nature of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is:

Ar-I > Ar-Br > Ar-OTf > Ar-Cl >> Ar-F [1][2][3]

This trend is intrinsically linked to the bond dissociation energies of the C-X bond. Weaker bonds are more readily cleaved during the rate-determining oxidative addition step of the catalytic cycle.[4] In this crucial step, the palladium(0) catalyst inserts into the C-X bond, forming a palladium(II) intermediate.[5][6][7] The lower bond dissociation energy of the C-I bond compared to C-Br, C-Cl, and C-F bonds facilitates this process, leading to faster reaction rates.

Beyond the identity of the halogen, two other key factors modulate the reactivity of an aryl halide:

  • Electronic Effects: The presence of electron-withdrawing groups (EWGs) on the aromatic ring can enhance the rate of oxidative addition.[8][9][10][11][12] These groups decrease the electron density on the carbon atom of the C-X bond, making it more electrophilic and susceptible to attack by the electron-rich palladium(0) catalyst. Conversely, electron-donating groups (EDGs) can retard this step.

  • Steric Hindrance: Bulky substituents ortho to the halogen can sterically encumber the approach of the palladium catalyst, thereby slowing down the oxidative addition step.[13] However, the development of bulky phosphine ligands has significantly mitigated this challenge, enabling the coupling of sterically hindered substrates.[14][15]

Comparative Analysis of Methyl 3-fluoro-5-iodo-4-methylbenzoate

Methyl 3-fluoro-5-iodo-4-methylbenzoate is a richly functionalized aryl halide that offers a fascinating case study in reactivity. Let's dissect its structural features:

  • Aryl Iodide: The presence of the iodine atom immediately places this molecule at the higher end of the reactivity spectrum for aryl halides.[1] This makes it an excellent substrate for a wide range of cross-coupling reactions under mild conditions.

  • Ortho-Fluoro and Ortho-Methyl Substituents: The fluorine and methyl groups are positioned ortho to the iodine. The fluorine atom is an electron-withdrawing group by induction, which should accelerate the oxidative addition. The methyl group is weakly electron-donating. Both groups will exert some steric hindrance.

  • Meta-Ester Group: The methyl ester group is a moderate electron-withdrawing group, which is expected to further enhance the reactivity of the C-I bond.

To illustrate the superior reactivity of Methyl 3-fluoro-5-iodo-4-methylbenzoate, let's consider a hypothetical Suzuki-Miyaura cross-coupling reaction with phenylboronic acid and compare its performance against its aryl bromide and chloride analogues under identical, mild conditions.

Table 1: Comparative Yields in a Suzuki-Miyaura Cross-Coupling Reaction
EntryAryl HalideReaction Time (h)Yield (%)
1Methyl 3-fluoro-5-iodo-4-methylbenzoate195
2Methyl 3-bromo-5-fluoro-4-methylbenzoate875
3Methyl 3-chloro-5-fluoro-4-methylbenzoate2440

Conditions: Aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1), 80 °C.

As the data in Table 1 suggests, the aryl iodide (Entry 1) is expected to react significantly faster and provide a higher yield compared to the aryl bromide (Entry 2) and the much less reactive aryl chloride (Entry 3). This highlights the practical advantage of using the iodo-analogue for efficient synthesis.

Experimental Protocols

To provide a practical context, we present standardized protocols for three major cross-coupling reactions, illustrating the conditions under which Methyl 3-fluoro-5-iodo-4-methylbenzoate would be expected to perform exceptionally well.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of an aryl halide with an organoboron reagent.[2][7][16][17]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Aryl Halide (1 eq) F Combine & Degas A->F B Boronic Acid (1.2 eq) B->F C Pd Catalyst (e.g., Pd(PPh₃)₄, 2 mol%) C->F D Base (e.g., K₂CO₃, 2 eq) D->F E Solvent (e.g., Toluene/H₂O) E->F G Heat (e.g., 80°C) F->G H Aqueous Workup G->H I Extraction H->I J Column Chromatography I->J K Product J->K

Suzuki-Miyaura Coupling Workflow

Step-by-step Methodology:

  • To a flame-dried round-bottom flask, add Methyl 3-fluoro-5-iodo-4-methylbenzoate (1.0 mmol, 1.0 equiv), the desired boronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the formation of a C-N bond between an aryl halide and an amine.[18][19][20][21]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Aryl Halide (1 eq) F Combine & Degas A->F B Amine (1.2 eq) B->F C Pd Pre-catalyst & Ligand C->F D Base (e.g., NaOtBu, 1.4 eq) D->F E Solvent (e.g., Toluene) E->F G Heat (e.g., 100°C) F->G H Quench & Aqueous Workup G->H I Extraction H->I J Column Chromatography I->J K Product J->K

Buchwald-Hartwig Amination Workflow

Step-by-step Methodology:

  • In a glovebox, charge a reaction vessel with the palladium pre-catalyst (e.g., Pd₂(dba)₃), the appropriate phosphine ligand, and the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv).

  • Add Methyl 3-fluoro-5-iodo-4-methylbenzoate (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat to the required temperature (e.g., 100 °C).

  • Monitor the reaction by an appropriate method (TLC, GC-MS, or LC-MS).

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol details the coupling of an aryl halide with a terminal alkyne.[3][22][23][24]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Aryl Halide (1 eq) F Combine & Degas A->F B Terminal Alkyne (1.5 eq) B->F C Pd Catalyst & Cu(I) co-catalyst C->F D Base (e.g., Et₃N) D->F E Solvent (e.g., THF) E->F G Stir at RT F->G H Filter & Concentrate G->H I Aqueous Workup H->I J Column Chromatography I->J K Product J->K

Sonogashira Coupling Workflow

Step-by-step Methodology:

  • To a solution of Methyl 3-fluoro-5-iodo-4-methylbenzoate (1.0 mmol, 1.0 equiv) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.5 mmol, 1.5 equiv) and a base (e.g., triethylamine).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-2 mol%).

  • Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and perform an aqueous workup.

  • Extract with an organic solvent, dry, and concentrate.

  • Purify the product by flash column chromatography.

Conclusion

The reactivity of aryl halides is a cornerstone of modern organic synthesis. Methyl 3-fluoro-5-iodo-4-methylbenzoate, by virtue of its aryl iodide moiety, stands out as a highly reactive and versatile building block. Its reactivity is further modulated by the electronic and steric effects of its other substituents. This guide has provided a framework for understanding and predicting the behavior of this and other aryl halides in key cross-coupling reactions. By leveraging the principles outlined herein, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the pace of discovery in drug development and materials science.

References

  • de Graaf, C., van der-Gugten, J. J., & Bickelhaupt, F. M. (2004). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 23(23), 5537–5546. [Link]

  • Nandy, A., Rana, A., Shibata, N., & Banerjee, S. (2021). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 19, 2026, from [Link]

  • Amatore, C., Jutand, A., & Le-Duc, G. (2004). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics, 23(19), 4449–4459. [Link]

  • Engle, K. M., & Yu, J.-Q. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

  • Engle, K. M., & Yu, J.-Q. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • de Graaf, C., van der-Gugten, J. J., & Bickelhaupt, F. M. (2003). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications, (19), 2444-2445. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • NROChemistry. (2020, July 25). Sonogashira Coupling. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • La Salle University. (n.d.). Substituent Effects. [Link]

  • Majumdar, K. C., & Mondal, S. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 20(4), 6000–6014. [Link]

  • Appah, K. T., & O'Connor, K. J. (2021). Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. ACS Omega, 6(41), 27367–27378. [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099–4107. [Link]

  • Appah, K. T., & O'Connor, K. J. (2021). Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. PubMed Central. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • Saveant, J.-M. (1998). Estimation of bond dissociation Gibbs energies for carbon–halogen bonds in anion radicals of some aryl halides and substituted benzyl halides. Journal of the Chemical Society, Perkin Transactions 2, (12), 2627–2634. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Narayanan, R., & Gallagher, W. T. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis, 5(10), 5864–5873. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved January 19, 2026, from [Link]

  • Cramer, C. J., & Truhlar, D. G. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(2), 794–804. [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Britannica. (n.d.). Bond strength. Retrieved January 19, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 19, 2026, from [Link]

  • Al-Masri, M. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(9), 1083. [Link]

  • Lumen Learning. (n.d.). Substituent Effects. Retrieved January 19, 2026, from [Link]

  • La-Venia, A., Pucheault, M., & Darses, S. (2011). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters, 13(10), 2538–2541. [Link]

  • Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions. [Link]

  • Yin, J., & Buchwald, S. L. (2002). An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 41(15), 2798–2801. [Link]

  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945–2964. [Link]

  • Dherange, B. D., & Tambade, P. J. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(20), 5567–5596. [Link]

  • Bellina, F., & Rossi, R. (2004). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 104(5), 2421–2472. [Link]

  • Freedman, A., Yang, S.-C., & Bersohn, R. (1980). Photodissociation of aryl and aryl–alkyl halides at 193 nm: Fragment translational energy distributions. The Journal of Chemical Physics, 72(2), 1071–1077. [Link]

  • Li, J., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Molecules, 27(13), 4235. [Link]

Sources

Comparative

A Comparative Guide to Suzuki Coupling: Methyl 3-fluoro-5-iodo-4-methylbenzoate vs. Methyl 3-fluoro-5-bromo-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals and functional materials.[1][2] The choice of the aryl halide coupling partner is a critical parameter that significantly influences reaction kinetics, catalyst selection, and overall efficiency. This guide provides an in-depth comparison of two such partners: methyl 3-fluoro-5-iodo-4-methylbenzoate and methyl 3-fluoro-5-bromo-4-methylbenzoate, offering insights into their respective performance in Suzuki coupling reactions. While direct head-to-head comparative studies of these specific substrates are not extensively documented, this guide synthesizes established principles of Suzuki coupling reactivity to provide a robust framework for substrate selection and reaction optimization.

The Decisive Role of the Halogen: A Fundamental Reactivity Analysis

The inherent difference in reactivity between aryl iodides and aryl bromides is the most critical factor governing their performance in Suzuki couplings. This reactivity trend, I > Br >> Cl , is a well-established principle rooted in the bond dissociation energies of the carbon-halogen bond.[1][3] The weaker carbon-iodine bond in methyl 3-fluoro-5-iodo-4-methylbenzoate facilitates a lower activation energy for the rate-determining oxidative addition step in the catalytic cycle.[1][4] Consequently, the iodo-substituted compound is expected to exhibit faster reaction kinetics and often requires milder reaction conditions compared to its bromo-counterpart.

This fundamental difference in reactivity has significant practical implications for the synthetic chemist. The higher reactivity of the iodo-compound can translate to:

  • Lower reaction temperatures: Enabling the use of more sensitive functional groups that might not tolerate the higher temperatures often required for the activation of aryl bromides.

  • Shorter reaction times: Increasing throughput and improving the overall efficiency of the synthetic process.

  • Lower catalyst loadings: Potentially reducing the cost of the reaction and simplifying purification by minimizing residual palladium content in the final product.

Conversely, the greater stability of the carbon-bromine bond in methyl 3-fluoro-5-bromo-4-methylbenzoate can be advantageous in certain contexts. For instance, in complex multi-step syntheses, the bromo-substituent may offer greater stability towards various reagents and reaction conditions prior to the intended Suzuki coupling step.

Navigating the Catalytic Landscape: Catalyst and Ligand Selection

The choice of the palladium catalyst and its associated ligands is paramount for a successful Suzuki coupling. For the more reactive methyl 3-fluoro-5-iodo-4-methylbenzoate, a wider range of palladium catalysts, including standard systems like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can often be employed effectively.

For the less reactive methyl 3-fluoro-5-bromo-4-methylbenzoate, particularly in sterically demanding couplings, more sophisticated catalyst systems are generally required. Modern catalyst development has led to a plethora of highly active systems that can efficiently couple aryl bromides. These often feature bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands, which promote the oxidative addition of the aryl bromide and enhance the overall catalytic activity.

FeatureMethyl 3-fluoro-5-iodo-4-methylbenzoateMethyl 3-fluoro-5-bromo-4-methylbenzoate
Reactivity HighModerate
Reaction Kinetics FastSlower
Typical Reaction Temp. Room temperature to moderate heatingModerate to high heating
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄) often sufficeOften requires more active catalysts with specialized ligands (e.g., Buchwald ligands)
Potential Advantages Milder conditions, shorter reaction times, lower catalyst loadingGreater stability in multi-step synthesis
Potential Disadvantages Higher cost, potential for side reactions if not controlledHarsher reaction conditions may be needed, potentially slower

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for performing Suzuki coupling reactions with both substrates. It is crucial to note that optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) is often necessary to achieve the best results for a specific coupling partner.

Synthesis of Starting Materials

Methyl 3-fluoro-5-iodo-4-methylbenzoate: This compound can be synthesized from 3-fluoro-5-iodo-4-methylbenzoic acid via esterification. A typical procedure involves dissolving the carboxylic acid in methanol and treating it with a catalytic amount of strong acid, such as sulfuric acid, followed by heating.

Methyl 3-fluoro-5-bromo-4-methylbenzoate: A similar esterification approach can be used, starting from 3-fluoro-5-bromo-4-methylbenzoic acid. The synthesis of the parent acid can be achieved through various aromatic substitution reactions. For instance, bromination of a suitable precursor using N-bromosuccinimide (NBS) in the presence of a strong acid is a common method.[5]

Representative Suzuki Coupling Protocol

This protocol is a general guideline and should be optimized for each specific reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Solvent A->B C Degas Mixture B->C D Add Pd Catalyst C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC/LC-MS) E->F G Quench Reaction F->G H Extraction G->H I Purification (Column Chromatography) H->I

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Materials:

  • Methyl 3-fluoro-5-iodo-4-methylbenzoate OR Methyl 3-fluoro-5-bromo-4-methylbenzoate (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ for the iodide, or a more active catalyst like Pd₂(dba)₃ with a ligand like SPhos for the bromide) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF, often with a small amount of water)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, and base.

  • Add the anhydrous solvent.

  • Degas the mixture by bubbling with the inert gas for 15-20 minutes.

  • Add the palladium catalyst (and ligand if used separately).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Suzuki Coupling Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reactions.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-B(OR)₂ + Base PdII_R_R1 R-Pd(II)L_n-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R-X) to form a Pd(II) complex. This step is typically the rate-determining step and is faster for aryl iodides than for aryl bromides.[1][4]

  • Transmetalation: The organic group (R') from the organoboron reagent (R'-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base, which activates the boronic acid.[6]

  • Reductive Elimination: The two organic groups (R and R') on the palladium complex couple and are eliminated as the desired biaryl product (R-R'), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Conclusion

The choice between methyl 3-fluoro-5-iodo-4-methylbenzoate and methyl 3-fluoro-5-bromo-4-methylbenzoate in a Suzuki coupling reaction is a strategic one, dictated by the specific requirements of the synthesis. The iodo-compound offers the advantage of higher reactivity, allowing for milder reaction conditions and potentially greater efficiency. The bromo-compound, while less reactive, provides greater stability, which may be beneficial in certain synthetic routes. By understanding the fundamental principles of Suzuki coupling reactivity and carefully selecting the appropriate catalyst system, researchers can effectively harness the power of this versatile reaction to construct complex molecular architectures with high precision and efficiency.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 19, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki Couplings of Various Aryl Halides. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved January 19, 2026, from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]

  • MySkinRecipes. (n.d.). Methyl 3-bromo-5-fluoro-4-methylbenzoate. Retrieved January 19, 2026, from [Link]

  • MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 333-353. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved January 19, 2026, from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved January 19, 2026, from [Link]

  • SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved January 19, 2026, from [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved January 19, 2026, from [Link]

  • PubMed. (2021). A comparative study on Suzuki-type 11 C-methylation of aromatic organoboranes performed in two reaction media. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Retrieved January 19, 2026, from [Link]

Sources

Validation

Efficacy of Methyl 3-fluoro-5-iodo-4-methylbenzoate in synthesizing target molecules vs. alternative building blocks

A Comparative Guide to a Versatile Building Block In the intricate world of drug discovery and materials science, the choice of starting materials is paramount. The architecture of a target molecule, with its desired bio...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to a Versatile Building Block

In the intricate world of drug discovery and materials science, the choice of starting materials is paramount. The architecture of a target molecule, with its desired biological activity or material properties, is fundamentally encoded in the building blocks used to construct it. Among the vast arsenal of available synthons, polysubstituted aromatic rings hold a place of prominence, offering a rigid scaffold for the precise spatial arrangement of functional groups.

This guide provides a deep dive into the utility of Methyl 3-fluoro-5-iodo-4-methylbenzoate , a highly functionalized building block designed for versatility and efficiency in complex molecular synthesis. As senior application scientists, our goal is not merely to present protocols, but to illuminate the chemical logic that underpins the selection of this reagent over other alternatives. We will explore its performance in cornerstone reactions, provide quantitative comparisons, and offer detailed experimental methodologies to empower researchers in their synthetic endeavors.

The Anatomy of a Privileged Scaffold: Understanding Methyl 3-fluoro-5-iodo-4-methylbenzoate

The efficacy of Methyl 3-fluoro-5-iodo-4-methylbenzoate stems from the strategic placement of four distinct functional groups, each imparting unique and advantageous properties:

  • Iodine (I): Positioned at C5, the iodine atom is the star player for cross-coupling reactions. As the most reactive of the common halogens, it facilitates a host of palladium-catalyzed transformations under milder conditions than its bromide or chloride counterparts. This high reactivity is crucial for constructing carbon-carbon and carbon-heteroatom bonds with high efficiency.

  • Fluorine (F): The fluorine atom at C3 is a powerful modulator of physicochemical properties. In medicinal chemistry, fluorine substitution can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to biological targets, and alter lipophilicity and pKa, thereby improving a drug candidate's pharmacokinetic profile.[1]

  • Methyl Group (CH₃): The methyl group at C4 provides steric and electronic influence. It can direct the regioselectivity of further aromatic substitutions and fine-tune the electronic nature of the ring, impacting the reactivity of the adjacent iodine atom.

  • Methyl Ester (CO₂CH₃): This group serves as a protected carboxylic acid, which can be readily hydrolyzed in a later synthetic step. Its electron-withdrawing nature also influences the reactivity of the aromatic ring.

This unique combination of substituents makes Methyl 3-fluoro-5-iodo-4-methylbenzoate a prime candidate for the synthesis of complex molecules, such as the MEK inhibitor Trametinib, where this or a closely related aniline derivative is a key intermediate.[2][3][4]

Head-to-Head: Performance in Key Cross-Coupling Reactions

The true test of a building block lies in its performance. Here, we compare Methyl 3-fluoro-5-iodo-4-methylbenzoate with its most common alternative, the analogous aryl bromide, in three of the most powerful reactions in modern synthetic chemistry.

Suzuki-Miyaura Coupling: The Gold Standard for C-C Bond Formation

The Suzuki-Miyaura reaction, which forges a bond between an organoboron species and an organohalide, is indispensable for creating biaryl structures common in pharmaceuticals.[5][6][7][8][9] The reactivity of the halide is a critical parameter.

General Reactivity Trend: Aryl-I > Aryl-Br > Aryl-Cl

This trend is a direct consequence of the bond dissociation energies of the carbon-halogen bond. The weaker C-I bond allows for faster oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[6]

FeatureMethyl 3-fluoro-5-iodo-4-methylbenzoateMethyl 3-fluoro-5-bromo-4-methylbenzoateRationale & Citations
Reaction Temperature Typically lower (e.g., RT to 80 °C)Often requires higher temperatures (e.g., 80-110 °C)The higher reactivity of the C-I bond allows for oxidative addition under milder conditions.[6]
Catalyst Loading Can often be achieved with lower catalyst loadingMay require higher catalyst loading for comparable reaction timesMore facile oxidative addition leads to a more efficient catalytic cycle.
Reaction Time Generally faster reaction timesSlower reaction timesA direct consequence of the relative rates of oxidative addition.
Functional Group Tolerance Milder conditions improve tolerance for sensitive functional groupsHarsher conditions may lead to decomposition of sensitive moietiesLower temperatures and shorter reaction times minimize side reactions.
Cost & Availability Generally more expensiveMore cost-effectiveThe starting materials and processes for iodination are typically more expensive than for bromination.
Sonogashira Coupling: A Gateway to Alkynylated Arenes

The Sonogashira coupling provides a direct route to aryl alkynes, which are versatile intermediates and structural motifs in their own right.[10][11] The reaction couples a terminal alkyne with an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.

Similar to the Suzuki coupling, the reactivity is dominated by the nature of the aryl halide. Aryl iodides are significantly more reactive than aryl bromides, often leading to higher yields and cleaner reactions under milder conditions.[10][12][13][14]

FeatureMethyl 3-fluoro-5-iodo-4-methylbenzoateMethyl 3-fluoro-5-bromo-4-methylbenzoateRationale & Citations
Reaction Conditions Mild (often room temperature)Often requires elevated temperaturesThe C-I bond is more susceptible to oxidative addition by the Pd(0) catalyst.[10]
Yield Generally higher yieldsLower yields under identical conditionsFaster, more efficient coupling with fewer side reactions, such as Glaser coupling of the alkyne.
Catalyst System Can often be performed with a wider range of Pd catalystsMay require more specialized, highly active catalyst systemsThe high reactivity of the iodide makes the reaction less demanding on the catalyst.
Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[15][16][17] This reaction has revolutionized the synthesis of anilines, which are prevalent in pharmaceuticals.

The choice of halide again plays a crucial role. While modern, highly active catalysts can effect the amination of aryl bromides and even chlorides, aryl iodides generally react under milder conditions and with a broader range of amines.[15][17][18][19]

FeatureMethyl 3-fluoro-5-iodo-4-methylbenzoateMethyl 3-fluoro-5-bromo-4-methylbenzoateRationale & Citations
Ligand Choice Often successful with less specialized phosphine ligandsMay require more sterically demanding, electron-rich ligandsThe inherent reactivity of the iodide can compensate for a less active catalyst system.[15]
Base Sensitivity Milder conditions are more compatible with base-sensitive functional groupsHigher temperatures may require stronger, less compatible basesThe ability to run the reaction at lower temperatures expands the substrate scope.[16]
Reaction Scope Generally broader scope with respect to the amine coupling partnerMay be less effective for less nucleophilic or sterically hindered aminesThe more facile oxidative addition allows for the coupling of more challenging amines.

Experimental Protocols: A Practical Guide

To translate theory into practice, we provide detailed, self-validating protocols for a representative Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of Methyl 3-fluoro-5-iodo-4-methylbenzoate with Phenylboronic Acid

Objective: To synthesize Methyl 3-fluoro-4-methyl-5-phenylbenzoate.

Materials:

  • Methyl 3-fluoro-5-iodo-4-methylbenzoate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine [PPh₃] (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add Methyl 3-fluoro-5-iodo-4-methylbenzoate, phenylboronic acid, and potassium carbonate.

  • Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ and PPh₃ in a small amount of 1,4-dioxane.

  • Reaction Setup: Evacuate and backfill the reaction flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the reaction flask via syringe.

  • Catalyst Addition: Add the catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting aryl iodide spot and the appearance of a new, less polar product spot on the TLC plate. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Beyond the Obvious: A Survey of Alternative Building Blocks

While the bromo-analog is the most direct alternative, a skilled synthetic chemist considers a wider range of options. The choice of building block is dictated by the specific synthetic goal, cost, and desired properties of the final molecule.

  • Organotrifluoroborates and Boronic Esters: These can be used in place of boronic acids in Suzuki couplings and often offer enhanced stability and easier purification.[6]

  • Organostannanes (for Stille Coupling): Building blocks like Methyl 3-fluoro-5-(tributylstannyl)-4-methylbenzoate can be used in Stille couplings.[20][21][22][23][24] While highly effective, the toxicity of tin reagents is a significant drawback.

  • Aldehydes and Other Functionalized Analogs: For further elaboration, analogs such as Methyl 3-fluoro-5-formyl-4-methylbenzoate offer a handle for reactions like Wittig olefination or reductive amination.[25][26]

  • Bioisosteres: In drug discovery, it is sometimes desirable to replace the entire benzene ring to improve properties like solubility or to escape patent space. Saturated scaffolds like bicyclo[1.1.1]pentanes or cubanes can mimic the geometry of a para-substituted benzene ring.[27][28][29]

Visualizing the Synthetic Workflow

Diagram 1: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G pd0 Pd(0)L_n pd2 Ar-Pd(II)L_n-X pd0->pd2 Oxidative Addition (Ar-X) trans_intermediate Ar-Pd(II)L_n-R pd2->trans_intermediate Transmetalation (R-M) trans_intermediate->pd0 Reductive Elimination product Ar-R trans_intermediate->product product->pd0 Catalyst Regeneration

Caption: The fundamental catalytic cycle for common palladium-catalyzed cross-coupling reactions.

Diagram 2: Decision Tree for Building Block Selection

G start Target Synthesis Goal reaction_type Reaction Type? start->reaction_type suzuki Suzuki reaction_type->suzuki C-C (Aryl) sonogashira Sonogashira reaction_type->sonogashira C-C (Alkyne) buchwald Buchwald-Hartwig reaction_type->buchwald C-N halide_choice Desired Reactivity? suzuki->halide_choice sonogashira->halide_choice buchwald->halide_choice high_reactivity High Reactivity (Mild Conditions) halide_choice->high_reactivity High moderate_reactivity Moderate Reactivity (Cost-Effective) halide_choice->moderate_reactivity Moderate iodo_block Use Iodo-analog (e.g., Title Compound) high_reactivity->iodo_block bromo_block Use Bromo-analog moderate_reactivity->bromo_block

Caption: A simplified decision-making flowchart for selecting an appropriate aryl halide building block.

Conclusion

Methyl 3-fluoro-5-iodo-4-methylbenzoate stands out as a premier building block for the synthesis of complex, polysubstituted aromatic molecules. Its key advantage lies in the high reactivity of the iodine atom, which facilitates a range of powerful cross-coupling reactions under mild conditions, leading to higher yields, shorter reaction times, and broader functional group tolerance compared to its bromo- and chloro-analogs. While the initial cost may be higher, the gains in synthetic efficiency and efficacy often justify the investment, particularly in the context of high-value applications like pharmaceutical development. The strategic inclusion of fluorine further enhances its appeal for medicinal chemistry, offering a direct route to compounds with potentially improved drug-like properties. By understanding the chemical principles governing its reactivity and the nuances of the reactions in which it excels, researchers can leverage this versatile tool to accelerate innovation and achieve their synthetic goals with greater precision and control.

References

  • Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6696-6725. [Link]

  • Meanwell, N. A. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Drug Discovery. [Link]

  • Wolf, C., & Lerebours, R. (2004). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 69(24), 8237-8248. [Link]

  • Deng, Y., et al. (2020). Recent advances in the synthesis of trametinib. RSC Advances, 10(45), 26953-26966. [Link]

  • Grimm, J., et al. (2020). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine, 61(8), 1216-1222. [Link]

  • Grimm, J., et al. (2020). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. PubMed, 32444378. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Reddy, B. V. S., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23456-23466. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Jana, S., & Maji, B. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1936. [Link]

  • Nasrollahzadeh, M., et al. (2019). Buchwald-Hartwig amination reaction of iodobenzene with aniline catalyzed by γ-Fe2O3@MBD/Pd-Co under different conditions in water. Scientific Reports, 9(1), 1-11. [Link]

  • Wolf, C., & Lerebours, R. (2004). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]

  • Chinchilla, R., & Nájera, C. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17873-17885. [Link]

  • Liang, Y., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(11), 12899-12911. [Link]

  • Noble, A., & Anderson, J. C. (2023). Polysubstituted Benzene Bioisosteres and Beyond: Photochemical Access to Bicyclo[2.1.1]hexanes. ChemRxiv. [Link]

  • Google Patents. (n.d.).
  • MySkinRecipes. (n.d.). Methyl 3-fluoro-5-methylbenzoate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia. [Link]

  • AA Blocks. (n.d.). Methyl 4-fluoro-3-formyl-5-methylbenzoate. [Link]

  • Wikipedia contributors. (2023). Stille reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Zhao, Q., et al. (2020). Synthesis of polysubstituted arenes through organocatalytic benzannulation. RSC Advances, 10(68), 41561-41581. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. [Link]

  • Noble, A., & Anderson, J. C. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Chemical Science, 14(36), 9875-9881. [Link]

  • ResearchGate. (n.d.). Scheme 4. Stille reaction of N-[(tributylstannyl)methyl]phthalimides 13... [Link]

  • PubChem. (n.d.). Methyl 4-fluoro-3-formylbenzoate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • White Rose eTheses Online. (n.d.). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. [Link]

  • PubMed. (n.d.). Palladium catalyzed cross-coupling reaction of 5-tributylstannyl-4-fluoropyrazole. [Link]

  • ResearchGate. (n.d.). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. [Link]

Sources

Comparative

A Comparative Guide to the X-ray Crystallographic Analysis of Methyl 3-fluoro-5-iodo-4-methylbenzoate Derivatives

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount for predicting their physicochemical properties, biological activity, and intermole...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount for predicting their physicochemical properties, biological activity, and intermolecular interactions. X-ray crystallography remains the gold standard for elucidating the precise atomic arrangement within a crystalline solid.[1][2] This guide provides a comprehensive comparative analysis of the crystallographic features of Methyl 3-fluoro-5-iodo-4-methylbenzoate and its derivatives, offering insights into the influence of halogen substitution on their solid-state architecture.

While a crystal structure for Methyl 3-fluoro-5-iodo-4-methylbenzoate is not publicly available, we can draw valuable comparisons from the crystallographic data of its close precursor, 3-fluoro-4-methylbenzoic acid[3], and other related halogenated methylbenzoate compounds. This guide will delve into the expected structural parameters, potential intermolecular interactions, and a detailed experimental protocol for obtaining high-quality single crystals and performing subsequent X-ray diffraction analysis.

The Significance of Halogen Substitution in Crystal Engineering

The introduction of halogen atoms, particularly fluorine and iodine, into a molecular scaffold can significantly influence its crystal packing and intermolecular interactions. Fluorine, with its high electronegativity, can participate in weak C—H···F hydrogen bonds and dipole-dipole interactions. Iodine, being a large and polarizable atom, is a potent halogen bond donor, capable of forming strong and directional interactions with Lewis bases (e.g., oxygen or nitrogen atoms). The interplay of these interactions, along with π-π stacking of the aromatic rings, governs the overall crystal lattice energy and polymorphism.

Comparative Crystallographic Data

To provide a framework for what to expect from the crystallographic analysis of Methyl 3-fluoro-5-iodo-4-methylbenzoate, we can compare the known data of its non-iodinated and non-esterified precursor with other relevant methylbenzoate derivatives.

Parameter3-Fluoro-4-methylbenzoic Acid[3]Methyl 4-methylbenzoate[4]Expected for Methyl 3-fluoro-5-iodo-4-methylbenzoate
Chemical Formula C₈H₇FO₂C₉H₁₀O₂C₉H₈FIO₂
Molecular Weight ( g/mol ) 154.14150.17309.04
Crystal System MonoclinicMonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cP2₁/nTo be determined
Key Intermolecular Interactions O—H···O hydrogen bonding, C—H···F interactionsC—H···O contactsHalogen bonding (I···O), C—H···F interactions, π-π stacking

The introduction of the bulky iodine atom is expected to significantly alter the unit cell parameters and crystal packing compared to the lighter analogues. The dominant intermolecular interactions will likely shift from the carboxylic acid dimers seen in 3-fluoro-4-methylbenzoic acid to a more complex network involving halogen bonds.

Experimental Protocols

Achieving a high-quality crystal structure is critically dependent on the successful growth of single crystals suitable for X-ray diffraction.

Step 1: Purification of the Compound

The purity of the starting material is crucial for successful crystallization. A minimum purity of 95% is recommended. Standard purification techniques for organic solids, such as recrystallization or column chromatography, should be employed.

Step 2: Single Crystal Growth: A Comparative Approach

The choice of crystallization technique is often empirical, and several methods should be attempted in parallel.

Common Crystallization Techniques:

  • Slow Evaporation: This is the simplest method, where a near-saturated solution of the compound is allowed to evaporate slowly.[5][6] This technique is suitable for air-stable compounds.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.[7] This method relies on the decrease in solubility with temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.[8] The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[8] Crystals often form at the interface of the two solvents.

Solvent Selection:

The choice of solvent is critical.[9] A good solvent for crystallization is one in which the compound is moderately soluble at room temperature and highly soluble at elevated temperatures. For halogenated aromatic compounds, common solvents to screen include:

  • Single Solvents: Dichloromethane, Chloroform, Toluene, Ethyl Acetate, Acetone, Methanol, Ethanol.

  • Solvent Mixtures: Dichloromethane/Hexane, Chloroform/Pentane, Ethyl Acetate/Cyclohexane.

Workflow for Crystal Growth Screening:

Caption: A generalized workflow for screening crystallization conditions.

Step 3: X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.

Instrumentation:

A single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source is typically used.[10][11]

Data Collection Strategy:

  • Crystal Mounting: A well-formed single crystal with dimensions of approximately 0.1-0.3 mm is selected and mounted on a loop using a cryoprotectant if data is to be collected at low temperatures.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The exposure time per frame and the total number of frames will depend on the crystal's scattering power.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

Data Collection and Structure Solution Workflow:

X-ray Diffraction Workflow A Mount Single Crystal B Determine Unit Cell A->B C Collect Diffraction Data B->C D Data Reduction & Integration C->D E Structure Solution (e.g., SHELXT) D->E F Structure Refinement (e.g., SHELXL) E->F G Structure Validation & Analysis F->G

Caption: A streamlined workflow for X-ray data collection and structure solution.

Step 4: Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using a least-squares minimization algorithm.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Conclusion

The X-ray crystallographic analysis of Methyl 3-fluoro-5-iodo-4-methylbenzoate and its derivatives provides invaluable information for understanding structure-property relationships. By systematically applying the described crystallization and diffraction protocols, researchers can obtain high-quality structural data. The comparative analysis with related compounds highlights the significant role of halogen substitution in directing crystal packing and intermolecular interactions, offering a powerful tool for the rational design of new materials and pharmaceutical agents.

References

  • Crystal structures and Hirshfeld surface analyses of methyl 4-{2,2-dichloro-1-[(E)-phenyldiazenyl]ethenyl}benzoate, methyl 4-{2,2-dichloro-1-[(E)-(4-methylphenyl)diazenyl]ethenyl}benzoate and methyl 4-{2,2-dichloro-1-[(E)-(3 - PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9886367/
  • SOP: CRYSTALLIZATION. Available at: [Link]

  • Crystallisation Techniques. University of Cambridge. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • Crystallization. Organic Chemistry at CU Boulder. Available at: [Link]

  • Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. Available at: [Link]

  • X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • 3-Fluoro-4-methylbenzoic acid - ResearchGate. Available at: [Link]

  • Small Molecule X-Ray Diffraction. University of Basel. Available at: [Link]

  • X-Ray Diffraction Basics. Chemical Instrumentation Facility - Iowa State University. Available at: [Link]

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PubMed Central. Available at: [Link]

  • 3-Fluoro-5-iodo-4-methylbenzoic acid | C8H6FIO2 | CID 44479445 - PubChem. Available at: [Link]

  • Crystal structure of a methyl benzoate quadruple-bonded dimolybdenum complex - PMC. Available at: [Link]

  • Methyl 4-methylbenzoate - PMC. Available at: [Link]

Sources

Validation

The Strategic Advantage of Methyl 3-fluoro-5-iodo-4-methylbenzoate in the Synthesis of Potent Biologically Active Compounds: A Comparative Guide

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the strategic selection of versatile chemical building blocks. Methyl 3-fluoro-5-iodo-4-methylbenzoate is one such s...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the strategic selection of versatile chemical building blocks. Methyl 3-fluoro-5-iodo-4-methylbenzoate is one such scaffold, offering a unique combination of functionalities that medicinal chemists can exploit to generate libraries of potent and selective bioactive compounds. This guide provides an in-depth technical comparison of the biological activities of compounds synthesized from this starting material, supported by experimental data and protocols, to illustrate its value for researchers, scientists, and drug development professionals.

The core advantage of Methyl 3-fluoro-5-iodo-4-methylbenzoate lies in its trifecta of functional handles: a methyl ester, a fluorine atom, and an iodine atom, all strategically positioned on a methylbenzoate core. The fluorine atom is a well-established bioisostere for a hydrogen atom, capable of enhancing metabolic stability, increasing binding affinity to target proteins through favorable electrostatic interactions, and modulating the pKa of nearby functional groups.[1] The methyl ester provides a site for straightforward modification, for instance, into amides or other functional groups. Critically, the iodine atom serves as a versatile anchor for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups.[2] This modularity is paramount in structure-activity relationship (SAR) studies.

This guide will explore two primary areas where derivatives of Methyl 3-fluoro-5-iodo-4-methylbenzoate have shown significant promise: as kinase inhibitors for anticancer applications and as novel antibacterial agents.

I. Application in the Synthesis of Kinase Inhibitors for Oncology

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[2] Consequently, the development of small molecule inhibitors targeting kinases within this cascade, such as BRAF and MEK, is a major focus of oncology research. The 3-fluoro-5-aryl-4-methylbenzoate scaffold is an attractive core for such inhibitors, and Methyl 3-fluoro-5-iodo-4-methylbenzoate is an ideal starting material for their synthesis.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

The iodine atom on the starting material is readily exploited in a Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl moieties. This allows for the systematic exploration of the chemical space around the core scaffold to optimize interactions with the target kinase.

G cluster_start Starting Material cluster_reaction Suzuki-Miyaura Coupling cluster_product Intermediate Product cluster_final Final Bioactive Compound start Methyl 3-fluoro-5-iodo-4-methylbenzoate reaction Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 80°C start->reaction product Methyl 3-fluoro-5-(aryl/heteroaryl)-4-methylbenzoate reaction->product boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->reaction final_product Kinase Inhibitor Candidate product->final_product Further Modification (e.g., Amidation)

Caption: Proposed synthetic workflow for kinase inhibitors.

Comparative Biological Activity

While specific compounds directly synthesized from Methyl 3-fluoro-5-iodo-4-methylbenzoate are not extensively reported in publicly available literature, we can infer their potential by examining structurally similar compounds. For instance, novel 4-methylbenzamide derivatives containing substituted purines have demonstrated potent anticancer activity, with IC50 values in the low micromolar range against cancer cell lines like K562 and HL-60.[3] These compounds often function as protein kinase inhibitors.[3]

Compound ClassTarget PathwayRepresentative IC50Reference
Proposed 3-Fluoro-5-aryl-4-methylbenzoates RAS-RAF-MEK-ERKHypothesized < 10 µM-
4-Methylbenzamide-Purine HybridsProtein Kinases1.42 µM (HL-60)[3]
Substituted 1,4-BenzothiazinesPro-inflammatory Genes (e.g., IL-8)Effective downregulation[4]
Alternative: Sorafenib Multi-kinase inhibitor2.5 µM (K562)[3]

This comparison suggests that the scaffold accessible from Methyl 3-fluoro-5-iodo-4-methylbenzoate is well-positioned to yield compounds with competitive anticancer activity. The ability to rapidly generate a library of diverse aryl and heteroaryl derivatives via Suzuki coupling would be a significant advantage in optimizing potency and selectivity against specific kinases.

II. Application in the Synthesis of Novel Antibacterial Agents

The rise of antibiotic-resistant bacteria necessitates the development of novel antibacterial agents with new mechanisms of action. Fluorinated benzoic acid derivatives have emerged as a promising class of compounds in this area.[5] Research into pyrazole-based benzoic acid derivatives has shown that lipophilic substituents on the aromatic rings can significantly enhance antibacterial potency, with some compounds exhibiting Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL against resistant strains like MRSA.[1]

Structure-Activity Relationship (SAR) Insights

For antibacterial applications, SAR studies on related compounds provide valuable guidance for the design of derivatives from Methyl 3-fluoro-5-iodo-4-methylbenzoate. Key insights include:

  • Lipophilicity is Key: Increased lipophilicity on the aromatic rings generally leads to improved antibacterial activity.[1]

  • Halogen Positioning Matters: The specific placement of halogen atoms can dramatically influence potency. For example, in some series, 3,5-dichloro substitution on an aniline moiety proved highly effective.[1]

  • Targeting Fatty Acid Biosynthesis: Some of these compounds are believed to exert their antibacterial effect by inhibiting bacterial fatty acid biosynthesis, a crucial pathway for bacterial survival.[6]

The ability to use Methyl 3-fluoro-5-iodo-4-methylbenzoate to systematically introduce different lipophilic and electronically diverse groups at the 5-position would be invaluable for optimizing antibacterial activity based on these SAR principles.

G cluster_sar Structure-Activity Relationship Logic start Methyl 3-fluoro-5-iodo- 4-methylbenzoate coupling Suzuki or other Cross-Coupling start->coupling library Library of 3-fluoro-5-aryl- 4-methylbenzoate derivatives coupling->library screening Antibacterial Screening (MIC determination) library->screening sar SAR Analysis: - Lipophilicity - Electronic Effects - Steric Bulk screening->sar optimized Optimized Antibacterial Lead Compound sar->optimized

Caption: SAR-driven optimization of antibacterial agents.

Comparative Biological Activity
Compound ClassTarget Organism(s)Representative MICReference
Proposed 3-Fluoro-5-aryl-4-methylbenzoates Gram-positive bacteria (e.g., S. aureus)Hypothesized < 1 µg/mL-
3,4-Dichloro substituted pyrazole derivativesStaphylococci0.5 µg/mL[1]
3,5-Dichloro substituted pyrazole derivativesStaphylococci and Enterococci4 µg/mL[1]
Alternative: Vancomycin MRSA1-2 µg/mLStandard Susceptibility Data

The data for structurally related compounds strongly support the potential of derivatives from Methyl 3-fluoro-5-iodo-4-methylbenzoate as potent antibacterial agents, potentially with activity against drug-resistant strains.

III. Experimental Protocols

To facilitate the exploration of this versatile building block, we provide the following representative experimental protocols.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
  • To a reaction vial, add Methyl 3-fluoro-5-iodo-4-methylbenzoate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
  • Prepare a stock solution of the synthesized compound in DMSO.

  • In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP (often radiolabeled with ³²P or ³³P).

  • Add serial dilutions of the test compound to the wells.

  • Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the incorporation of the phosphate group into the substrate. This can be done using a phosphocellulose filter binding assay followed by scintillation counting.

  • Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
  • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (or another appropriate bacterial growth medium).

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

IV. Conclusion

Methyl 3-fluoro-5-iodo-4-methylbenzoate represents a highly valuable and versatile building block for the synthesis of biologically active compounds. Its strategic placement of fluorine and iodine atoms allows for the fine-tuning of pharmacokinetic properties and provides a convenient handle for introducing molecular diversity through cross-coupling reactions. As demonstrated by the potent anticancer and antibacterial activities of structurally related compounds, derivatives of this starting material are poised to make significant contributions to the development of new therapeutics. The synthetic and screening protocols provided herein offer a solid foundation for researchers to unlock the full potential of this promising scaffold.

V. References

  • Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. (n.d.).

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PubMed Central.

  • 3-Substituted Triazolone-Benzoate Hybrids: Synthesis, Enzyme Inhibition, Anticancer Activity and ADMET Evaluation by Molecular Docking and Dynamics Studies. (2026). PubMed.

  • 3-Fluoro-4-(4-methylphenyl)benzoic Acid|RUO. (n.d.). Benchchem.

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.).

  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. (n.d.). Benchchem.

  • Application Notes and Protocols: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis. (n.d.). Benchchem.

  • Synthesis of methyl benzoate with substituents a,b. (n.d.). ResearchGate.

  • Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. (n.d.). PubMed.

  • Biological Potential of FluoroBenzene Analogs. (n.d.). JSciMed Central.

  • Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. (n.d.). PubMed.

  • Structure of antibacterial activity relationships for the compounds derived from fluorobenzhydrazides. (n.d.). ResearchGate.

  • Evaluation of the biological activity of novel monocationic fluoroaryl. (2014). DDDT.

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024). PubMed Central.

  • 3-Fluoro-4-methylbenzoic acid. (n.d.). Chem-Impex.

  • Methyl 3-fluoro-5-iodo-4-Methylbenzoate synthesis. (n.d.). ChemicalBook.

  • Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. (n.d.). MDPI.

  • 4-Fluoro-3-methylbenzoic acid. (n.d.).

  • Compounds and use thereof for the treatment of diseases associated with impaired ?-galactosidase activity - Patent EP-4463445-B1. (n.d.). PubChem.

  • Coatings for implantable medical devices - Patent US-7563454-B1. (n.d.). PubChem.

  • CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile. (n.d.). Google Patents.

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). MDPI.

  • US8389524B2 - Tricyclic nitrogen containing compounds as antibacterial agents. (n.d.). Google Patents.

  • EGFR inhibitors synthesis and biological assessment. (2022). Dove Medical Press.

  • GB1159434A - 11beta&;-Fluoro-19-nor-Steroids. (n.d.). Google Patents.

Sources

Comparative

The Strategic Application of Fluorinated Building Blocks in Modern Drug Discovery: A Comparative Guide

Introduction: The Indispensable Role of Fluorine in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of fluorine has become a cornerstone for optimizing the multifaceted properti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine has become a cornerstone for optimizing the multifaceted properties of therapeutic candidates.[1] The unique electronic characteristics of fluorine, being the most electronegative element, coupled with its relatively small van der Waals radius, allow for nuanced modulation of a molecule's physicochemical and pharmacokinetic profile.[1] This guide provides a comparative analysis of commonly employed fluorinated building blocks, offering insights into their differential effects on key drug-like properties, supported by experimental data and detailed protocols. By understanding the subtle yet significant impact of different fluorine-containing motifs, researchers can make more informed decisions in the lead optimization phase, ultimately accelerating the development of safer and more efficacious medicines.

The strategic introduction of fluorine can profoundly influence a drug candidate's metabolic stability, lipophilicity (LogP), acidity (pKa), and binding affinity for its biological target.[2][3] Blocking sites of metabolic oxidation is a primary driver for fluorination, as the high strength of the carbon-fluorine bond can prevent enzymatic degradation by cytochrome P450 enzymes, thereby extending the drug's half-life.[2][4] This guide will delve into a comparative analysis of five key fluorinated building blocks: a single fluorine atom (F), the difluoromethyl group (CHF₂), the trifluoromethyl group (CF₃), the trifluoromethoxy group (OCF₃), and the emerging pentafluorosulfanyl group (SF₅).

Comparative Analysis of Fluorinated Building Blocks on a Phenylacetic Acid Scaffold

To illustrate the distinct effects of these fluorinated motifs, we will consider a common scaffold in medicinal chemistry: phenylacetic acid. The following sections will compare the predicted and experimentally observed impacts of introducing F, CHF₂, CF₃, OCF₃, and SF₅ at the para-position of the phenyl ring.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of fluorine and fluorine-containing groups can significantly alter the lipophilicity and acidity of a parent molecule. These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Comparative Physicochemical Properties of Substituted Phenylacetic Acids

SubstituentStructureCalculated LogP*Experimental LogP**pKa
-HPhenylacetic acid1.411.414.31
-F4-Fluorophenylacetic acid1.601.584.14
-CHF₂4-(Difluoromethyl)phenylacetic acid2.03-~4.0
-CF₃4-(Trifluoromethyl)phenylacetic acid2.572.553.79
-OCF₃4-(Trifluoromethoxy)phenylacetic acid2.892.873.74
-SF₅4-(Pentafluorosulfanyl)phenylacetic acid3.25-~3.5

*Calculated using commercially available software (e.g., ChemDraw). **Experimental values sourced from literature where available.

As evidenced in Table 1, increasing the fluorine content generally leads to a progressive increase in lipophilicity (LogP). This is a crucial consideration for balancing membrane permeability with aqueous solubility. The electron-withdrawing nature of these groups also increases the acidity of the carboxylic acid, which can influence its ionization state at physiological pH and its potential for ionic interactions with its target.

Biological Properties: Metabolic Stability and Target Binding

To provide a tangible comparison of how these building blocks affect biological activity, we will consider a hypothetical scenario where our substituted phenylacetic acids are inhibitors of a model protein kinase.

Table 2: Comparative Biological Properties of Substituted Phenylacetic Acid Kinase Inhibitors

SubstituentIn Vitro Metabolic Half-Life (t½, min) in Human Liver Microsomes*Target Kinase IC₅₀ (nM)**
-H15500
-F45250
-CHF₂90150
-CF₃> 12050
-OCF₃> 18030
-SF₅> 24015

*Representative data illustrating general trends. **Hypothetical IC₅₀ values for a model kinase to demonstrate the potential impact on potency.

The data in Table 2 illustrates a clear trend: increasing the fluorine content and the size of the fluorinated group generally enhances metabolic stability and can significantly improve binding affinity. The strong electron-withdrawing properties of these groups can lead to more favorable interactions within the kinase active site, resulting in lower IC₅₀ values. The pentafluorosulfanyl group, often referred to as a "super trifluoromethyl group," demonstrates the most pronounced effects in this hypothetical comparison.[5]

Experimental Protocols

To ensure the scientific integrity of this guide, the following section provides detailed, step-by-step methodologies for the synthesis of the discussed building blocks and the execution of key in vitro assays.

Synthesis of Fluorinated Phenylacetic Acid Analogs

The following protocols outline the synthesis of the para-substituted phenylacetic acid analogs, which serve as our comparative framework.

Protocol 1: Synthesis of 4-Fluorophenylacetic Acid

This procedure follows a well-established route involving the hydrolysis of the corresponding benzyl cyanide.[6]

Materials:

  • 4-Fluorobenzyl cyanide

  • Sulfuric acid (concentrated)

  • Water

  • Dichloromethane

  • Sodium bicarbonate

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 4-fluorobenzyl cyanide (1.0 eq).

  • Slowly add a 1:1 (v/v) mixture of concentrated sulfuric acid and water.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution.

  • Acidify the aqueous layer with concentrated HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-fluorophenylacetic acid.

Protocol 2: Synthesis of 4-(Trifluoromethyl)phenylacetic Acid

This synthesis also proceeds via the hydrolysis of the corresponding nitrile.

Materials:

  • 4-(Trifluoromethyl)benzyl cyanide

  • Sulfuric acid (concentrated)

  • Water

  • Diethyl ether

  • Sodium bicarbonate

  • Hydrochloric acid (concentrated)

Procedure:

  • Combine 4-(trifluoromethyl)benzyl cyanide (1.0 eq) with a 3:2 (v/v) mixture of concentrated sulfuric acid and water in a round-bottom flask.

  • Heat the mixture under reflux for 4-6 hours.

  • Cool the reaction to room temperature and extract with diethyl ether (3 x 75 mL).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution.

  • Acidify the aqueous phase with concentrated HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to afford 4-(trifluoromethyl)phenylacetic acid.

Protocol 3: Synthesis of 4-(Trifluoromethoxy)phenylacetic Acid

The synthesis of this analog follows a similar hydrolytic pathway.

Materials:

  • 4-(Trifluoromethoxy)benzyl cyanide

  • Hydrochloric acid (concentrated)

  • Glacial acetic acid

Procedure:

  • In a sealed tube, dissolve 4-(trifluoromethoxy)benzyl cyanide (1.0 eq) in a 1:1 mixture of concentrated hydrochloric acid and glacial acetic acid.

  • Heat the mixture at 110 °C for 12-16 hours.

  • Cool the reaction mixture and pour it onto ice.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system to obtain pure 4-(trifluoromethoxy)phenylacetic acid.[7]

Determination of Physicochemical and Biological Properties

The following protocols describe the methods used to generate the data presented in Tables 1 and 2.

Protocol 4: Determination of LogP by Shake-Flask Method

This classic method provides a reliable measure of a compound's lipophilicity.[8]

Materials:

  • Test compound

  • 1-Octanol (pre-saturated with water)

  • Water (pre-saturated with 1-octanol)

  • Suitable analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in 1-octanol.

  • Add a known volume of the stock solution to a mixture of 1-octanol and water in a separatory funnel.

  • Shake the funnel vigorously for 5 minutes and then allow the layers to separate for at least 24 hours at a constant temperature.

  • Carefully separate the two layers and determine the concentration of the test compound in each layer using a validated analytical method.

  • Calculate the LogP value using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Water]).

For fluorinated compounds, 19F NMR can be a powerful tool for LogP determination, as it often provides clear signals without background interference.[9][10]

Protocol 5: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is a standard method to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[11]

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS for analysis

Procedure:

  • Pre-incubate the test compound (e.g., at 1 µM) with HLM in phosphate buffer at 37 °C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction with cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining parent compound against time.

Protocol 6: Determination of IC₅₀ by a Kinase Inhibition Assay

This protocol outlines a general method for determining the potency of an inhibitor against a specific kinase. The exact conditions will vary depending on the kinase and the detection method.[12]

Materials:

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compound (inhibitor)

  • Assay buffer

  • Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a serial dilution of the test compound.

  • In a microplate, add the kinase, its substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specific time at a controlled temperature.

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., fluorescence, luminescence, absorbance) which is proportional to the kinase activity.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizing the Impact of Fluorination

To better conceptualize the workflow and the relationships between the different experimental stages, the following diagrams are provided.

G cluster_synthesis Synthesis of Analogs cluster_testing Property Evaluation cluster_analysis Data Analysis start Starting Material (e.g., Substituted Benzyl Cyanide) hydrolysis Hydrolysis start->hydrolysis purification Purification hydrolysis->purification product Fluorinated Phenylacetic Acid Analog purification->product logp LogP Determination product->logp metstab Metabolic Stability Assay product->metstab binding Binding Affinity Assay (IC50) product->binding data Comparative Data Tables logp->data metstab->data binding->data G BuildingBlock Fluorinated Building Block -F -CHF₂ -CF₃ -OCF₃ -SF₅ Properties Impact on Drug Properties ↑ Lipophilicity (LogP) ↑ Metabolic Stability ↑ Binding Affinity ↓ pKa BuildingBlock:f0->Properties:p0 Slight ↑ BuildingBlock:f1->Properties:p0 Moderate ↑ BuildingBlock:f2->Properties:p0 Significant ↑ BuildingBlock:f3->Properties:p0 High ↑ BuildingBlock:f4->Properties:p0 Very High ↑ BuildingBlock:f0->Properties:p1 Moderate ↑ BuildingBlock:f1->Properties:p1 Significant ↑ BuildingBlock:f2->Properties:p1 High ↑ BuildingBlock:f3->Properties:p1 Very High ↑ BuildingBlock:f4->Properties:p1 Exceptional ↑ BuildingBlock:f0->Properties:p2 Variable BuildingBlock:f1->Properties:p2 Often ↑ BuildingBlock:f2->Properties:p2 Frequently ↑ BuildingBlock:f3->Properties:p2 Strongly ↑ BuildingBlock:f4->Properties:p2 Very Strongly ↑ BuildingBlock:f0->Properties:p3 Slight ↓ BuildingBlock:f1->Properties:p3 Moderate ↓ BuildingBlock:f2->Properties:p3 Significant ↓ BuildingBlock:f3->Properties:p3 Strong ↓ BuildingBlock:f4->Properties:p3 Very Strong ↓

Caption: Relationship between fluorinated building blocks and their impact on drug properties.

Conclusion and Future Perspectives

The judicious selection of fluorinated building blocks is a powerful strategy in modern drug design. As demonstrated, the choice between a simple fluorine atom, a difluoromethyl, trifluoromethyl, trifluoromethoxy, or a pentafluorosulfanyl group can have a profound and differential impact on a molecule's physicochemical and biological properties. While this guide provides a comparative framework using a model scaffold, it is imperative for researchers to empirically determine these effects within their specific chemical series. The provided protocols offer a starting point for such investigations.

The field of fluorine chemistry continues to evolve, with the development of novel fluorinated motifs and more efficient synthetic methodologies. The pentafluorosulfanyl group, for instance, is gaining increasing attention for its ability to impart properties that are often superior to those of the well-established trifluoromethyl group. [5][13]As our understanding of the intricate interplay between fluorine substitution and biological systems deepens, we can anticipate the design of even more sophisticated and effective therapeutic agents. The continued exploration of this "magical" element will undoubtedly remain a fruitful endeavor in the ongoing quest for new medicines.

References

  • Organic Syntheses Procedure. phenylacetic acid. [Link]

  • Request PDF. 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. [Link]

  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 721-731. [Link]

  • Gurbych, O., et al. (2024). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [Link]

  • Meanwell, N. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Google Patents. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
  • Request PDF. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • MDPI. Comparative Analysis of the Chemical Composition and Physicochemical Properties of the Mucilage Extracted from Fresh and Dehydrated Opuntia ficus indica Cladodes. [Link]

  • Slack, R. D., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry Letters, 129699. [Link]

  • Google Patents. CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
  • Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58567. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of 4-(Pentafluorosulfur)phenylacetic Acid: Routes, Challenges, and Industrial Scalability. [Link]

  • Al-Zoubi, R. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5488. [Link]

  • LI-COR Biosciences. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. [Link]

  • JoVE. (2023). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. [Link]

  • MDPI. The Comparison of Physicochemical Properties of Chitosan/Silk Fibroin/Collagen-Based Materials Cross-Linked with Chemical Agents. [Link]

  • Google Patents. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.
  • Kim, J. G., et al. (2025). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. ResearchGate. [Link]

  • Google Patents.
  • Kiefel, B. R., et al. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 508, 64-70. [Link]

  • Kato, K., et al. (2020). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of Chemical Information and Modeling, 60(3), 1478-1487. [Link]

  • edX. IC50 Determination. [Link]

  • Jeffries, B. F., et al. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry, 73(6), 535-542. [Link]

  • RSC Publishing. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. [Link]

  • Organic Syntheses Procedure. trifloroacetyl triflate. [Link]

  • Frontiers. Methods IC50 Dose Determination for GO in AML Cell Lines. [Link]

  • Reddit. Help with determining IC50 for enzyme inhibitors. [Link]

  • Tautermann, C. S., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5580. [Link]

  • Melius Organics. Pentafluorosulfanyl (SF5) technology. [Link]

Sources

Validation

A Cost-Benefit Analysis of Methyl 3-fluoro-5-iodo-4-methylbenzoate in Large-Scale Synthesis: A Guide for Process Chemists and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the strategic incorporation of fluorine and iodine atoms into molecular scaffolds is a cornerstone of rational design. These halogens impart unique physico...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical and materials science, the strategic incorporation of fluorine and iodine atoms into molecular scaffolds is a cornerstone of rational design. These halogens impart unique physicochemical properties that can profoundly influence a molecule's biological activity, metabolic stability, and binding affinity. Methyl 3-fluoro-5-iodo-4-methylbenzoate, a highly functionalized aromatic building block, presents both significant opportunities and challenges for large-scale synthesis. This guide provides a comprehensive cost-benefit analysis of its utilization, offering a comparative perspective against viable alternatives and furnishing the technical insights necessary for informed decision-making in process development.

The Strategic Value of Polysubstituted Aromatic Building Blocks

Polysubstituted aromatic rings are privileged motifs in a vast array of commercial products, from life-saving pharmaceuticals to advanced materials. The precise placement of different functional groups around the aromatic core allows for the fine-tuning of a molecule's properties. In the case of Methyl 3-fluoro-5-iodo-4-methylbenzoate, the combination of a fluorine atom, an iodine atom, a methyl group, and a methyl ester function on a benzene ring creates a versatile platform for complex molecular construction.

The fluorine atom is prized for its ability to enhance metabolic stability by blocking sites of oxidation, and its high electronegativity can modulate the pKa of nearby functional groups, influencing drug-receptor interactions. The iodine atom, being the most reactive of the common halogens in cross-coupling reactions, serves as an excellent handle for the introduction of further complexity via reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The methyl and methyl ester groups provide additional points for modification or can be integral parts of the final target molecule's pharmacophore.

Proposed Large-Scale Synthesis of Methyl 3-fluoro-5-iodo-4-methylbenzoate

A robust and scalable synthetic route is paramount for the cost-effective production of any chemical intermediate. Based on established chemical transformations, a plausible multi-step synthesis for Methyl 3-fluoro-5-iodo-4-methylbenzoate is proposed below.

Synthetic_Pathway A 3-Amino-4-methylbenzoic acid B Methyl 3-amino-4-methylbenzoate A->B Esterification (MeOH, H2SO4) C Methyl 3-amino-5-fluoro-4-methylbenzoate B->C Electrophilic Fluorination (e.g., Selectfluor) D Methyl 3-fluoro-5-iodo-4-methylbenzoate C->D Sandmeyer Reaction (1. NaNO2, H2SO4 2. KI)

Figure 1: Proposed synthetic pathway for Methyl 3-fluoro-5-iodo-4-methylbenzoate.
Experimental Protocols

Step 1: Esterification of 3-Amino-4-methylbenzoic acid

  • To a stirred solution of 3-Amino-4-methylbenzoic acid (1.0 eq) in methanol (10 vol), cautiously add concentrated sulfuric acid (0.1 eq) at 0-5 °C.

  • Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 3-amino-4-methylbenzoate.

Step 2: Electrophilic Fluorination

  • Dissolve Methyl 3-amino-4-methylbenzoate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add an electrophilic fluorinating agent, for example, Selectfluor (1.1 eq), portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring for the disappearance of the starting material.

  • Upon completion, quench the reaction with water and extract the product into an organic solvent.

  • Purify the crude product by column chromatography to obtain Methyl 3-amino-5-fluoro-4-methylbenzoate.

Step 3: Sandmeyer Reaction for Iodination

  • Suspend Methyl 3-amino-5-fluoro-4-methylbenzoate (1.0 eq) in a mixture of water and concentrated sulfuric acid at 0-5 °C.

  • Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate vessel, dissolve potassium iodide (1.5 eq) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with an organic solvent, wash with sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer and concentrate under reduced pressure. Purify the residue by recrystallization or column chromatography to afford the final product, Methyl 3-fluoro-5-iodo-4-methylbenzoate.

Cost-Benefit Analysis

The decision to use a premium building block like Methyl 3-fluoro-5-iodo-4-methylbenzoate in a large-scale campaign hinges on a careful evaluation of its costs versus the benefits it provides in the overall synthetic strategy.

Cost Analysis

The primary cost drivers for the synthesis of Methyl 3-fluoro-5-iodo-4-methylbenzoate are the starting materials, reagents, and the number and complexity of the synthetic steps.

Component Estimated Cost (per kg) Key Considerations
Starting Material
3-Amino-4-methylbenzoic acid~$60A relatively inexpensive starting material.[1]
Reagents
Methanol, Sulfuric AcidLowCommodity chemicals with minimal cost impact.
Electrophilic Fluorinating Agent (e.g., Selectfluor)High ($1,000 - $3,000)A significant cost driver. The efficiency and selectivity of this step are critical.
Sodium Nitrite, Potassium IodideModerateReadily available and moderately priced.
Process Costs
Multi-step SynthesisHighEach step adds to labor, energy, and waste disposal costs.
PurificationHighMultiple chromatographic purifications can be costly and time-consuming on a large scale.
Overall Estimated Cost High The final cost of Methyl 3-fluoro-5-iodo-4-methylbenzoate is estimated to be in the range of several thousand dollars per kilogram, making it a premium building block.
Table 1: Estimated Cost Analysis for the Large-Scale Synthesis of Methyl 3-fluoro-5-iodo-4-methylbenzoate.
Benefit Analysis

The high cost of this building block can be justified if its use leads to significant advantages in the overall synthesis of the target molecule.

Benefit Impact on Large-Scale Synthesis
Convergent Synthesis The pre-functionalized nature of the building block allows for a more convergent synthetic route, potentially reducing the total number of steps in the overall synthesis of a complex target molecule.
High Reactivity in Cross-Coupling The carbon-iodine bond is significantly more reactive than carbon-bromine or carbon-chlorine bonds in many cross-coupling reactions.[2] This can lead to higher yields, faster reaction times, and milder reaction conditions, which are all advantageous on a large scale.
Avoidance of Late-Stage Halogenation Introducing halogen atoms late in a complex synthesis can be challenging due to potential side reactions with other functional groups. Using a pre-halogenated building block circumvents this issue.
Improved Final Product Properties The presence of the fluoro and iodo moieties can be essential for the desired biological activity or material properties of the final product, making the use of this specific building block non-negotiable.
Table 2: Benefit Analysis of Utilizing Methyl 3-fluoro-5-iodo-4-methylbenzoate.

Comparison with Alternatives

The primary application for an iodo-aromatic compound like Methyl 3-fluoro-5-iodo-4-methylbenzoate is in cross-coupling reactions. Therefore, the most relevant alternatives are other halogenated or activated aromatic compounds that can participate in these reactions.

Alternatives_Comparison Target Methyl 3-fluoro-5-iodo-4-methylbenzoate Alt1 Methyl 3-bromo-5-fluoro-4-methylbenzoate Target->Alt1 vs. Alt2 Methyl 3-fluoro-4-methyl-5-(trifluoromethanesulfonyloxy)benzoate (Aryl Triflate) Target->Alt2 vs. Alt3 Methyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (Boronic Ester) Target->Alt3 vs.

Figure 2: Key alternatives to Methyl 3-fluoro-5-iodo-4-methylbenzoate for cross-coupling reactions.
Performance Comparison
Parameter Methyl 3-fluoro-5-iodo-4-methylbenzoate Methyl 3-bromo-5-fluoro-4-methylbenzoate Aryl Triflate Alternative Boronic Ester Alternative
Synthesis Cost HighModerateModerate to HighModerate to High
Cross-Coupling Reactivity Very HighHighHighN/A (Nucleophilic partner)
Reaction Conditions Milder conditions often sufficeMay require more forcing conditionsMilder conditions often sufficePartner to the electrophile
Catalyst Loading Potentially lower catalyst loadingMay require higher catalyst loadingPotentially lower catalyst loadingN/A
Stability Generally stableGenerally stableCan be less stableCan be prone to protodeboronation[3]
Versatility Excellent for a wide range of cross-coupling reactions.[4]Good for many cross-coupling reactions, but less reactive than the iodide.[2]Very good for Suzuki and other couplings.[5]Primarily used in Suzuki-Miyaura coupling.[6]
Table 3: Comparative Performance of Methyl 3-fluoro-5-iodo-4-methylbenzoate and its Alternatives.

Conclusion and Recommendations

The use of Methyl 3-fluoro-5-iodo-4-methylbenzoate in large-scale synthesis represents a classic cost-benefit trade-off. The high upfront cost of this specialized building block must be weighed against its potential to streamline a complex synthesis, improve yields, and reduce the number of overall synthetic steps.

This building block is most likely to be cost-effective in the following scenarios:

  • When the iodine atom's high reactivity is critical: If the corresponding bromo or chloro derivative gives poor yields or requires harsh conditions that are not scalable, the iodo compound is a superior choice.

  • In the synthesis of high-value products: For pharmaceuticals with a high market value, the cost of a premium building block is more easily absorbed.

  • When a convergent synthesis is a key strategic goal: If using this building block significantly shortens the overall synthetic route, the savings in labor, time, and resources for the subsequent steps can offset its initial cost.

Conversely, alternatives should be strongly considered when:

  • The corresponding bromo derivative provides acceptable results: If the bromo analog can be used with only a modest increase in reaction time or catalyst loading, it will likely be the more economical option.

  • The final product is a lower-value commodity chemical: The high cost of the iodo-building block may not be justifiable.

  • A boronic ester can be synthesized efficiently: If the synthetic route allows for the direct introduction of a boronic ester, this can be a very effective strategy for Suzuki-Miyaura couplings.

Ultimately, the decision to employ Methyl 3-fluoro-5-iodo-4-methylbenzoate requires a thorough process of evaluation and a clear understanding of the entire synthetic route and the economic drivers of the final product.

References

  • PubChem. 3-Fluoro-5-iodo-4-methylbenzoic acid. [Link]

  • Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • RSC Publishing. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. [Link]

  • Chemistry LibreTexts. Synthesis of Polysubstituted Benzenes. [Link]

  • RSC Publishing. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • Scientific Research Publishing. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • NIH. Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. [Link]

  • ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

  • Google Patents. Preparation method of 3-fluoro-4-methylbenzonitrile.
  • RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • ResearchGate. Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. [Link]

  • ResearchGate. Comparison of reactivity of different aryl halides (a) The predicted.... [Link]

  • IndiaMART. 3-Amino 4-Methyl Benzoic acid, 98%. [Link]

  • NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ACS Publications. Synthesis of Aryl Iodides from Arylhydrazines and Iodine. [Link]

Sources

Comparative

A Comparative Guide to Isotopic Labeling of Methyl 3-fluoro-5-iodo-4-methylbenzoate for Imaging Studies

For Researchers, Scientists, and Drug Development Professionals In the landscape of molecular imaging, the development of novel radiotracers is paramount for visualizing and understanding complex biological processes in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular imaging, the development of novel radiotracers is paramount for visualizing and understanding complex biological processes in vivo. Methyl 3-fluoro-5-iodo-4-methylbenzoate emerges as a molecule of interest, poised at the intersection of two key radioisotopes used in nuclear medicine: Fluorine-18 for Positron Emission Tomography (PET) and radioiodine isotopes (such as Iodine-123) for Single Photon Emission Computed Tomography (SPECT). This guide provides an in-depth comparison of the isotopic labeling efficiency of Methyl 3-fluoro-5-iodo-4-methylbenzoate, contextualized by its potential application as a tracer for fatty acid metabolism, and benchmarked against established alternative imaging agents.

Introduction: The Significance of a Dual-Halogenated Benzoate

The unique structure of Methyl 3-fluoro-5-iodo-4-methylbenzoate, featuring both a fluorine and an iodine atom on a benzoate scaffold, presents a versatile platform for radiolabeling. This design allows for two primary labeling strategies:

  • ¹⁸F-labeling for PET: The iodine atom can serve as a leaving group for nucleophilic substitution with [¹⁸F]fluoride, a workhorse of PET imaging renowned for its high resolution and sensitivity[1].

  • Radioiodination for SPECT: Alternatively, a non-iodinated precursor of the molecule can be synthesized and subsequently labeled with a radioisotope of iodine, such as ¹²³I, a common choice for SPECT imaging due to its favorable decay characteristics[2][3].

The methylbenzoate core of this molecule bears structural resemblance to fatty acid analogs, suggesting its potential as a tracer for myocardial or tumor fatty acid metabolism[4][5]. Alterations in fatty acid metabolism are sensitive markers for various pathologies, including ischemia and cancer[2][6].

Comparative Analysis of Isotopic Labeling Efficiency

RadiotracerIsotopeImaging ModalityLabeling StrategyTypical RCY (%)Typical Molar Activity (GBq/µmol)Synthesis Time (min)
[¹⁸F]Methyl 3,5-difluoro-4-methylbenzoate (from iodo-precursor)¹⁸FPETNucleophilic Aromatic Substitution15-40 (estimated)50-15060-90
[¹²³I]Methyl 3-fluoro-5-iodo-4-methylbenzoate ¹²³ISPECTElectrophilic Iododestannylation70-90>10030-60
¹²³I-BMIPP (Alternative)¹²³ISPECTElectrophilic Iododestannylation85-95>15030-45
¹⁸F-FCPHA (Alternative)¹⁸FPETNucleophilic Substitution20-3540-10070-100

RCY (Radiochemical Yield) is decay-corrected. Data for the topic compound are estimations based on related literature. Data for alternatives are from published studies.

In-Depth Look at Labeling Strategies

[¹⁸F]Labeling of Methyl 3-fluoro-5-iodo-4-methylbenzoate for PET Imaging

For PET imaging, the most logical approach is to replace the iodine atom of Methyl 3-fluoro-5-iodo-4-methylbenzoate with [¹⁸F]fluoride via a nucleophilic aromatic substitution reaction. The presence of the electron-withdrawing ester group meta to the iodine should facilitate this reaction.

Experimental Workflow: ¹⁸F-Labeling via Nucleophilic Substitution

G cluster_0 Precursor Preparation cluster_1 Radiolabeling cluster_2 Purification & Formulation cluster_3 Final Product precursor Methyl 3-fluoro-5-iodo-4-methylbenzoate reaction Nucleophilic Substitution (DMSO, 120-150°C) precursor->reaction F18_prod [¹⁸F]Fluoride Production (Cyclotron) activation [¹⁸F]Fluoride Activation (K₂CO₃/K₂₂₂) F18_prod->activation activation->reaction hplc Semi-preparative HPLC reaction->hplc formulation Formulation in Saline hplc->formulation qc Quality Control (Radio-TLC, HPLC) formulation->qc final_product [¹⁸F]Methyl 3,5-difluoro-4-methylbenzoate qc->final_product G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & Formulation cluster_3 Final Product precursor Methyl 3-fluoro-4-methyl-5-(tributylstannyl)benzoate reaction Electrophilic Iododestannylation (Ethanol/Acetic Acid) precursor->reaction I123_source [¹²³I]NaI I123_source->reaction oxidant Oxidizing Agent (e.g., Chloramine-T) oxidant->reaction spe Solid-Phase Extraction (SPE) (e.g., C18 cartridge) reaction->spe formulation Formulation in Saline spe->formulation qc Quality Control (Radio-TLC, HPLC) formulation->qc final_product [¹²³I]Methyl 3-fluoro-5-iodo-4-methylbenzoate qc->final_product

Sources

Validation

Benchmarking New Synthetic Methodologies with Methyl 3-fluoro-5-iodo-4-methylbenzoate

An In-Depth Technical Guide In the landscape of pharmaceutical and materials science, the demand for intricately functionalized aromatic building blocks is relentless. Methyl 3-fluoro-5-iodo-4-methylbenzoate is a prime e...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

In the landscape of pharmaceutical and materials science, the demand for intricately functionalized aromatic building blocks is relentless. Methyl 3-fluoro-5-iodo-4-methylbenzoate is a prime example of such a high-value intermediate. Its unique substitution pattern—featuring a nucleophilic fluorine, a versatile iodine for cross-coupling, and a sterically influential methyl group—offers a powerful platform for constructing complex molecular architectures. This guide provides a comparative analysis of synthetic routes to this key compound, benchmarking a classical, multi-step approach against a modern, streamlined C-H activation strategy.

The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-supported framework for methodological selection, balancing factors such as efficiency, scalability, safety, and cost. We will dissect the causality behind experimental choices and present detailed protocols to ensure reproducibility and trustworthiness.

The Classical Approach: A Multi-Step Pathway via Diazotization

A well-established and reliable, albeit lengthy, route to Methyl 3-fluoro-5-iodo-4-methylbenzoate commences from 3-amino-4-methylbenzoic acid. This pathway leverages fundamental reactions in organic synthesis: esterification, electrophilic aromatic substitution (iodination), and a Sandmeyer-type diazotization-fluorination.

Synthetic Strategy and Causality

The logic of this sequence is dictated by the directing effects of the substituents. Starting with 3-amino-4-methylbenzoic acid, the first step is typically esterification. This protects the carboxylic acid and prevents it from interfering with subsequent reactions. The next crucial step is iodination. The amino and methyl groups are both ortho-, para-directing. The position ortho to the amino group and meta to the methyl group (position 2) and the position para to the amino group and ortho to the methyl group (position 5) are activated. Iodination preferentially occurs at the less sterically hindered position 5. Finally, the amino group is converted to the target fluorine via a Sandmeyer reaction. This transformation is often performed last as the diazonium salt intermediate is unstable.

Experimental Protocol: Established Route

Step 1: Synthesis of Methyl 3-amino-4-methylbenzoate

  • Setup: To a solution of 3-amino-4-methylbenzoic acid (1.0 eq) in methanol (0.2 M), add thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 6 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Methyl 3-amino-4-methylbenzoate, which can often be used without further purification.

Step 2: Synthesis of Methyl 3-amino-5-iodo-4-methylbenzoate

  • Setup: Dissolve Methyl 3-amino-4-methylbenzoate (1.0 eq) in glacial acetic acid. Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain Methyl 3-amino-5-iodo-4-methylbenzoate.

Step 3: Synthesis of Methyl 3-fluoro-5-iodo-4-methylbenzoate (Sandmeyer Reaction)

  • Diazotization: Suspend Methyl 3-amino-5-iodo-4-methylbenzoate (1.0 eq) in a 48% solution of tetrafluoroboric acid (HBF₄) at 0 °C. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Salt Formation: Stir the resulting mixture for 30 minutes at 0 °C to form the diazonium salt precipitate.

  • Fluorination: Isolate the diazonium salt by filtration and wash with cold diethyl ether. Gently heat the salt until nitrogen evolution ceases (thermal decomposition).

  • Purification: Dissolve the crude residue in ethyl acetate and purify by column chromatography to yield the final product, Methyl 3-fluoro-5-iodo-4-methylbenzoate.

A Novel Approach: Palladium-Catalyzed C-H Activation

Modern synthetic chemistry prioritizes atom and step economy. Palladium-catalyzed C-H activation offers a more direct and elegant route, potentially circumventing the multiple steps and hazardous reagents of the classical approach. This strategy aims to directly iodinate a C-H bond at the desired position.

Synthetic Strategy and Causality

This methodology would ideally start from a more readily available precursor, such as Methyl 3-fluoro-4-methylbenzoate. The key challenge is achieving regioselectivity. In this case, the ester group can act as a directing group, favoring functionalization at the meta position. However, the existing fluoro and methyl groups also exert their own directing effects. The success of this reaction relies on a catalytic system (a palladium source and a specific ligand) that can precisely control the site of C-H activation and subsequent iodination, overriding other electronic biases. The use of a suitable directing group can be crucial for achieving high regioselectivity in C-H activation reactions.

Experimental Protocol: Novel C-H Iodination
  • Setup: In a sealed reaction tube, combine Methyl 3-fluoro-4-methylbenzoate (1.0 eq), Pd(OAc)₂ (5 mol%), a specialized ligand such as an amino acid or pyridine-based ligand (10-20 mol%), and an iodine source like N-iodosuccinimide (NIS) or molecular iodine (I₂) (1.5 eq).

  • Solvent and Additives: Add a suitable solvent, often a carboxylic acid like trifluoroacetic acid, which can promote the C-H activation step.

  • Reaction: Heat the sealed reaction to 100-140 °C for 12-24 hours. Monitor progress by GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with aqueous sodium thiosulfate and brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography to isolate Methyl 3-fluoro-5-iodo-4-methylbenzoate.

Performance Benchmark: A Head-to-Head Comparison

ParameterClassical Route (via Diazotization)Novel Route (C-H Activation)
Starting Material 3-amino-4-methylbenzoic acidMethyl 3-fluoro-4-methylbenzoate
Number of Steps 31
Key Reagents Thionyl chloride, NIS, NaNO₂, HBF₄Pd(OAc)₂, Ligand, NIS/I₂
Overall Yield Typically 30-50%Highly variable (20-80%), requires optimization
Safety Concerns Unstable/explosive diazonium salts, corrosive acids[1]High-pressure/temperature, expensive/toxic metal catalyst
Atom Economy Low, significant byproduct formationHigh, fewer steps and reagents
Scalability Established but challenging due to safetyPotentially more scalable if catalyst loading is low

Visualization of Synthetic Pathways

The contrasting logic of the two synthetic approaches is best illustrated with a workflow diagram.

G cluster_0 Classical Route cluster_1 Novel C-H Activation Route A0 3-amino-4-methylbenzoic acid A1 Methyl 3-amino-4-methylbenzoate A0->A1 Esterification A2 Methyl 3-amino-5-iodo-4-methylbenzoate A1->A2 Iodination (NIS) A3 Methyl 3-fluoro-5-iodo-4-methylbenzoate A2->A3 Sandmeyer (NaNO₂, HBF₄) B0 Methyl 3-fluoro-4-methylbenzoate B1 Methyl 3-fluoro-5-iodo-4-methylbenzoate B0->B1 Pd-Catalyzed C-H Iodination

Caption: Comparison of classical and novel synthetic workflows.

Conclusion and Expert Recommendations

The choice between these methodologies is a classic case of balancing established reliability against the promise of modern efficiency.

  • The Classical Route is dependable and built on well-understood, albeit dated, chemical transformations. It is suitable for small-scale synthesis where starting materials are readily available and the laboratory is equipped to handle hazardous diazonium intermediates. However, its low atom economy and multiple purification steps make it less desirable for large-scale, green chemistry applications.

  • The Novel C-H Activation Route represents a more sophisticated and efficient strategy. Its primary advantages are step and atom economy.[2] While it requires significant initial investment in methods development to optimize the catalyst, ligand, and reaction conditions for regioselectivity and yield, it holds the potential for a more sustainable and scalable process. This approach is recommended for research groups focused on process development and those prioritizing green chemistry principles.

Ultimately, the continued exploration of novel synthetic methods, such as C-H functionalization, is crucial for advancing the synthesis of complex molecules like Methyl 3-fluoro-5-iodo-4-methylbenzoate, enabling faster and more sustainable access to the building blocks of future innovations.

References

  • Takano, E. (2016). Synthetic Biology: Production of Novel Antibiotics. iBiology. Available at: [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available at: [Link]

  • Song, S., Sun, X., Li, X., Yuan, Y., & Jiao, N. (2015). DMSO as a mild and inexpensive oxidant enables an efficient and practical bromination and iodination of arenes with HX (X = Br, I) reagents. Organic Letters, 17, 2886-2889. Available at: [Link]

  • Google Patents. (2022). Preparation method of 3-fluoro-4-methylbenzonitrile. CN109400500B.
  • Google Patents. (2009). Process for the iodination of aromatic compounds. EP2093206A1.
  • Strong, R. E. (2021). THE EXPLORATION OF NOVEL SYNTHETIC METHODS OF BIOLOGICALLY RELEVANT NITROGEN AND HALOGEN CONTAINING MOLECULES. Rowan Digital Works. Available at: [Link]

  • Kobayashi, S. (2019). Development of Novel and Environmentally Benign Methodologies for Organic Synthesis. The Chemical Society of Japan. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Methyl 3-fluoro-5-iodo-4-methylbenzoate

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemical compounds you handle, from synthesis to disposal. This guide provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemical compounds you handle, from synthesis to disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of Methyl 3-fluoro-5-iodo-4-methylbenzoate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols for halogenated aromatic compounds and are designed to be both scientifically sound and operationally practical.

Hazard Assessment and Characterization

Structural Features of Concern:

  • Halogenation (Fluorine and Iodine): The presence of both fluorine and iodine atoms on the aromatic ring suggests that this compound should be treated as a halogenated organic waste.[1][2] Halogenated compounds are often persistent in the environment and can form toxic byproducts if not disposed of correctly.[3][4]

  • Aromatic Benzoate Structure: Aromatic compounds can possess varying levels of toxicity and should be handled with care. This compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, which implies biological activity.[5]

Inferred Hazard Profile:

Based on the available information from chemical suppliers and the nature of similar halogenated compounds, the following hazards should be assumed:

Hazard ClassificationDescriptionRecommended Precautions
Eye Irritant May cause serious eye irritation upon contact.[6][7]Wear chemical safety goggles or a face shield.
Skin Irritant May cause skin irritation upon contact.[6][7]Wear nitrile or other chemically resistant gloves.
Inhalation Hazard Avoid breathing dust or vapors.[6]Handle in a well-ventilated area or a chemical fume hood.
Environmental Hazard Iodinated compounds can be persistent in the environment and harmful to aquatic life.[4][8]Do not dispose of down the drain or in general waste.

This table is a summary of inferred hazards. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Personal Protective Equipment (PPE)

A foundational aspect of safe chemical handling is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling Methyl 3-fluoro-5-iodo-4-methylbenzoate:

  • Eye Protection: Chemical safety goggles are required at a minimum. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential. Inspect gloves for any signs of degradation or perforation before use.

  • Protective Clothing: A standard laboratory coat should be worn to protect against skin contact.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator may be necessary. Consult with your institution's EHS department for respirator selection and fit-testing.

Spill Management Protocol

In the event of a spill, a swift and appropriate response is crucial to mitigate potential hazards.

For Small Spills (less than 5 grams in a contained area):

  • Alert Personnel: Inform colleagues in the immediate vicinity of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Ensure you are wearing the required PPE before attempting to clean the spill.

  • Absorb the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect the Waste: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilate the Area: Ensure the area is well-ventilated to disperse any residual vapors.

For Large Spills (more than 5 grams or outside of a contained area):

  • Evacuate the Area: Immediately evacuate the laboratory.

  • Alert Emergency Services: Contact your institution's EHS or emergency response team.

  • Provide Information: Be prepared to provide the name of the chemical, the approximate quantity spilled, and any other relevant information to the emergency responders.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of Methyl 3-fluoro-5-iodo-4-methylbenzoate is that it must be treated as a halogenated organic hazardous waste .[1][2][9] Under no circumstances should this compound be disposed of in general laboratory trash or down the drain.[8]

Step 1: Waste Segregation

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste." This container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this will necessitate the entire mixture being treated as the more hazardous (and costly to dispose of) halogenated waste.[9] Also, do not mix with incompatible materials such as strong oxidizing agents or bases.

Step 2: Waste Collection

  • Solid Waste: Unused or contaminated solid Methyl 3-fluoro-5-iodo-4-methylbenzoate should be placed directly into the designated halogenated waste container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as contaminated gloves, weighing paper, or absorbent materials from a spill cleanup, must also be disposed of in the halogenated waste container.

  • Solutions: If the compound is in a solvent, the entire solution should be collected as halogenated organic liquid waste in a separate, appropriately labeled container.

Step 3: Labeling and Storage

  • Proper Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("Methyl 3-fluoro-5-iodo-4-methylbenzoate"), and the approximate quantity. Follow your institution's specific labeling requirements.

  • Secure Storage: Keep the waste container tightly sealed and store it in a designated, well-ventilated satellite accumulation area until it is collected by your institution's EHS department. The recommended storage temperature for the pure compound is 0-5°C, so refrigerated storage of the waste may be advisable if it will be held for an extended period before pickup.[10]

Step 4: Final Disposal

  • Professional Disposal Service: The final disposal of the collected hazardous waste must be handled by a licensed and reputable hazardous waste disposal company.[8]

  • Incineration: The preferred method for the disposal of halogenated organic compounds is high-temperature incineration (approximately 1200 K).[3] This process ensures the complete destruction of the compound and prevents the formation of toxic byproducts like dioxins and furans.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Methyl 3-fluoro-5-iodo-4-methylbenzoate.

DisposalWorkflow cluster_start Start: Handling Methyl 3-fluoro-5-iodo-4-methylbenzoate cluster_assessment Waste Assessment cluster_collection Waste Collection cluster_container Containerization cluster_final Final Steps start Generate Waste? assess Assess Waste Type start->assess solid_waste Solid Waste (Pure Compound, Contaminated Materials) assess->solid_waste Solid or Contaminated Material liquid_waste Liquid Waste (In Solution) assess->liquid_waste In Solution halogenated_solid Halogenated Solid Waste Container solid_waste->halogenated_solid halogenated_liquid Halogenated Liquid Waste Container liquid_waste->halogenated_liquid label_store Label and Store in Satellite Accumulation Area halogenated_solid->label_store halogenated_liquid->label_store ehs_pickup Arrange for EHS Pickup label_store->ehs_pickup disposal Professional Incineration ehs_pickup->disposal

Caption: Decision workflow for the disposal of Methyl 3-fluoro-5-iodo-4-methylbenzoate.

References

  • Unknown. (n.d.). Hazardous waste segregation. Retrieved from an internal university document on hazardous waste.
  • ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • Unknown. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: Methyl 4-fluoro-3-nitrobenzoate.
  • TCI Chemicals. (n.d.). Safety Data Sheet: Methyl 3,4-Dihydroxybenzoate.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from [Link]

  • European Society of Radiology. (n.d.). What should not go down the drain: time, money and contrast media. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 3-fluoro-5-iodo-2-methylbenzoate. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]

  • AA Blocks. (n.d.). Methyl 3-Fluoro-5-Iodo-2-Methylbenzoate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2012). Label Review Manual - Chapter 13: Storage and Disposal. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-fluoro-5-iodo-4-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-fluoro-5-iodo-4-methylbenzoate
© Copyright 2026 BenchChem. All Rights Reserved.